molecular formula C6H5ClO2S B1587750 3-Chloro-4-methylthiophene-2-carboxylic acid CAS No. 229342-86-3

3-Chloro-4-methylthiophene-2-carboxylic acid

Cat. No.: B1587750
CAS No.: 229342-86-3
M. Wt: 176.62 g/mol
InChI Key: LCMXOGJHXOFWNQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClO2S and its molecular weight is 176.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXOGJHXOFWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404938
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
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Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229342-86-3
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive, technically-grounded protocol for the synthesis of 3-chloro-4-methylthiophene-2-carboxylic acid. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis presented herein is a multi-step process designed for laboratory-scale preparation, emphasizing mechanistic understanding, procedural safety, and validation at each stage.

Introduction and Strategic Overview

This compound is a disubstituted thiophene derivative featuring a synthetically challenging substitution pattern. The primary obstacle in its preparation is the regioselective introduction of a chlorine atom at the C3 position of the thiophene ring, which is electronically and sterically influenced by the existing methyl and carboxylic acid groups.

The synthetic strategy detailed in this guide follows a robust three-step sequence:

  • Esterification: Protection of the C2-carboxylic acid as a methyl ester. This step is crucial to prevent side reactions, such as decarboxylation, and to modulate the electronic properties of the thiophene ring for the subsequent chlorination step.

  • Regioselective Electrophilic Chlorination: Introduction of the chlorine atom at the C3 position using N-Chlorosuccinimide (NCS). This is the key strategic step, where control of reaction conditions is paramount to favor the desired regioisomer.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.

This approach is designed to be logical, scalable, and grounded in well-established principles of organic chemistry.

Part 1: Mechanistic Insights and Rationale

The Challenge of Regioselectivity in Thiophene Chlorination

Electrophilic aromatic substitution on a thiophene ring is a complex process governed by the directing effects of its substituents.[1][2] In our precursor, 4-methylthiophene-2-carboxylic acid (or its ester), we have two competing directors:

  • The C4-methyl group is an activating, ortho, para-director. It enhances the electron density at the C3 and C5 positions, making them more susceptible to electrophilic attack.

  • The C2-carboxylate group (-COOH or -COOCH₃) is a deactivating, meta-director due to its electron-withdrawing nature. It directs incoming electrophiles to the C4 position, which is already substituted.

The inherent reactivity of the thiophene ring favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). With the C2 position blocked, the C5 position is the most electronically activated site. Therefore, direct chlorination is expected to yield the 5-chloro isomer as a major byproduct. Our protocol aims to favor the formation of the thermodynamically less favorable, but synthetically valuable, 3-chloro isomer.

Reaction Pathway Diagram

The overall synthetic workflow is illustrated below.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Saponification SM 4-Methylthiophene- 2-carboxylic acid Ester Methyl 4-methyl- thiophene-2-carboxylate SM->Ester  MeOH, H₂SO₄ (cat.) ChlorinatedEster Methyl 3-chloro-4-methyl- thiophene-2-carboxylate Ester->ChlorinatedEster  NCS, Acetonitrile FinalProduct 3-Chloro-4-methyl- thiophene-2-carboxylic acid ChlorinatedEster->FinalProduct  1. LiOH, THF/H₂O  2. H₃O⁺

Caption: Overall synthetic workflow for this compound.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Esterification of 4-Methylthiophene-2-carboxylic acid

This procedure converts the starting carboxylic acid to its methyl ester, which is more suitable for the subsequent chlorination reaction.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Methylthiophene-2-carboxylic acid142.1850.07.11 g
Methanol (MeOH), anhydrous32.04-150 mL
Sulfuric Acid (H₂SO₄), concentrated98.08-1.5 mL
Saturated Sodium Bicarbonate (NaHCO₃)--~100 mL
Diethyl Ether (Et₂O)74.12-~200 mL
Magnesium Sulfate (MgSO₄), anhydrous120.37-~10 g

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylthiophene-2-carboxylic acid (7.11 g, 50.0 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir until the solid is fully dissolved. Carefully and slowly, add concentrated sulfuric acid (1.5 mL) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of cold water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, methyl 4-methylthiophene-2-carboxylate, is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Protocol 2.2: Regioselective Chlorination

This is the critical step where N-Chlorosuccinimide is used to chlorinate the thiophene ring. Careful control is necessary to maximize the yield of the desired 3-chloro isomer.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 4-methylthiophene-2-carboxylate156.2045.07.03 g
N-Chlorosuccinimide (NCS)133.5349.5 (1.1 eq)6.61 g
Acetonitrile (MeCN), anhydrous41.05-200 mL
Dichloromethane (DCM)84.93-~200 mL
Saturated Sodium Thiosulfate (Na₂S₂O₃)--~100 mL
Brine--~100 mL
Magnesium Sulfate (MgSO₄), anhydrous120.37-~10 g

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 4-methylthiophene-2-carboxylate (7.03 g, 45.0 mmol) in anhydrous acetonitrile (200 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (6.61 g, 49.5 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction should be closely monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of an aliquot to determine the ratio of 3-chloro to 5-chloro isomers and the consumption of starting material.[3][4]

  • Quenching: Once the reaction has reached optimal conversion, pour the mixture into a separatory funnel containing 100 mL of saturated sodium thiosulfate solution to quench any unreacted NCS.

  • Extraction: Add 100 mL of water and extract the product with dichloromethane (3 x 70 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will be a mixture of regioisomers. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired methyl 3-chloro-4-methylthiophene-2-carboxylate.

Protocol 2.3: Saponification to the Final Product

The final step involves the hydrolysis of the purified ester to the target carboxylic acid.[5]

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 3-chloro-4-methylthiophene-2-carboxylate190.6530.05.72 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.9660.0 (2.0 eq)2.52 g
Tetrahydrofuran (THF)72.11-90 mL
Water (H₂O)18.02-30 mL
Hydrochloric Acid (HCl), 2M aqueous--As needed (~35 mL)
Ethyl Acetate (EtOAc)88.11-~150 mL
Brine--~50 mL
Magnesium Sulfate (MgSO₄), anhydrous120.37-~5 g

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified methyl 3-chloro-4-methylthiophene-2-carboxylate (5.72 g, 30.0 mmol) in a mixture of THF (90 mL) and water (30 mL).

  • Reagent Addition: Add lithium hydroxide monohydrate (2.52 g, 60.0 mmol) and stir the mixture at room temperature.

  • Reaction: Continue stirring for 3-5 hours, monitoring the disappearance of the starting ester by TLC.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 2M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent by rotary evaporation. The resulting solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound.

Part 3: Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Chlorosuccinimide (NCS): Is an irritant and a strong oxidizing agent. Avoid contact with skin and eyes. It can release chlorine gas under certain conditions.[6]

  • Concentrated Sulfuric Acid & Hydrochloric Acid: Are highly corrosive. Handle with extreme care.

  • Organic Solvents (Methanol, Diethyl Ether, Acetonitrile, DCM, THF, Ethyl Acetate): Are flammable and/or toxic. Avoid inhalation of vapors and contact with ignition sources.

Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Physicochemical properties of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylthiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a substituted thiophene, this compound serves as a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its properties, including solubility, acidity (pKa), melting point, and spectroscopic characteristics, is paramount for its effective application in synthesis, process development, and drug design. This document synthesizes theoretical principles with actionable, field-proven experimental protocols to provide a self-validating framework for the characterization of this molecule.

Molecular Structure and Core Identifiers

This compound is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is substituted at the 2-, 3-, and 4-positions with a carboxylic acid, a chlorine atom, and a methyl group, respectively. This specific arrangement of functional groups dictates its chemical reactivity and physical behavior.

PropertyValue
Molecular Formula C₆H₅ClO₂S
Molecular Weight 176.62 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CSC(=C1Cl)C(=O)O
Appearance Expected to be a solid at room temperature

Note on a Related Compound: Data is more readily available for the corresponding methyl ester, Methyl 3-chloro-4-methylthiophene-2-carboxylate (CAS No. 175137-11-8). This ester is an off-white to light yellow solid with a reported melting point of 75-77°C.[1][2] The free carboxylic acid is expected to have a significantly higher melting point due to its ability to form strong intermolecular hydrogen-bonded dimers. For comparison, the related 3-methyl-2-thiophenecarboxylic acid has a melting point of 147-149°C.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. The structure of this compound—containing a polar carboxylic acid group and a largely nonpolar substituted thiophene ring—suggests poor solubility in water but good solubility in many organic solvents. Crucially, its acidic nature allows for deprotonation in basic solutions to form a highly polar and water-soluble carboxylate salt.[3]

Experimental Protocol: Qualitative Solubility Determination

This protocol establishes the solubility class of the compound, providing strong indications of its functional group characteristics.[4]

Methodology:

  • Preparation : Add approximately 25 mg of the compound to a small test tube.

  • Solvent Addition : Add 0.75 mL of the test solvent in three portions, shaking vigorously after each addition.

  • Observation : Classify the compound as "soluble" or "insoluble" based on the formation of a clear, homogeneous solution.

  • Sequential Testing : Follow the workflow outlined in the diagram below. Test solubility in the following order:

    • Water: The polarity of the carboxylic acid group may impart slight solubility, but the hydrophobic backbone will limit it.

    • 5% NaOH (aq): Solubility indicates an acidic functional group.

    • 5% NaHCO₃ (aq): Solubility in a weak base like sodium bicarbonate is a strong confirmation of a carboxylic acid, as it is a sufficiently strong acid to be deprotonated.[3] Effervescence (CO₂ evolution) is a positive sign.

    • 5% HCl (aq): Insoluble, as the compound is acidic, not basic.

    • Organic Solvents: Test solubility in solvents like methanol, ethanol, and diethyl ether, where it is expected to be soluble.

Workflow for Solubility Classification

start Start with 25 mg of Compound water Add 0.75 mL Water start->water res_water_sol Water Soluble (Test pH) water->res_water_sol Soluble res_water_insol Water Insoluble water->res_water_insol Insoluble naoh Add 0.75 mL 5% NaOH res_base_sol Base Soluble (Acidic Compound) naoh->res_base_sol Soluble res_base_insol Base Insoluble naoh->res_base_insol Insoluble nahco3 Add 0.75 mL 5% NaHCO3 res_strong_acid Strong Acid (e.g., Carboxylic Acid) Soluble in NaHCO3 nahco3->res_strong_acid Soluble res_weak_acid Weak Acid (e.g., Phenol) Insoluble in NaHCO3 nahco3->res_weak_acid Insoluble hcl Add 0.75 mL 5% HCl res_water_insol->naoh res_base_sol->nahco3 res_base_insol->hcl

Caption: Logical workflow for determining the solubility class of an organic compound.

Acidity and pKa Determination

The pKa is a quantitative measure of a molecule's acidity. For a carboxylic acid, it is a critical parameter influencing its ionization state at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. The pKa can be accurately determined using potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the acid with a standardized strong base and monitoring the pH. The pKa is determined from the resulting titration curve.

Principle: At the half-equivalence point of the titration, the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation, at this point, the pH of the solution is equal to the pKa of the acid.[5][6]

Methodology:

  • Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low). A final concentration of approximately 0.01 M is typical.

  • Titration Setup : Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration : Slowly add a standardized solution of 0.1 M NaOH from a burette in small, precise increments (e.g., 0.1 mL).

  • Data Collection : After each increment, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.[7]

  • Analysis : Plot pH (y-axis) versus the volume of NaOH added (x-axis). Identify the equivalence point (the point of steepest inflection). The volume at the half-equivalence point is half the volume of NaOH required to reach the equivalence point. The pH at this half-equivalence point is the pKa.[6][8]

  • Validation : Perform the titration in triplicate to ensure the reliability and precision of the pKa value.[7]

Workflow for Potentiometric Titration

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10) prep2 Prepare 0.01 M Acid Solution prep1->prep2 prep3 Standardize 0.1 M NaOH Titrant prep2->prep3 titrate1 Add NaOH in small increments prep3->titrate1 titrate2 Record pH and Volume after stabilization titrate1->titrate2 analysis1 Plot pH vs. Volume NaOH titrate2->analysis1 analysis2 Identify Equivalence Point (V_eq) analysis1->analysis2 analysis3 Find pH at Half-Equivalence Point (V_eq / 2) analysis2->analysis3 analysis4 Result: pKa = pH at V_eq / 2 analysis3->analysis4

Caption: Step-by-step process for pKa determination via potentiometric titration.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental physical property used for identification and as a sensitive indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[9]

Experimental Protocol: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation : Place a small amount of the dry compound on a clean, hard surface and crush it into a fine powder.[10]

  • Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.[9][10]

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended) : Heat the block rapidly to get an approximate melting point. This saves time during the accurate measurement. Let the apparatus cool.

  • Accurate Determination : Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, slow the heating rate to 1-2°C per minute.

  • Observation and Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ – T₂.[11]

  • Validation : Repeat the measurement with a fresh sample to ensure consistency.

Workflow for Melting Point Determination

prep Prepare Sample: Finely powder the dry compound load Load Capillary Tube (1-2 mm height) prep->load setup Place in Melting Point Apparatus load->setup heat Heat rapidly to ~20°C below expected MP setup->heat slow_heat Reduce heating rate to 1-2°C / min heat->slow_heat observe Observe and Record Temperatures slow_heat->observe t1 T1: First liquid appears observe->t1 t2 T2: All solid melts observe->t2 result Report Melting Range: T1 - T2 t1->result t2->result

Caption: Standard procedure for determining melting point using the capillary method.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is dominated by the carboxylic acid moiety.[12]

  • O-H Stretch : A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid or liquid state.[13]

  • C-H Stretch : Sharp peaks from the methyl group and the aromatic thiophene ring will appear around 2850-3100 cm⁻¹, often superimposed on the broad O-H band.[13]

  • C=O Stretch : A very strong, sharp absorption is expected around 1690-1710 cm⁻¹. The position at this lower frequency (compared to ketones or esters) is also characteristic of the hydrogen-bonded dimer.[14]

  • C-O Stretch & O-H Bend : These vibrations contribute to signals in the fingerprint region, typically between 1200-1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectrum (Predicted) :

    • ~10-13 ppm (singlet, 1H) : A very broad signal corresponding to the acidic proton of the carboxylic acid group.

    • ~7.5-8.0 ppm (singlet, 1H) : The lone proton on the thiophene ring (at the 5-position). Its chemical shift is influenced by the neighboring sulfur atom and the electron-withdrawing carboxylic acid group.

    • ~2.2-2.5 ppm (singlet, 3H) : The protons of the methyl group attached to the thiophene ring.

  • ¹³C NMR Spectrum (Predicted) :

    • ~165-175 ppm : The carbonyl carbon of the carboxylic acid.

    • ~125-145 ppm : Four distinct signals for the four substituted carbons of the thiophene ring.

    • ~15-20 ppm : The carbon of the methyl group.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Carboxylic acids generally exhibit a weak n→π* transition at around 200-215 nm.[13][14] However, because the carboxyl group is conjugated with the aromatic thiophene ring, a stronger π→π* transition is expected at a longer wavelength (λmax), likely above 250 nm, similar to other thiophene derivatives.[15]

References

Navigating the Thiophene Landscape: A Technical Guide to 3-Chloro-4-methylthiophene-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Chemical Identity

Before delving into the technical details, it is crucial to address a significant ambiguity surrounding the topic of "3-Chloro-4-methylthiophene-2-carboxylic acid" and the CAS number 59337-92-7. Our comprehensive review of chemical databases and supplier information reveals that CAS number 59337-92-7 is officially assigned to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate , a structurally distinct compound.

The target molecule of this guide, This compound , is most accurately identified as the hydrolysis product of its corresponding methyl ester, Methyl 3-chloro-4-methylthiophene-2-carboxylate (CAS No. 175137-11-8) [1]. This guide will, therefore, focus on the synthesis, properties, and applications of this compound, treating its methyl ester as a primary precursor and key related compound. This approach ensures scientific accuracy and provides a clear, authoritative resource for researchers in the field.

Introduction: The Thiophene Core in Modern Chemistry

Thiophene and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry and materials science.[2] Their structural resemblance to benzene rings, combined with the unique electronic properties imparted by the sulfur atom, makes them "privileged pharmacophores" found in numerous FDA-approved drugs.[2] The thiophene ring can engage in various biological interactions and its substitution pattern can be finely tuned to modulate pharmacokinetic and pharmacodynamic properties. Compounds like the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine underscore the therapeutic importance of this moiety.[2]

The subject of this guide, this compound, represents a highly functionalized building block. The specific arrangement of its substituents—a carboxylic acid at the 2-position, a chloro group at the 3-position, and a methyl group at the 4-position—offers multiple reaction sites for constructing more complex molecular architectures, making it a valuable intermediate for drug discovery and agrochemical development.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound and its primary precursor, the methyl ester, is essential for their effective use in synthesis.

Structural Data
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 3-chloro-4-methylthiophene-2-carboxylate 175137-11-8C₇H₇ClO₂S190.65
This compound N/AC₆H₅ClO₂S176.62

Data for the methyl ester is sourced from ChemicalBook.[1]

Predicted and Observed Properties
PropertyMethyl 3-chloro-4-methylthiophene-2-carboxylateThis compound
Appearance Off-white to light yellow solidSolid (Predicted)
Melting Point 75-77 °CHigher than ester (Predicted)
Boiling Point 263.3±35.0 °C (Predicted)>263 °C (Predicted)
Density 1.314±0.06 g/cm³ (Predicted)>1.314 g/cm³ (Predicted)
Storage Keep in dark place, Sealed in dry, Room TempStore in a cool, dry, well-ventilated area

Data for the methyl ester is sourced from ChemicalBook.[1]

Synthesis and Reactivity

The synthesis of this compound is intrinsically linked to the preparation and subsequent modification of its precursors. The narrative of its formation is one of strategic functionalization of the thiophene ring.

Synthesis of the Precursor: Methyl 3-chloro-4-methylthiophene-2-carboxylate (CAS 175137-11-8)

A common and logical synthetic pathway begins with a more readily available thiophene derivative, such as Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1).[4][5][6] This amino-thiophene serves as a versatile intermediate for introducing other functional groups. The synthesis can be visualized as a two-step process starting from this precursor.

Workflow for Synthesizing the Methyl Ester Precursor:

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Chloro-de-diazoniation A Methyl 3-amino-4-methyl- thiophene-2-carboxylate (CAS 85006-31-1) B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)    0-5 °C   C Methyl 3-chloro-4-methyl- thiophene-2-carboxylate (CAS 175137-11-8) B->C  CuCl  

Caption: Synthetic pathway from amino-thiophene to the chloro-ester.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate in a cooled (0-5 °C) aqueous acidic solution (e.g., HCl).

  • Nitrosation: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the intermediate diazonium salt. The causality here is critical: low temperatures prevent the unstable diazonium salt from decomposing prematurely.

  • Chlorination: Introduce a solution of copper(I) chloride (CuCl) to the diazonium salt solution. The copper catalyst facilitates the displacement of the diazonium group with a chloride ion, yielding the target ester. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Work-up: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and purify, typically by column chromatography.

Synthesis of this compound via Ester Hydrolysis

The conversion of the methyl ester to the final carboxylic acid is a standard hydrolysis reaction. This step is fundamental for activating the molecule for subsequent amide couplings or other carboxylate-specific reactions.

Workflow for Ester Hydrolysis:

G A Methyl 3-chloro-4-methyl- thiophene-2-carboxylate B Carboxylate Salt A->B  1. Base (LiOH, NaOH)    THF/MeOH/H₂O   C 3-Chloro-4-methyl- thiophene-2-carboxylic acid B->C  2. Acidification (HCl)  

Caption: Hydrolysis of the methyl ester to the target carboxylic acid.

Experimental Protocol: Saponification

  • Reaction Setup: Dissolve the ester, Methyl 3-chloro-4-methylthiophene-2-carboxylate, in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water. This solvent system ensures the solubility of both the organic ester and the inorganic base.

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: Upon completion, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2. This protonates the intermediate carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for building novel bioactive molecules. The thiophene core, decorated with orthogonal functional groups, is primed for diversification.

  • Medicinal Chemistry: The carboxylic acid group is a key handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals. By coupling this thiophene building block with various amine-containing fragments, medicinal chemists can rapidly generate libraries of compounds for screening against biological targets such as kinases, proteases, and G-protein coupled receptors. The chloro and methyl groups provide steric and electronic handles to modulate binding affinity and metabolic stability.

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on novel chemical scaffolds. Halogenated aromatic systems are common in agrochemicals, and this thiophene derivative could serve as a key intermediate for compounds targeting pests in crop protection.[3]

  • Materials Science: Thiophene-based molecules are integral to the field of organic electronics. While this specific molecule is not a conjugated polymer itself, it could be used to synthesize monomers or functional end-caps for organic semiconductors or dyes.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data for structurally similar compounds and the functional groups present, the following precautions should be observed.

  • Hazard Profile: The compound is expected to be an irritant. Compounds with similar structures, such as Methyl 3-amino-4-methylthiophene-2-carboxylate, are known to cause skin and eye irritation and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

The Other CAS 59337-92-7: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

For the sake of clarity and to prevent potential laboratory errors, it is important to briefly describe the compound that is correctly associated with CAS 59337-92-7.

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a highly reactive sulfonylating agent.[2][8][9][10] Its key feature is the chlorosulfonyl group (-SO₂Cl), which readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. It is a moisture-sensitive solid and should be handled with extreme care due to its corrosive nature.[2] It is used as a building block for synthesizing compounds containing a thiophene sulfonamide moiety, which is also a relevant pharmacophore in drug discovery.[7]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-4-methylthiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of directly published experimental spectra, this guide synthesizes data from structurally related analogs and foundational NMR principles to offer a robust predictive framework for spectral interpretation. We will delve into the causal effects of the substituent pattern on the thiophene ring, providing reasoned predictions for chemical shifts and coupling constants. Furthermore, this guide outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data and includes a contextual overview of the compound's synthesis.

Introduction: The Significance of Substituted Thiophenes

Thiophene derivatives are a cornerstone of modern synthetic chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Their unique electronic properties and versatile reactivity make them privileged structures in drug design. This compound, in particular, presents a unique substitution pattern that offers multiple points for further chemical modification. Accurate structural elucidation is paramount for its effective use, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide aims to equip researchers with the foundational knowledge to confidently interpret the ¹H and ¹³C NMR spectra of this important molecule.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR data are predicted based on established substituent effects on the thiophene ring. The electron-withdrawing nature of the carboxylic acid and chlorine atom, coupled with the electron-donating effect of the methyl group, creates a distinct electronic environment that governs the chemical shifts of the ring proton and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting three main signals: one for the thiophene ring proton, one for the carboxylic acid proton, and one for the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH10.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[1]
H-5~7.5 - 7.8Singlet1HThe lone proton on the thiophene ring is at the 5-position. It is deshielded by the adjacent sulfur atom and the electron-withdrawing carboxylic acid group. The adjacent methyl group will have a minor shielding effect.
CH₃~2.3 - 2.5Singlet3HThe methyl group protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O165.0 - 175.0The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic downfield region.[1]
C-2~130 - 135This carbon is attached to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
C-3~128 - 133The carbon bearing the chlorine atom will be deshielded due to the electronegativity of chlorine.
C-4~138 - 142The carbon attached to the methyl group will be slightly shielded by its electron-donating effect, but its position within the aromatic ring will keep it in the aromatic region.
C-5~125 - 130The carbon atom bonded to the only ring proton is expected to be the most shielded of the ring carbons.
CH₃~15 - 20The methyl carbon will appear in the typical aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for carboxylic acids. DMSO-d₆ is often preferred as it can help in observing the carboxylic acid proton.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition
  • Spectrometer : Use a spectrometer with a field strength of at least 300 MHz.

  • Pulse Sequence : A standard single-pulse sequence is typically sufficient.

  • Spectral Width : Set a spectral width of approximately 15 ppm to ensure all signals are captured.

  • Number of Scans : Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay : Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Data Acquisition
  • Pulse Sequence : Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

  • Spectral Width : Set a spectral width of approximately 200-220 ppm.

  • Number of Scans : A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay : Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei, especially the quaternary carbons.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Synthesis of this compound

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

NMR Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms h1_nmr ¹H NMR Experiment add_tms->h1_nmr c13_nmr ¹³C NMR Experiment add_tms->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Spectral Analysis and Structure Elucidation integration->analysis

Caption: Workflow for NMR analysis of organic compounds.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR data for this compound. By understanding the fundamental principles of substituent effects on the thiophene ring, researchers can approach the structural elucidation of this and related compounds with a higher degree of confidence. The provided experimental protocol serves as a robust starting point for acquiring high-quality spectral data, which is the bedrock of accurate molecular characterization in drug discovery and materials science.

References

Solubility of 3-Chloro-4-methylthiophene-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methylthiophene-2-carboxylic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a substituted thiophene derivative of interest in medicinal chemistry. In the absence of extensive public-domain data for this specific molecule, this guide establishes a framework for understanding and determining its solubility. We will delve into a theoretical assessment of its solubility based on its molecular structure, provide reasoned predictions for its behavior in various organic solvent classes, and present a rigorous, field-proven experimental protocol for accurate solubility quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction: The Central Role of Solubility

This compound is a heterocyclic compound featuring a thiophene ring, a functionality prevalent in many biologically active molecules. The substituents on this core—a carboxylic acid, a chloro group, and a methyl group—each play a significant role in defining its chemical personality and, consequently, its interaction with various solvents.

The solubility of this compound is a pivotal parameter for several reasons:

  • Process Chemistry: Efficient synthesis and purification strategies, such as crystallization, depend on a thorough understanding of the compound's solubility in different solvent systems.

  • Formulation Science: The ability to develop a viable dosage form, whether oral, topical, or parenteral, is contingent upon finding suitable excipients and solvent systems in which the API can be dissolved and remain stable.

  • Pharmacokinetics: Solubility is a key factor influencing the dissolution rate and, therefore, the absorption and bioavailability of an API after administration.

This guide will provide the foundational knowledge and practical methodologies to approach the solubility assessment of this compound with scientific rigor.

Theoretical Assessment of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] A solute's ability to dissolve in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first dissect its molecular structure.

Key Structural Features:

  • Thiophene Ring: An aromatic, sulfur-containing heterocycle, the thiophene ring itself contributes a degree of hydrophobicity.

  • Carboxylic Acid (-COOH): This is the most influential functional group. It is highly polar and can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and hydroxyl oxygen). This feature suggests potential solubility in polar, protic solvents. Furthermore, its acidic nature (pKa is likely to be in the range of 3-5) means its solubility will be highly dependent on pH in aqueous systems.

  • Chloro Group (-Cl): An electron-withdrawing and weakly polar group, the chloro substituent increases the molecule's overall polarity compared to a simple methylthiophene carboxylic acid.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group that will slightly decrease the molecule's affinity for polar solvents.

Intermolecular Interactions at Play:

The interplay of these groups dictates the compound's solubility profile. The dominant interactions governing its solubility will be:

  • Hydrogen Bonding: The carboxylic acid group is the primary driver for interactions with protic solvents like alcohols and water.

  • Dipole-Dipole Interactions: The polar C-Cl bond and the carbonyl group contribute to these interactions, favoring solubility in polar aprotic solvents.

  • Van der Waals Forces: The thiophene ring and methyl group will interact via these weaker forces, which are more significant in nonpolar solvents.

The following diagram illustrates the key molecular features influencing solvent interactions.

G cluster_molecule This compound mol Core Structure cooh Carboxylic Acid (-COOH) - Polar - H-bond donor/acceptor mol->cooh cl Chloro Group (-Cl) - Electron-withdrawing - Weakly polar mol->cl ch3 Methyl Group (-CH₃) - Nonpolar - Hydrophobic mol->ch3 thiophene Thiophene Ring - Aromatic - Hydrophobic core mol->thiophene h_bond Hydrogen Bonding cooh->h_bond Dominant dipole Dipole-Dipole cooh->dipole cl->dipole vdw Van der Waals ch3->vdw thiophene->vdw

Caption: Key molecular features and their corresponding intermolecular forces.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across different solvent classes. The following table summarizes these predictions, which should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of alcohols, overcoming the solute-solute interactions in the crystal lattice.
Polar Aprotic Acetone, THF, DMSO, DMFModerate to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The lack of solvent H-bond donation may limit solubility compared to protic solvents.
Nonpolar Hexane, TolueneLow to Very LowThe overall polarity of the molecule, dominated by the carboxylic acid, is a mismatch for nonpolar solvents. Only weak van der Waals interactions are possible.[1]
Chlorinated Dichloromethane (DCM)Low to ModerateDCM has a moderate polarity. Some solubility is expected, but it is not a strong hydrogen bond acceptor, which may limit its effectiveness.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain quantitative and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[2]

4.1. Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.3. Experimental Workflow

The following diagram outlines the step-by-step procedure for the isothermal shake-flask method.

G start Start prep_stock 1. Prepare Analytical Stock Solution (e.g., 1 mg/mL in a suitable solvent) start->prep_stock prep_cal 2. Create Calibration Curve (Dilute stock to create standards, e.g., 1-100 µg/mL) prep_stock->prep_cal analyze 8. HPLC Analysis (Inject standards and samples) prep_cal->analyze weigh_solid 3. Add Excess Solid to Vials (Add ~10-20 mg of compound to each vial) add_solvent 4. Add Solvent (Add a known volume, e.g., 2 mL, of each test solvent) weigh_solid->add_solvent equilibrate 5. Equilibrate (Shake at constant temperature, e.g., 25°C, for 24-48 hours) add_solvent->equilibrate filter 6. Sample and Filter (Withdraw aliquot and filter through 0.22 µm syringe filter) equilibrate->filter dilute 7. Dilute Sample (Dilute the filtrate to fall within the calibration range) filter->dilute dilute->analyze calculate 9. Calculate Solubility (Determine concentration from calibration curve and account for dilution) analyze->calculate end End calculate->end

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

4.4. Detailed Step-by-Step Methodology

  • Preparation of Analytical Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to several vials (in triplicate for each solvent). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the test solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.

  • Sampling and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

  • Data Calculation:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Conclusion and Recommendations

For any research or development program involving this compound, it is imperative to move beyond prediction and perform rigorous experimental determination. The isothermal shake-flask method detailed in this guide provides a robust and reliable means to generate the high-quality, quantitative data necessary to support process development, formulation, and further preclinical studies. This foundational data is a prerequisite for the successful advancement of any project involving this compound.

References

Navigating the Physicochemical Frontier: A Technical Guide to the Melting and Boiling Points of 3-Chloro-4-methylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Thermal Transitions in Drug Discovery

The melting point (MP) and boiling point (BP) are fundamental physical constants of a pure substance. In the context of drug development, these values offer critical insights into a compound's purity, stability, and the nature of its intermolecular forces. A sharp melting point range, for instance, is a reliable indicator of high purity, a non-negotiable attribute for an active pharmaceutical ingredient (API).[1] Furthermore, the energy required to transition from a solid to a liquid, or a liquid to a gas, is a direct reflection of the strength of the intermolecular interactions within the crystalline lattice and the bulk liquid, respectively.

3-Chloro-4-methylthiophene-2-carboxylic acid possesses a unique combination of functional groups that dictate its physical properties:

  • Thiophene Ring: An aromatic heterocycle that contributes to planarity and potential for π-π stacking interactions.

  • Carboxylic Acid: A powerful hydrogen bond donor and acceptor, leading to strong intermolecular associations, often forming dimers.

  • Chloro Group: An electron-withdrawing group that introduces polarity and dipole-dipole interactions.

  • Methyl Group: A small alkyl group that can influence crystal packing and slightly increase van der Waals forces.

The interplay of these features—hydrogen bonding from the carboxylic acid, dipole-dipole interactions from the chloro group, and van der Waals forces from the overall structure—will govern the melting and boiling points of this molecule.

Predictive Analysis Based on Structurally Analogous Compounds

In the absence of direct experimental data for this compound, we can draw valuable inferences from structurally related molecules. This comparative approach provides a scientifically grounded estimation of the expected thermal properties.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Key Structural Differences from Target
Methyl 3-chloro-4-methylthiophene-2-carboxylate Thiophene ring with chloro, methyl, and methyl ester groups75-77[2][3]263.3 ± 35.0 (Predicted)[2][3]Lacks the acidic proton of the carboxylic acid, preventing strong hydrogen bond dimerization.
3-Chlorothiophene-2-carboxylic acid Thiophene ring with chloro and carboxylic acid groups186-190Not availableLacks the 4-methyl group.
2-Thiophenecarboxylic acid Thiophene ring with a carboxylic acid group125-127[4][5]260[4]Lacks both the chloro and methyl substituents.
3-Thiophenecarboxylic acid Thiophene ring with a carboxylic acid group136-141[6]Not availableIsomeric, with the carboxylic acid at a different position, and lacks chloro and methyl groups.

Expert Insights:

The presence of the carboxylic acid group in 3-Chlorothiophene-2-carboxylic acid is expected to result in a significantly higher melting point compared to its methyl ester counterpart (Methyl 3-chloro-4-methylthiophene-2-carboxylate, MP 75-77°C) due to the capacity for strong hydrogen bond dimerization. Comparing it to 3-Chlorothiophene-2-carboxylic acid (MP 186-190°C), the addition of a methyl group might slightly alter the crystal packing, but the melting point is anticipated to be in a similar high range. The boiling point will also be elevated due to these strong intermolecular forces.

Experimental Determination of Melting and Boiling Points

The following protocols are designed to be self-validating, providing accurate and reproducible results.

Melting Point Determination

The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[1] A narrow range (typically 0.5-1.0°C) is indicative of a pure compound.

Methodology: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and crystalline.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Gently tap the open end of a capillary tube into the sample to collect a small amount of powder.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

  • Apparatus Setup and Measurement:

    • Insert the capillary tube into the sample holder of the Mel-Temp apparatus.

    • Set the heating rate to a rapid setting initially to get an approximate melting point.

    • Allow the apparatus to cool.

    • For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to 1-2°C per minute as the temperature approaches the approximate melting point.

    • Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample.

    • Perform at least two measurements to ensure reproducibility.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry Sample B Load Capillary Tube (2-3 mm) A->B C Place in Mel-Temp Apparatus B->C D Rapid Heating (Approx. MP) C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min) E->F G Record MP Range F->G H Repeat for Reproducibility G->H

Caption: Workflow for determining the melting point using a capillary method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[1][7] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Methodology: Thiele Tube Method

  • Sample Preparation:

    • Add approximately 0.5 mL of this compound to a small test tube (ignition tube).

    • Place a small, inverted capillary tube (sealed at one end) into the test tube with the sample.

  • Apparatus Setup and Measurement:

    • Attach the test tube to a thermometer using a rubber band or wire.

    • Suspend the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level.

    • Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Stop heating and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

    • Record the temperature and the atmospheric pressure.

Experimental Workflow for Boiling Point Determination

BoilingPointWorkflow A Add Sample to Test Tube B Insert Inverted Capillary A->B C Assemble with Thermometer in Thiele Tube B->C D Heat Gently C->D E Observe Rapid Bubble Stream D->E F Stop Heating E->F G Record Temperature at Liquid Entry into Capillary F->G H Record Atmospheric Pressure G->H

Caption: Workflow for determining the boiling point using the Thiele tube method.

Computational Approaches for Property Prediction

In modern drug discovery, computational chemistry plays a vital role in predicting the physicochemical properties of novel compounds before their synthesis.

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate chemical structure with physical properties.[8][9] These models are trained on large datasets of known compounds and can predict properties like melting and boiling points for new molecules based on calculated molecular descriptors.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[10] It can be employed to calculate properties related to intermolecular forces, providing insights that can be correlated with melting and boiling points.

While a full computational study is beyond the scope of this guide, researchers should be aware of these powerful in silico tools for early-stage compound characterization.[11]

Conclusion

While experimental data for the melting and boiling points of this compound are yet to be published, a strong scientific foundation allows for a reliable estimation and a clear path to their empirical determination. The structural features of the molecule, particularly the carboxylic acid group, suggest a high melting point and boiling point due to strong intermolecular hydrogen bonding. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately determine these critical physicochemical parameters, ensuring data integrity and advancing the development of new therapeutic agents.

References

Spectroscopic analysis (IR, MS) of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-4-methylthiophene-2-carboxylic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of this compound, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere data presentation to offer a detailed, field-proven perspective on the principles, experimental design, and data interpretation for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The protocols herein are designed to be self-validating, and all mechanistic claims are substantiated with authoritative references, ensuring scientific integrity and trustworthiness for researchers and drug development professionals.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound built upon a thiophene ring. The specific arrangement of its substituents—a chloro group at position 3, a methyl group at position 4, and a carboxylic acid at position 2—creates a unique electronic and steric environment. This distinct architecture makes it a valuable building block in the synthesis of complex pharmaceutical agents and functional organic materials.

Accurate structural elucidation and purity assessment are paramount for its application. Spectroscopic techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. IR spectroscopy provides a vibrational fingerprint of the molecule's functional groups, while MS offers precise information about its molecular weight and fragmentation patterns, confirming the connectivity of its atoms. This guide will detail the expert application of these techniques to unequivocally characterize this molecule.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch or bend. An IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), providing a unique fingerprint of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred technique over traditional KBr pellets due to its speed, minimal sample preparation, and excellent reproducibility.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount (1-2 mg) of the crystalline this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows, to produce a spectrum that closely resembles a traditional transmission spectrum.

IR Spectrum Interpretation: A Causality-Driven Analysis

The IR spectrum of this compound is dominated by features from the carboxylic acid group and the substituted thiophene ring. The electronic interplay between these groups influences the precise peak positions.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 p3 Apply Solid Sample (1-2 mg) p2->p3 p4 Apply Pressure p3->p4 a1 Collect Spectrum (16-32 scans, 4 cm⁻¹ res) p4->a1 Analyze a2 Perform Baseline & ATR Correction a1->a2 a3 Final IR Spectrum a2->a3 caption ATR-FTIR Experimental Workflow

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Expert Insights
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)The extreme broadness of this band is the hallmark of a hydrogen-bonded carboxylic acid dimer. Its presence is a primary confirmation of the -COOH group.
~3100Weak-MediumC-H stretch (Thiophene Ring)Aromatic C-H stretches typically appear above 3000 cm⁻¹. This weak absorption can sometimes be obscured by the broad O-H band.[1]
2920-2980WeakC-H stretch (Methyl Group)Asymmetric and symmetric stretching of the C-H bonds in the -CH₃ group. These are expected to be low intensity.
1680-1710 Very Strong, Sharp C=O stretch (Carboxylic Acid) This is the most intense and diagnostically significant peak. The carboxylic acid is conjugated with the thiophene ring, which lowers the frequency from a typical saturated acid (~1725 cm⁻¹).[2][3]
1500-1550MediumC=C stretch (Thiophene Ring)Aromatic ring stretching vibrations. Substituted thiophenes often show multiple bands in the 1350-1550 cm⁻¹ region.[4]
~1420MediumO-H in-plane bendThis vibration is coupled with the C-O stretching mode and appears as a medium, broadish peak.
~1300MediumC-O stretch (Carboxylic Acid)The C-O single bond stretch, coupled with the O-H bend, is another key indicator of the carboxylic acid functionality.
~920Medium, BroadO-H out-of-plane bendThis broad absorption is another characteristic feature of a carboxylic acid dimer.
700-800Medium-StrongC-Cl stretchThe position of the C-Cl stretch can be variable, but it is typically found in this region for chloro-aromatic compounds.
650-700Weak-MediumC-S stretch (Thiophene Ring)The C-S stretching vibration in thiophenes is often weak and can be difficult to assign definitively.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure. Electron Ionization (EI) is a common technique that uses high-energy electrons to ionize the sample, causing predictable fragmentation.

Experimental Protocol: Electron Ionization (EI)-MS

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

MS Spectrum Interpretation: Decoding the Fragmentation Pathway

The mass spectrum of this compound will be defined by its molecular ion and a series of fragment ions that reveal its structure piece by piece.

Molecular Ion (M⁺•): The molecular formula is C₆H₅ClO₂S. The calculated monoisotopic mass is 175.96 g/mol . A key feature will be the isotopic pattern of chlorine.

  • M⁺• Peak: An intense peak at m/z 176 , corresponding to the molecule containing the ³⁵Cl isotope.

  • M+2 Peak: A peak at m/z 178 with an intensity approximately one-third (32%) of the m/z 176 peak, which is characteristic of a molecule containing one chlorine atom (³⁷Cl isotope).[5]

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M M⁺• 3-Chloro-4-methylthiophene- 2-carboxylic acid m/z 176/178 F1 [M - OH]⁺ m/z 159/161 M->F1 - •OH (17) F2 [M - COOH]⁺ m/z 131/133 M->F2 - •COOH (45) F3 [M - Cl]⁺ m/z 141 M->F3 - •Cl (35/37) F1a [M - OH - CO]⁺ Acylium Ion Fragment m/z 131/133 F1->F1a - CO (28) F2a [M - COOH - CH₃]⁺ m/z 116/118 F2->F2a - •CH₃ (15) caption Predicted EI-MS Fragmentation Pathway

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonLoss from Parent/FragmentRationale and Expert Insights
176/178[M]⁺• -The molecular ion. Its presence confirms the molecular weight. The 3:1 isotopic ratio is definitive for a single chlorine atom.
159/161[M - OH]⁺Loss of •OH (17 Da)Alpha-cleavage of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway for aromatic acids.
131/133 [M - COOH]⁺ Loss of •COOH (45 Da) This is often a very prominent peak, resulting from the loss of the entire carboxylic acid group. It represents the stable 3-chloro-4-methylthiophene cation.[6][7]
141[M - Cl]⁺Loss of •Cl (35 Da)Loss of the chlorine atom to form the 4-methylthiophene-2-carboxylic acid cation. This fragment will not have a Cl isotopic pattern.
131/133[M - OH - CO]⁺Loss of CO (28 Da) from m/z 159/161The fragment at m/z 159/161 is an acylium ion, which readily loses carbon monoxide. This pathway also leads to the stable fragment at m/z 131/133.[2]
96[M - COOH - Cl]⁺Loss of •Cl (35 Da) from m/z 131Subsequent loss of a chlorine radical from the m/z 131 fragment gives the 4-methyl-thienyl cation.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of this compound requires a synergistic interpretation of both IR and MS data. IR spectroscopy provides undeniable evidence for the key functional groups—the hydrogen-bonded carboxylic acid and the substituted aromatic ring. Mass spectrometry complements this by confirming the compound's precise molecular weight and elemental composition (specifically the presence of chlorine and sulfur) and by revealing a fragmentation pattern that logically maps to its molecular structure. By following the rigorous protocols and interpretive logic outlined in this guide, researchers and drug development professionals can achieve an unambiguous and authoritative characterization of this important chemical entity, ensuring the quality and integrity of their scientific endeavors.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Chloro-4-methylthiophene-2-carboxylic acid, a polysubstituted thiophene derivative of significant interest in medicinal chemistry and materials science. The guide elucidates the intricate interplay of the chloro, methyl, and carboxylic acid substituents on the electronic properties and reactivity of the thiophene ring. Key reaction pathways, including electrophilic aromatic substitution, palladium-catalyzed C-H functionalization, nucleophilic substitution, and reactions involving the carboxylic acid moiety, are discussed in detail. By synthesizing established principles of thiophene chemistry with data from analogous systems, this document offers a predictive framework for the strategic functionalization of this versatile scaffold. Experimental protocols and mechanistic insights are provided to empower researchers in the design of novel synthetic routes and the development of new chemical entities.

Introduction: The Architectural Complexity of a Polysubstituted Thiophene

The thiophene ring is a privileged scaffold in drug discovery and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for the benzene ring.[1] The reactivity of the thiophene nucleus is profoundly influenced by the nature and position of its substituents. In this compound, the thiophene core is adorned with a unique constellation of functional groups: an electron-withdrawing carboxylic acid at the C2 position, a deactivating, ortho-para directing chloro group at C3, and a weakly activating, ortho-para directing methyl group at C4. This specific arrangement leaves a single unsubstituted carbon, C5, presenting a focused point for further chemical modification. Understanding the cumulative electronic and steric effects of these substituents is paramount to predicting and exploiting the reactivity of this molecule.

Electronic Landscape and Predicted Reactivity of the Thiophene Core

The reactivity of the thiophene ring in this compound is dictated by the electronic tug-of-war between its three substituents.

  • The Carboxylic Acid Group (C2): As a meta-directing, electron-withdrawing group, the carboxylic acid at the C2 position significantly deactivates the thiophene ring towards electrophilic attack. Its primary influence is to draw electron density away from the ring, making it less nucleophilic.

  • The Chloro Group (C3): The chlorine atom at the C3 position exerts a dual electronic effect. Inductively, it is electron-withdrawing, further deactivating the ring. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. In this case, the para position (C5) is the only available site for substitution.

  • The Methyl Group (C4): The methyl group at the C4 position is a weak electron-donating group through induction and hyperconjugation. It modestly activates the ring and directs incoming electrophiles to the ortho and para positions. The C5 position is ortho to the methyl group.

Cumulative Effect on the C5 Position: The C5 position is the focal point of reactivity. It is para to the deactivating, yet directing, chloro group and ortho to the activating methyl group. The powerful deactivating effect of the adjacent carboxylic acid group at C2, however, significantly dampens the overall reactivity of the ring. Despite this deactivation, the directing effects of the chloro and methyl groups converge to make the C5 position the most probable site for electrophilic attack and C-H functionalization.

Key Reaction Profiles

Electrophilic Aromatic Substitution (EAS): A Challenging but Regioselective Transformation

Given the overall deactivation of the thiophene ring, electrophilic aromatic substitution on this compound is expected to be challenging, likely requiring harsh reaction conditions. However, when successful, the substitution is predicted to occur with high regioselectivity at the C5 position.

Predicted Regioselectivity for Electrophilic Attack:

Figure 1: A summary of the directing effects of the substituents on the thiophene ring, highlighting the predicted regioselectivity of electrophilic attack at the C5 position.

Hypothetical Experimental Protocol for Nitration (C5-Nitro-3-chloro-4-methylthiophene-2-carboxylic acid):

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add this compound to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C.

  • Reaction Execution: Stir the mixture at 0-5°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a potent nitrating mixture (fuming nitric acid and sulfuric acid) and low temperatures is necessary to overcome the deactivation of the thiophene ring and to control the exothermicity of the reaction.

Palladium-Catalyzed C-H Functionalization: The Modern Approach to C5-Substitution

Palladium-catalyzed direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles, often under milder conditions than traditional electrophilic aromatic substitution.[2] For this compound, direct arylation, alkenylation, or alkynylation at the C5 position is a highly plausible and synthetically valuable transformation. The directing groups already present on the ring can facilitate this regioselective C-H activation.

Conceptual Workflow for Palladium-Catalyzed C5-Arylation:

G Start 3-Chloro-4-methylthiophene- 2-carboxylic acid Reaction C-H Activation @ C5 Start->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (optional) Catalyst->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Base Base (e.g., K2CO3, KOAc) Base->Reaction Solvent Solvent (e.g., DMA, Toluene) Solvent->Reaction Product 5-Aryl-3-chloro-4-methylthiophene- 2-carboxylic acid Reaction->Product

Figure 2: A conceptual workflow for the palladium-catalyzed C5-arylation of this compound.

Exemplary Protocol for C5-Arylation:

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound, the aryl halide (1.2 equivalents), palladium(II) acetate (2-5 mol%), a suitable ligand if necessary (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., potassium carbonate, 2 equivalents).

  • Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., argon). Add a degassed solvent (e.g., DMA or toluene) and heat the mixture at 100-140°C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNA r): Reactivity of the C3-Chloro Group

The chloro substituent at the C3 position is generally unreactive towards nucleophilic aromatic substitution. However, the presence of the strongly electron-withdrawing carboxylic acid group at the adjacent C2 position can activate the C3 position towards nucleophilic attack, particularly with strong nucleophiles and under forcing conditions.

Factors Influencing SNAr:

FactorInfluence on Reactivity
Nucleophile Strength Stronger nucleophiles (e.g., alkoxides, thiolates) are more likely to induce substitution.
Reaction Temperature Higher temperatures are generally required to overcome the activation energy barrier.
Solvent Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the Meisenheimer complex intermediate.
Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position can undergo a variety of standard transformations, providing a handle for further diversification.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

  • Amide Formation: Conversion to the acid chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, will produce the amide.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: While the decarboxylation of thiophene-2-carboxylic acids can be difficult, it may be achieved under harsh conditions, such as heating with a strong acid or in the presence of a copper catalyst.[3] Successful decarboxylation would yield 3-chloro-4-methylthiophene, opening up new avenues for functionalization.

Protocol for Esterification:

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Reflux the mixture for several hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up and Purification: Neutralize the excess acid, remove the excess alcohol under reduced pressure, and extract the ester into an organic solvent. Wash, dry, and purify the product by distillation or chromatography.

Summary of Reactivity

The table below summarizes the predicted reactivity profile of this compound at its key reactive sites.

Reactive SiteReaction TypePredicted ReactivityKey Considerations
C5-H Electrophilic Aromatic SubstitutionLow, but highly regioselectiveRequires strong electrophiles and forcing conditions.
C5-H Pd-Catalyzed C-H FunctionalizationGoodMilder conditions, excellent regioselectivity.
C3-Cl Nucleophilic Aromatic SubstitutionLowActivated by the adjacent COOH group; requires strong nucleophiles and high temperatures.
C2-COOH Esterification, Amidation, ReductionHighStandard transformations applicable.
C2-COOH DecarboxylationLow to ModerateRequires harsh conditions.

Conclusion

This compound presents a fascinating case study in the reactivity of polysubstituted heterocycles. While the thiophene ring is electronically deactivated, the convergence of directing effects from the chloro and methyl substituents renders the C5 position a prime target for selective functionalization. Modern synthetic methods, particularly palladium-catalyzed C-H activation, offer a powerful and efficient means to access novel 5-substituted derivatives. The carboxylic acid moiety provides a versatile handle for a range of classical transformations. This in-depth guide provides a predictive framework and practical considerations to aid researchers in harnessing the synthetic potential of this valuable building block for the development of new pharmaceuticals and advanced materials.

References

Starting materials for the synthesis of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-4-methylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, functionalized thiophene core serves as a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients and organic electronic materials. The precise arrangement of the chloro, methyl, and carboxylic acid substituents dictates its chemical reactivity and potential biological activity, making reliable and efficient synthetic access to this molecule a critical objective for researchers.

This technical guide provides a detailed examination of the viable synthetic pathways to this compound, focusing on the selection of appropriate starting materials and the underlying chemical principles that govern each transformation. As a senior application scientist, the emphasis is placed not just on procedural steps, but on the causal logic behind experimental design, ensuring a trustworthy and authoritative resource for laboratory professionals.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound involves considering several key bond disconnections on the thiophene ring. The most strategic approaches involve either the late-stage introduction of the chlorine atom to a pre-formed thiophene carboxylic acid derivative or the carboxylation of a pre-chlorinated thiophene scaffold. A third, more convergent approach, involves constructing the thiophene ring itself with the desired substitution pattern. These retrosynthetic pathways are outlined below.

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Sandmeyer Approach from a 3-Aminothiophene Precursor

This pathway is arguably the most robust and well-documented route. It relies on the synthesis of a key intermediate, Methyl 3-amino-4-methylthiophene-2-carboxylate , followed by a classical Sandmeyer reaction to replace the amine group with a chlorine atom. This approach offers excellent control over the regiochemistry, as the positions of the functional groups are established early in the synthesis.

Core Strategy: From Amino to Chloro

The strategic advantage of this route lies in the transformation of the highly versatile amino group. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of an arylamine to a wide variety of functional groups via a diazonium salt intermediate.[1] While classic Sandmeyer conditions can be harsh, modern modifications have improved functional group tolerance, making this a powerful tool for complex molecule synthesis.[2][3]

Step 1: Synthesis of Starting Material: Methyl 3-amino-4-methylthiophene-2-carboxylate

The primary starting material for this pathway is the aminothiophene ester. It can be efficiently prepared from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene .[4][5] This precursor undergoes a reaction with hydroxylamine hydrochloride in a polar solvent, which simultaneously forms the thiophene ring's aromaticity and installs the 3-amino group.

Experimental Protocol: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in acetonitrile (or N,N-dimethylformamide).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.4 eq). For reactions in DMF, catalytic amounts of anhydrous ferric chloride and cyanuric chloride can be added to improve yield and reaction time.[5]

  • Reaction Conditions: Heat the mixture to reflux (for acetonitrile) or 70-90°C (for DMF) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • For Acetonitrile: Cool the reaction mixture in an ice bath. Add diethyl ether to precipitate the product. Filter the crude product. The filtrate can be basified with ammonia, extracted with ether, and the combined organic layers dried and evaporated to yield more product.[4]

    • For DMF: Evaporate the solvent under reduced pressure. To the residue, add 25% aqueous ammonia and stir for 30 minutes. Filter the resulting solid, wash with water, and dry to obtain the product.[5]

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield pure Methyl 3-amino-4-methylthiophene-2-carboxylate as a pale yellow solid.

Starting MaterialKey ReagentsYieldReference
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine HCl, Acetonitrile64%[4]
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine HCl, FeCl₃, Cyanuric Chloride, DMF96.5%[5]
Step 2: Deaminative Chlorination via Sandmeyer Reaction

With the key aminothiophene intermediate in hand, the next step is the conversion of the 3-amino group to a 3-chloro group.

Expertise & Causality: The classical Sandmeyer reaction involves two critical stages: diazotization and copper(I)-catalyzed nucleophilic substitution.[1]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).

  • Substitution: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) dissolved in HCl. The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then abstracts a chlorine atom from the copper(II) chloride complex, yielding the final chloro-aromatic product and regenerating the Cu(I) catalyst.

Experimental Protocol: Synthesis of Methyl 3-Chloro-4-methylthiophene-2-carboxylate

  • Diazotization:

    • In a flask, suspend Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Observe for the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Step 3: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Experimental Protocol: Hydrolysis

  • Reaction Setup: Dissolve the purified Methyl 3-Chloro-4-methylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Reagent Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Reaction Conditions: Heat the mixture to reflux for 1-3 hours until TLC indicates the complete consumption of the starting ester.

  • Work-up and Isolation:

    • Cool the reaction mixture and remove the alcohol solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the final product, this compound.

G Start 2-Methoxycarbonyl-4-methyl- 3-oxotetrahydrothiophene Inter1 Methyl 3-Amino-4-methyl- thiophene-2-carboxylate Start->Inter1  Hydroxylamine HCl   Inter2 Thiophene Diazonium Salt Intermediate Inter1->Inter2  NaNO2, HCl (0-5 °C)   Inter3 Methyl 3-Chloro-4-methyl- thiophene-2-carboxylate Inter2->Inter3  CuCl, HCl   End 3-Chloro-4-methylthiophene- 2-carboxylic acid Inter3->End  NaOH, H2O/MeOH  

Caption: Workflow for Pathway A: The Sandmeyer Approach.

Pathway B: The Carboxylation Approach from a Pre-chlorinated Thiophene

This alternative pathway begins with a simpler, non-carboxylated thiophene, introduces the chlorine atom, and then installs the carboxylic acid group in the final step. This route can be more atom-economical if the starting materials are readily available.

Core Strategy: Lithiation and CO₂ Quench

The key transformation in this route is the regioselective deprotonation of 3-Chloro-4-methylthiophene at the 2-position using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide (dry ice). The success of this pathway hinges on the ability to selectively deprotonate the C2 proton, which is the most acidic proton on the thiophene ring due to its proximity to the sulfur atom. The ortho-directing effect of the C3-chloro group further enhances the acidity of the C2 proton, favoring the desired lithiation.

Step 1: Synthesis of Starting Material: 3-Chloro-4-methylthiophene

The starting material for this route, 3-Chloro-4-methylthiophene, is not as commonly available as 3-methylthiophene. It can be synthesized via electrophilic chlorination of 3-methylthiophene .

Expertise & Causality: Electrophilic substitution on 3-methylthiophene preferentially occurs at the 2- and 5-positions, which are activated by the methyl group and are adjacent to the sulfur atom. To achieve chlorination at the 3-position (which is the same as the 4-position by symmetry in the starting material), one would typically expect this to be a minor product. However, careful selection of chlorinating agents and conditions can influence regioselectivity. A more controlled approach might involve protecting the more reactive positions first. A direct, albeit potentially low-yielding, method would involve direct chlorination with a mild agent like N-chlorosuccinimide (NCS).

Experimental Protocol: Synthesis of 3-Chloro-4-methylthiophene (Illustrative)

  • Reaction Setup: Dissolve 3-methylthiophene (1.0 eq) in a suitable aprotic solvent like dichloromethane or chloroform in a flask protected from light.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise at room temperature or slightly below.

  • Reaction Conditions: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction for the consumption of the starting material by GC-MS or TLC.

  • Work-up and Isolation:

    • Filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will likely be a mixture of isomers. Purify by fractional distillation or column chromatography to isolate 3-Chloro-4-methylthiophene.

Step 2: Regioselective Lithiation and Carboxylation

This is the crucial step of Pathway B. The C-H bond at the 2-position of the thiophene ring is the most acidic and is the preferred site of deprotonation by strong bases like n-butyllithium (n-BuLi).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 3-Chloro-4-methylthiophene (1.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05-1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Quench the reaction by pouring the cold solution onto an excess of crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution. Allow the mixture to warm to room temperature.

  • Work-up and Isolation:

    • Add water to the reaction mixture. Separate the layers and extract the aqueous layer with ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2 with cold, dilute hydrochloric acid.

    • If a precipitate forms, collect it by filtration. If not, extract the acidified aqueous layer with ethyl acetate or diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

G Start 3-Methylthiophene Inter1 3-Chloro-4-methylthiophene Start->Inter1  NCS, CH2Cl2   Inter2 2-Lithio-3-chloro- 4-methylthiophene Inter1->Inter2  n-BuLi, THF (-78 °C)   End 3-Chloro-4-methylthiophene- 2-carboxylic acid Inter2->End  1. CO2 (Dry Ice)  2. H3O+ work-up  

Caption: Workflow for Pathway B: The Carboxylation Approach.

Comparative Analysis of Synthetic Pathways

FeaturePathway A (Sandmeyer Approach)Pathway B (Carboxylation Approach)
Starting Materials Readily synthesized aminothiophene ester.Requires synthesis of 3-chloro-4-methylthiophene.
Regiocontrol Excellent. The position of the chloro group is unambiguously set.Good. Lithiation is highly regioselective at the C2 position.
Number of Steps 3 steps from the oxotetrahydrothiophene precursor.2 steps from 3-methylthiophene.
Key Transformations Aromatic amine synthesis, Sandmeyer reaction, hydrolysis.Electrophilic chlorination, lithiation-carboxylation.
Potential Challenges Handling of potentially unstable diazonium salts (requires low temp).Potential for isomeric mixtures during chlorination of 3-methylthiophene. Requires strictly anhydrous conditions for lithiation.
Scalability & Safety Sandmeyer reactions can pose safety risks on a large scale.Lithiation requires careful handling of pyrophoric n-BuLi but is a common industrial reaction.
Trustworthiness High. Based on well-established, classical named reactions.High. Relies on fundamental and predictable organometallic reactivity.

Conclusion

For the synthesis of This compound , two primary strategies emerge as the most viable, each with distinct advantages.

Pathway A, the Sandmeyer Approach , offers unparalleled control over regiochemistry. The synthesis of the key intermediate, Methyl 3-amino-4-methylthiophene-2-carboxylate , is high-yielding, and the subsequent Sandmeyer reaction definitively places the chlorine atom at the 3-position. This route is recommended for researchers requiring unambiguous product formation and where access to the necessary precursors is established.

Pathway B, the Carboxylation Approach , presents a more convergent and potentially shorter route, starting from the simpler 3-methylthiophene . Its success relies on the predictable regioselectivity of lithiation at the C2 position of the thiophene ring. While the initial chlorination of 3-methylthiophene may require optimization to isolate the desired 3-chloro isomer, this pathway is an excellent alternative, particularly for those proficient in organometallic techniques.

The choice between these pathways will ultimately depend on the specific resources, expertise, and scalability requirements of the research or development team. Both routes are grounded in sound, authoritative chemical principles and utilize commercially available or readily accessible starting materials.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-4-methylthiophene-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-Chloro-4-methylthiophene-2-carboxylic acid as a versatile building block in medicinal chemistry. Thiophene-based scaffolds are prevalent in a multitude of FDA-approved drugs, highlighting their significance in the development of novel therapeutics.[1] This guide details the physicochemical properties, potential synthetic routes, and diverse applications of this compound, with a focus on its role in generating libraries of bioactive molecules. Detailed, field-proven protocols for the derivatization of its carboxylic acid moiety are provided, alongside mechanistic insights and characterization data.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry, valued for its unique electronic properties and ability to engage in various biological interactions.[1] Its presence in numerous clinically successful drugs, spanning therapeutic areas such as oncology, infectious diseases, and neurology, underscores its importance.[1][2] The thiophene nucleus is a bioisostere of the benzene ring, offering similar structural features while possessing distinct electronic and lipophilic characteristics that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This compound is a strategically substituted thiophene derivative that presents multiple avenues for chemical modification. The carboxylic acid at the 2-position serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry for creating diverse compound libraries. The chlorine atom at the 3-position and the methyl group at the 4-position influence the molecule's electronics and steric profile, offering opportunities for structure-activity relationship (SAR) studies.

Key Structural Features and Their Significance:

  • Thiophene Core: Provides a stable aromatic scaffold with favorable metabolic properties.

  • Carboxylic Acid (C2): A versatile functional group for derivatization, enabling the exploration of a wide chemical space through amide or ester linkages.

  • Chlorine (C3): An electron-withdrawing group that can modulate the pKa of the carboxylic acid and participate in halogen bonding, a non-covalent interaction of increasing interest in drug design.

  • Methyl Group (C4): A small lipophilic group that can probe hydrophobic pockets in target proteins and influence the overall solubility and metabolic stability of the molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug discovery workflows. Below is a summary of the known and predicted properties of this compound and its corresponding methyl ester.

PropertyThis compound (Predicted)Methyl 3-chloro-4-methylthiophene-2-carboxylate[3]
Molecular Formula C₆H₅ClO₂SC₇H₇ClO₂S
Molecular Weight 176.62 g/mol 190.65 g/mol
Appearance Off-white to light yellow solidOff-white to light yellow solid
Melting Point Not available75-77 °C
Boiling Point Not available263.3±35.0 °C
Density Not available1.314±0.06 g/cm³
pKa Not availableNot applicable
LogP Not availableNot available

Spectroscopic Characterization of Methyl 3-chloro-4-methylthiophene-2-carboxylate:

  • ¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the methyl group on the thiophene ring (~2.2 ppm), and a singlet for the proton at the 5-position of the thiophene ring (~7.5 ppm).

  • ¹³C NMR (CDCl₃): Key signals would be observed for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis of this compound

A definitive, step-by-step synthesis for this compound is not extensively reported in the literature. However, a plausible synthetic route can be devised based on established thiophene chemistry, likely starting from its methyl ester, Methyl 3-chloro-4-methylthiophene-2-carboxylate, which is commercially available.

Protocol 1: Hydrolysis of Methyl 3-chloro-4-methylthiophene-2-carboxylate

This protocol describes the basic hydrolysis of the methyl ester to yield the target carboxylic acid.

Materials:

  • Methyl 3-chloro-4-methylthiophene-2-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Addition of Base: Add an excess of sodium hydroxide or lithium hydroxide (e.g., 2-3 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer to a pH of ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Diagram: Synthetic Workflow for this compound

G start Methyl 3-chloro-4-methyl- thiophene-2-carboxylate hydrolysis Base Hydrolysis (NaOH or LiOH in MeOH/H₂O) start->hydrolysis workup Acidic Work-up (HCl) hydrolysis->workup extraction Extraction with Organic Solvent (EtOAc) workup->extraction purification Purification (Recrystallization) extraction->purification product 3-Chloro-4-methyl- thiophene-2-carboxylic acid purification->product

Caption: A general workflow for the synthesis of the target carboxylic acid.

Applications in Medicinal Chemistry

This compound is a valuable scaffold for the synthesis of a wide range of biologically active compounds. The primary point of diversification is the carboxylic acid, which can be readily converted to amides, esters, and other functional groups.

Anticancer Agents

Thiophene carboxamide derivatives have shown significant promise as anticancer agents.[4] For instance, certain thiophene-based compounds act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[4] By converting this compound into a library of amides using various substituted anilines, novel anticancer candidates can be generated. The chloro and methyl substituents on the thiophene ring can be leveraged to optimize interactions with the target protein.

Some 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated cytostatic selectivity for specific cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[5] These compounds were found to induce apoptosis and cause cell cycle arrest in the G1 phase.[5]

Antimicrobial Agents

Thiophene derivatives are well-documented for their antibacterial and antifungal properties.[6][7] The thiophene-2-carboxamide moiety is a key structural feature in many compounds with antimicrobial activity.[2] The synthesis of amide derivatives of this compound with various amines, particularly those containing other heterocyclic systems, could lead to the discovery of new antimicrobial agents.

Antiviral Agents

Derivatives of thiophene-2-carboxylic acid have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. The derivatization of the carboxylic acid group into sulfonamides has been a successful strategy in this area.

Local Anesthetics

The structurally related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a key intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry.[8] This highlights the potential of the 4-methylthiophene-2-carboxylic acid scaffold in the development of new anesthetic agents.

Protocols for Derivatization: Amide Bond Formation

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry. Below are detailed protocols for the coupling of this compound with a primary or secondary amine using common coupling reagents.

Protocol 2: EDC/NHS-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) to activate the carboxylic acid for amidation.

Materials:

  • This compound

  • Primary or secondary amine

  • EDC hydrochloride

  • NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if the amine is a salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation:

    • In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), NHS (1.2 eq), and EDC hydrochloride (1.2 eq) in anhydrous DMF or DCM.

    • Stir the mixture at room temperature for 30-60 minutes to form the activated NHS ester.

  • Amine Addition:

    • Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 eq).

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (if a basic amine was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Diagram: EDC/NHS Amide Coupling Mechanism

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid O-acylisourea O-acylisourea Carboxylic Acid->O-acylisourea + EDC EDC EDC NHS Ester NHS Ester O-acylisourea->NHS Ester + NHS NHS NHS Amide Amide NHS Ester->Amide + Amine Amine Amine

Caption: Mechanism of EDC/NHS mediated amide coupling.

Protocol 3: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates or less nucleophilic amines.

Materials:

  • This compound

  • Primary or secondary amine

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium chloride (LiCl) (for DMF removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Pre-activation:

    • In an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Diagram: HATU Amide Coupling Mechanism

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + HATU, DIPEA HATU HATU Amide Amide Activated Ester->Amide + Amine Amine Amine

Caption: Mechanism of HATU mediated amide coupling.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides a platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. The robust protocols for derivatization provided herein offer a practical guide for researchers to explore the chemical space around this promising scaffold. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this compound.

References

Application Notes and Protocols: Esterification of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 3-Chloro-4-methylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We will explore several robust esterification methodologies, including the classic Fischer-Speier esterification, modern coupling agent-mediated reactions, and activation via thionyl chloride. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and self-validating system checks to ensure procedural integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 3-Chloro-4-methylthiophene-2-carboxylate esters.

Introduction: The Significance of 3-Chloro-4-methylthiophene-2-carboxylate Esters

This compound and its ester derivatives are pivotal building blocks in medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore, and the specific substitution pattern of this molecule offers a unique scaffold for the development of novel therapeutic agents. Esters derived from this carboxylic acid have been investigated for their potential as cytostatic agents, demonstrating selectivity for certain cancer cell lines.[1] The ester functionality not only serves as a handle for further chemical modifications but can also modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

The steric hindrance and electronic effects imparted by the chloro and methyl substituents on the thiophene ring can present challenges for esterification. Therefore, a careful selection of the reaction conditions and methodology is crucial for achieving high yields and purity. This guide will provide a detailed exploration of the most effective strategies to overcome these challenges.

Foundational Principles of Esterification

Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester and water. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid. The reactivity of the carboxylic acid is a key factor, and for sterically hindered or electronically deactivated substrates like this compound, activating the carboxyl group is often necessary.

Several strategies exist to facilitate this transformation, each with its own advantages and limitations. The choice of method depends on the scale of the reaction, the lability of the substrates to acidic or basic conditions, and the desired purity of the final product.

Methodologies for the Esterification of this compound

We will now delve into three distinct and reliable protocols for the synthesis of 3-Chloro-4-methylthiophene-2-carboxylate esters.

Method A: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction that is particularly well-suited for large-scale synthesis due to its cost-effectiveness.[2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[4][5]

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2][4][5]

  • Excess Alcohol: Using the alcohol as the solvent ensures a large excess, shifting the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4][6]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 52.5 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with constant stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 300 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure methyl 3-chloro-4-methylthiophene-2-carboxylate.

Self-Validating System:

  • TLC Monitoring: The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot will indicate the progression of the reaction.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7][8]

Data Presentation: Fischer-Speier Esterification

ReactantMolar Eq.CatalystSolventTime (h)Temperature (°C)Yield (%)
This compound1.0H₂SO₄Methanol4-665~85-95
This compound1.0p-TsOHEthanol6-878~80-90

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification start Start: Carboxylic Acid + Alcohol reagents Add Acid Catalyst (H₂SO₄ or p-TsOH) start->reagents 1. reflux Heat to Reflux (4-8 hours) reagents->reflux 2. workup Aqueous Work-up & Extraction reflux->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Final Product: Ester purification->product 5. Steglich_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Catalysis by DMAP cluster_2 Nucleophilic Attack and Product Formation RCOOH R-COOH OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC DCC->OAI AP Acylpyridinium Intermediate OAI->AP + DMAP DMAP DMAP DMAP->AP Ester R-COOR' AP->Ester + R'-OH DCU DCU AP->DCU ROH R'-OH ROH->Ester Thionyl_Chloride_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification start_s1 Carboxylic Acid reagents_s1 Add SOCl₂ + cat. DMF start_s1->reagents_s1 reflux_s1 Reflux (2h) reagents_s1->reflux_s1 isolate_s1 Isolate Acyl Chloride reflux_s1->isolate_s1 start_s2 Acyl Chloride isolate_s1->start_s2 Intermediate reagents_s2 Add Alcohol + Base (Pyridine) start_s2->reagents_s2 stir_s2 Stir at RT (3-4h) reagents_s2->stir_s2 workup_s2 Work-up & Purification stir_s2->workup_s2 product Final Ester Product workup_s2->product

References

Palladium-catalyzed cross-coupling reactions with 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-methylthiophene-2-carboxylic acid

Authored by a Senior Application Scientist

This document provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple procedural lists to explain the underlying principles, rationale for specific conditions, and practical considerations essential for successful synthesis.

The strategic incorporation of substituted thiophene moieties is a cornerstone of modern drug discovery and materials science, lending unique electronic and conformational properties to target molecules.[1][2][3] Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for constructing the carbon-carbon and carbon-heteroatom bonds necessary to elaborate this core structure.[4]

This guide details protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, with a special focus on the challenges and opportunities presented by the specific functionalities of this compound—namely the chloro leaving group, the potentially coordinating carboxylic acid, and the sulfur-containing heterocycle which can interact with the palladium catalyst.

Core Mechanistic Principles: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium catalytic cycle, which typically alternates between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thiophene substrate, forming a Pd(II) complex. This is often the rate-limiting step and is heavily influenced by the choice of ligand.

  • Transmetalation (Suzuki & Sonogashira) / Carbopalladation (Heck):

    • In the Suzuki-Miyaura reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center.[6][7]

    • In the Sonogashira reaction, a copper(I)-acetylide (or the alkyne itself in copper-free variants) undergoes transmetalation with the Pd(II) complex.[8][9]

    • In the Heck reaction, the alkene coupling partner coordinates to the palladium and inserts into the palladium-carbon bond (carbopalladation).[5][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) PdII_Aryl->Transmetalation PdII_Coupled Aryl-Pd(II)-R Complex Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product Aryl-R (Product) RedElim->Product ArylX Thiophene-Cl ArylX->OxAdd CouplingPartner Coupling Partner (Boronic Acid, Alkyne, Alkene) CouplingPartner->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Critical Considerations for this compound

The substrate presents unique challenges that dictate experimental design.

  • The Carboxylic Acid Moiety: Carboxylic acids can be problematic. The acidic proton can interfere with basic reagents, and the carboxylate can coordinate to the palladium center, potentially inhibiting catalysis. Two primary strategies are employed:

    • Esterification: Converting the carboxylic acid to its methyl or ethyl ester (e.g., Methyl 3-chloro-4-methylthiophene-2-carboxylate) is a common and effective strategy.[11][12] This protects the acidic proton and prevents unwanted coordination. The ester can be hydrolyzed post-coupling if the free acid is the desired final product.

    • Direct Coupling & Decarbonylation: Advanced methods can utilize the carboxylic acid directly, sometimes leading to a decarbonylative coupling where the COOH group is expelled as CO.[13][14][15] This provides a novel and efficient route to certain products.

  • The Thiophene Sulfur: The sulfur atom in the thiophene ring can act as a ligand for palladium, leading to catalyst poisoning and deactivation.

    • Causality: This is mitigated by the use of electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos) or N-heterocyclic carbenes (NHCs).[1][16] These ligands form strong, stable complexes with palladium, preventing the sulfur atom from irreversibly binding to the catalytic center. Ligand-less systems can work for some activated thiophenes but are often less reliable.[17]

  • The Chloro Group: While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems are highly effective for their activation.[7] The choice of a highly active catalyst, often featuring bulky phosphine ligands, is critical for achieving efficient oxidative addition.

Application Protocol 1: Suzuki-Miyaura Coupling of the Corresponding Methyl Ester

This protocol describes the C-C bond formation between Methyl 3-chloro-4-methylthiophene-2-carboxylate and an arylboronic acid. This is a foundational reaction for creating biaryl structures prevalent in pharmaceuticals.[18][19]

Experimental Workflow

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Detailed Step-by-Step Methodology
  • Esterification (if starting from acid): To a solution of this compound (1.0 equiv) in methanol, add sulfuric acid (cat.) and reflux for 4-6 hours. Cool, concentrate, and purify to obtain Methyl 3-chloro-4-methylthiophene-2-carboxylate.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe. The choice of solvent and base is critical for activating the boronic acid.[6]

  • Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data and Reagent Table
ComponentRoleTypical ReagentsMolar RatioKey Insight
Thiophene SubstrateElectrophileMethyl 3-chloro-4-methylthiophene-2-carboxylate1.0Ester form prevents side reactions.
Boron ReagentNucleophilePhenylboronic acid, 4-Methoxyphenylboronic acid1.2 - 1.5Excess ensures complete consumption of the electrophile.
Palladium SourceCatalystPd(OAc)₂, Pd₂(dba)₃1-5 mol%Pre-catalyst that forms the active Pd(0) in situ.
LigandCatalyst StabilizerSPhos, XPhos, P(t-Bu)₃2-10 mol%Bulky, electron-rich ligands are essential to counteract sulfur poisoning and activate the C-Cl bond.[1]
BaseActivatorK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0Activates the boronic acid for transmetalation.[6]
SolventMediumToluene/H₂O, Dioxane/H₂O-Biphasic systems are common and often enhance reaction rates.

Application Protocol 2: Decarbonylative Sonogashira Coupling

This advanced protocol leverages the carboxylic acid as a "traceless" directing group, coupling directly with a terminal alkyne via C-C bond formation at the C2 position, accompanied by the loss of CO₂ (after in-situ activation) or CO.[13][14] This method offers high atom economy by avoiding separate protection/deprotection steps.

Plausible Mechanistic Pathway

Decarbonylative_Sonogashira cluster_decarb Decarbonylative Coupling Mechanism A Carboxylic Acid (Substrate) B In-situ Activation (e.g., with Piv₂O) A->B C Mixed Anhydride B->C D Oxidative Addition & Decarbonylation [Pd(0) -> Pd(II)] C->D E Thienyl-Pd(II)-X Intermediate D->E F Sonogashira Cycle (Transmetalation with Alkyne, Reductive Elimination) E->F G Final Product (Thienyl-Alkyne) F->G

Caption: Proposed mechanism for decarbonylative Sonogashira coupling.

Detailed Step-by-Step Methodology
  • Reaction Setup: In an oven-dried vial, combine this compound (1.0 equiv), the terminal alkyne (2.0-4.0 equiv), Pd(OAc)₂ (5 mol%), a specialized ligand such as Xantphos (10 mol%), and an in-situ activator like trimethylacetic anhydride (pivalic anhydride, Piv₂O) (1.5 equiv).[14]

  • Inert Atmosphere: Place the vial under a positive pressure of argon and subject it to three evacuation/backfilling cycles.

  • Solvent Addition: Add a high-boiling, degassed solvent such as dioxane via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at a high temperature (e.g., 140-160 °C) and stir for the indicated time. High temperatures are often required to promote the decarbonylation step.

  • Monitoring & Workup: Follow the procedure outlined in the Suzuki protocol (Section 3). The large excess of alkyne may require removal under high vacuum during purification.

Protocols for Heck and Standard Sonogashira Reactions

Protocols for the Heck[5][20][21] and standard (non-decarbonylative) Sonogashira[8][9] reactions would typically be performed on the methyl ester derivative to avoid complications from the free carboxylic acid.

ReactionCoupling PartnerKey Reagents & Conditions
Heck-Mizoroki Alkene (e.g., Styrene, Butyl Acrylate)Catalyst: Pd(OAc)₂, Ligand: P(o-tol)₃, Base: NEt₃, NaOAc, Solvent: DMF, NMP
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)Catalyst: Pd(PPh₃)₂Cl₂, CuI (co-catalyst), Base: NEt₃, Dipea, Solvent: THF, Dioxane

Causality Note: In the Heck reaction, a phosphine ligand is crucial, and a base is required to neutralize the HX generated in the catalytic cycle.[20] For the Sonogashira coupling, the copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center more readily.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently degassed solvent; Poor base/solvent choice; C-Cl bond not activated.Use a fresh palladium source; Ensure rigorous degassing of solvents; Screen different bases (e.g., K₃PO₄ for Suzuki); Switch to a more electron-rich, bulky ligand (e.g., SPhos).
Catalyst Decomposition (black precipitate) Catalyst poisoning by sulfur; Reaction temperature too high; Ligand dissociation.Increase ligand-to-metal ratio; Use a more robust ligand; Lower the reaction temperature and increase reaction time.
Side Reactions (e.g., Homocoupling) Oxygen contamination promoting boronic acid homocoupling (Glaser coupling for alkynes).Maintain a strict inert atmosphere; Ensure solvents are thoroughly degassed.
Incomplete Conversion Insufficient excess of coupling partner; Reaction time too short.Increase the equivalents of the boronic acid or alkyne; Extend the reaction time.

References

The Strategic Integration of 3-Chloro-4-methylthiophene-2-carboxylic Acid in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Organic Semiconductors

The field of organic electronics is propelled by the continuous innovation of molecular building blocks that fine-tune the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] Thiophene-based conjugated polymers are a cornerstone of this field, prized for their exceptional electronic properties and chemical stability.[3] This document provides a detailed guide on the application of a highly functionalized thiophene derivative, 3-Chloro-4-methylthiophene-2-carboxylic acid , as a strategic monomer in the synthesis of high-performance semiconducting polymers for organic electronic applications.

The unique substitution pattern of this compound—featuring a chloro group, a methyl group, and a carboxylic acid moiety—offers a versatile platform for molecular engineering. The electron-withdrawing nature of the chloro and carboxylic acid groups can be leveraged to lower the HOMO energy level of the resulting polymer, potentially leading to higher open-circuit voltages in OPV devices and improved air stability in OFETs.[4] The methyl group can enhance solubility, a crucial factor for solution-based processing of organic electronic devices. Furthermore, the carboxylic acid group serves as a reactive handle for post-polymerization functionalization or for influencing the polymer's self-assembly and morphology.

This guide will provide detailed protocols for the synthesis of a novel donor-acceptor copolymer incorporating this compound, and the subsequent fabrication and characterization of an organic thin-film transistor.

Molecular Design and Synthesis of a Thiophene-Based Copolymer

The strategic copolymerization of electron-donating and electron-accepting monomers is a powerful approach to tailor the optoelectronic properties of conjugated polymers.[2][4] In this section, we detail the synthesis of a donor-acceptor copolymer, tentatively named Poly[(3-chloro-4-methylthiophene-2-carboxylate)-alt-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)] (P(ClMeT-co-BDT)), where the this compound derivative acts as the acceptor unit and benzodithiophene (BDT) serves as the donor unit.

Synthetic Workflow Overview

G cluster_0 Monomer Synthesis cluster_1 Polymerization M1 3-Chloro-4-methylthiophene- 2-carboxylic acid M2 Esterification M1->M2 SOCl2, Methanol M3 Bromination M2->M3 NBS, DMF M4 Stannylation M3->M4 n-BuLi, Me3SnCl M5 Acceptor Monomer M4->M5 P2 Stille Coupling M5->P2 P1 Donor Monomer (BDT) P1->P2 P3 Purification P2->P3 Reprecipitation P4 P(ClMeT-co-BDT) P3->P4

Figure 1: Synthetic workflow for the preparation of the P(ClMeT-co-BDT) copolymer.

Experimental Protocol: Synthesis of P(ClMeT-co-BDT)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi)

  • Trimethyltin chloride (Me₃SnCl)

  • 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT-SnMe₃)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 3-chloro-4-methylthiophene-2-carboxylate.

Step 2: Bromination

  • Dissolve the methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 eq) in DMF.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise in the dark.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield methyl 5-bromo-3-chloro-4-methylthiophene-2-carboxylate.

Step 3: Stille Coupling Polymerization

  • In a flame-dried Schlenk flask, dissolve the brominated acceptor monomer (1.0 eq), the BDT-SnMe₃ donor monomer (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) in anhydrous toluene.

  • Degas the solution with argon for 30 minutes.

  • Heat the reaction mixture to 110 °C and stir for 48 hours under an argon atmosphere.

  • Cool the mixture to room temperature and pour it into methanol to precipitate the polymer.

  • Filter the polymer and purify by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • The chloroform fraction is concentrated and the polymer is reprecipitated from methanol to yield the final P(ClMeT-co-BDT) copolymer.

Application in Organic Field-Effect Transistors (OFETs)

The synthesized P(ClMeT-co-BDT) can be utilized as the active semiconductor layer in an OFET. The performance of the OFET is highly dependent on the morphology of the polymer film and the interface with the dielectric layer.[2]

OFET Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Device Fabrication S1 Si/SiO2 Wafer S2 Cleaning S1->S2 Sonication S3 HMDS Treatment S2->S3 Vapor Phase D1 Spin-coating Polymer S3->D1 D2 Annealing D1->D2 Thermal D3 Source/Drain Deposition D2->D3 Evaporation D4 OFET Device D3->D4

Figure 2: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Experimental Protocol: OFET Fabrication and Characterization

Materials:

  • Heavily doped n-type Si wafers with a 300 nm thermally grown SiO₂ layer

  • Hexamethyldisilazane (HMDS)

  • P(ClMeT-co-BDT) solution in chloroform (5 mg/mL)

  • Gold (Au) for source/drain electrodes

Step 1: Substrate Preparation

  • Clean the Si/SiO₂ substrates by sonicating in acetone and isopropyl alcohol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen.

  • Treat the substrates with an oxygen plasma for 5 minutes to remove any organic residues and to hydroxylate the surface.

  • Immediately place the substrates in a vacuum chamber with a vial of HMDS and heat to 120 °C for 30 minutes for vapor-phase silanization. This treatment creates a hydrophobic surface, improving the polymer film quality.

Step 2: Active Layer Deposition

  • Spin-coat the P(ClMeT-co-BDT) solution onto the HMDS-treated substrates at 2000 rpm for 60 seconds.

  • Thermally anneal the films at 150 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve the molecular ordering.

Step 3: Electrode Deposition and Device Completion

  • Deposit 50 nm thick gold source and drain electrodes through a shadow mask onto the polymer film using thermal evaporation. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

Step 4: Characterization

  • Characterize the electrical performance of the OFETs using a semiconductor parameter analyzer in a nitrogen atmosphere.

  • Measure the output and transfer characteristics to determine key parameters such as charge carrier mobility (µ), on/off current ratio, and threshold voltage (Vth).

Expected Performance and Data Analysis

The incorporation of the this compound derivative is expected to influence the electronic properties of the resulting polymer. Below is a table of hypothetical, yet plausible, material properties and device performance metrics for P(ClMeT-co-BDT) in comparison to a standard thiophene-based polymer like P3HT.

PropertyP3HT (Reference)P(ClMeT-co-BDT) (Expected)
Optical Properties
Absorption Peak (nm)~520, 550, 600~550-650
Optical Bandgap (eV)~1.9~1.7-1.8
Electrochemical Properties
HOMO Level (eV)-4.9 to -5.1-5.2 to -5.4
LUMO Level (eV)-2.9 to -3.1-3.4 to -3.6
OFET Performance
Hole Mobility (cm²/Vs)0.01 - 0.10.05 - 0.5
On/Off Ratio10⁵ - 10⁶> 10⁶
Threshold Voltage (V)0 to -10-5 to -15

The expected lower HOMO level for P(ClMeT-co-BDT) is a direct consequence of the electron-withdrawing chloro and carboxylate groups. This can lead to better air stability of the p-channel OFET. The potentially higher mobility would be a result of improved intermolecular packing and charge transport, facilitated by the planar structure and specific interactions induced by the functional groups.

Potential in Organic Photovoltaics (OPVs)

The tailored electronic properties of P(ClMeT-co-BDT) also make it a promising donor material for bulk heterojunction (BHJ) solar cells.[5][6] The lower HOMO level would be advantageous for achieving a higher open-circuit voltage (Voc) when blended with a suitable fullerene or non-fullerene acceptor. The broader absorption spectrum would also contribute to a higher short-circuit current (Jsc).

OPV Device Architecture

G cluster_0 Conventional OPV Structure ITO ITO (Anode) HTL PEDOT:PSS (HTL) ITO->HTL Active P(ClMeT-co-BDT):Acceptor (Active Layer) HTL->Active ETL LiF (ETL) Active->ETL Al Al (Cathode) ETL->Al

Figure 3: Schematic of a conventional bulk heterojunction organic solar cell.

The fabrication of an OPV device would involve spin-coating a blend of P(ClMeT-co-BDT) and an electron acceptor (e.g., PC₇₁BM) onto a PEDOT:PSS-coated ITO substrate, followed by the deposition of a cathode. The performance of such a device would be highly dependent on the blend morphology, which can be optimized through the use of solvent additives and post-fabrication annealing.

Conclusion and Future Outlook

This compound represents a versatile and strategic building block for the synthesis of novel semiconducting polymers for organic electronics. Its unique substitution pattern allows for the fine-tuning of electronic energy levels, solubility, and solid-state packing. The presented protocols for the synthesis of the P(ClMeT-co-BDT) copolymer and the fabrication of OFET devices provide a clear pathway for researchers to explore the potential of this and related materials. Future work could involve further post-polymerization modification of the carboxylic acid group to introduce new functionalities, or the exploration of different donor co-monomers to further optimize the properties for specific applications in OFETs, OPVs, and beyond. The continued development of such tailored molecular components is crucial for advancing the performance and commercial viability of organic electronic technologies.[7]

References

Synthesis of novel heterocyclic compounds from 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Fused Heterocyclic Scaffolds from 3-Chloro-4-methylthiophene-2-carboxylic Acid

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its significant presence in a multitude of FDA-approved drugs.[1][2] Its structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] Thiophene derivatives are key components in drugs targeting critical biological pathways, such as the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[5]

This application note provides a detailed guide for researchers and drug development professionals on the synthetic utility of this compound, a highly functionalized and strategic starting material. The ortho-positioning of the chloro and carboxylic acid groups provides a powerful platform for the construction of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines, which are of significant interest in contemporary drug discovery. We will explore the chemical logic behind the synthetic transformations and provide detailed, validated protocols for the synthesis of key intermediates and final compounds.

Strategic Overview: Synthetic Pathways from a Versatile Precursor

The synthetic strategy hinges on the sequential modification and cyclization of this compound. The primary pathways involve an initial amination step to replace the C3-chloro substituent, creating a crucial 3-amino-thiophene intermediate. This intermediate is the gateway to forming fused pyrimidine rings. The workflow is designed to build complexity methodically, culminating in scaffolds with high potential for biological activity.

G A 3-Chloro-4-methylthiophene- 2-carboxylic acid B Step 1: Amination (Buchwald-Hartwig or SNAr) A->B C Methyl 3-amino-4-methyl- thiophene-2-carboxylate B->C D Step 2: Amide Formation C->D E 3-Amino-4-methyl- thiophene-2-carboxamide D->E F Step 3a: Cyclization (e.g., with Formamide) E->F L Step 3b: Cyclization (e.g., with CS2) E->L G 5-Methylthieno[3,2-d]- pyrimidin-4(3H)-one F->G H Step 4: Chlorination (POCl3) G->H I 4-Chloro-5-methyl- thieno[3,2-d]pyrimidine H->I J Step 5: Nucleophilic Substitution (e.g., with Morpholine) I->J K Novel Substituted Thieno[3,2-d]pyrimidines (e.g., PI3K Inhibitors) J->K M Thieno[3,2-d]pyrimidine- 2,4(1H,3H)-dithione L->M

Figure 1. General synthetic workflow for novel heterocyclic compounds.

Part 1: Synthesis of the Key Intermediate: Methyl 3-amino-4-methylthiophene-2-carboxylate

The conversion of the starting material into a 3-aminothiophene derivative is the cornerstone of this synthetic strategy. Direct nucleophilic aromatic substitution (SNAr) of the 3-chloro group can be challenging. A more reliable and versatile approach involves a palladium-catalyzed Buchwald-Hartwig amination. This reaction is renowned for its broad substrate scope and functional group tolerance. First, the carboxylic acid is esterified to prevent interference with the basic conditions of the amination reaction.

Protocol 1.1: Esterification of this compound
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (MeOH, approx. 0.2 M).

  • Catalysis: Add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C. Rationale: The strong acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, Methyl 3-chloro-4-methylthiophene-2-carboxylate, can be purified by column chromatography on silica gel if necessary.

Protocol 1.2: Buchwald-Hartwig Amination
  • Setup: In a dry Schlenk tube under an inert atmosphere, combine Methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Reagents: Add sodium tert-butoxide (NaOtBu, 1.4 eq) and an ammonia surrogate such as benzophenone imine (1.2 eq). Rationale: Benzophenone imine serves as a convenient and solid source of ammonia. The strong base (NaOtBu) is required for the catalytic cycle.

  • Solvent: Add anhydrous toluene or dioxane (approx. 0.1 M).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously until TLC indicates complete consumption of the starting material (typically 12-24 hours).

  • Hydrolysis: Cool the reaction to room temperature. Add diethyl ether and a 2M HCl solution. Stir for 1-2 hours to hydrolyze the resulting imine.

  • Work-up: Neutralize the mixture with aqueous NaHCO₃. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield Methyl 3-amino-4-methylthiophene-2-carboxylate.[6][7]

Part 2: Construction of the Thieno[3,2-d]pyrimidine Core

With the key 3-aminothiophene intermediate in hand, the fused pyrimidine ring can be constructed. A common and efficient method is the cyclization with a one-carbon synthon, such as formamide, to yield the thieno[3,2-d]pyrimidin-4-one scaffold.[8][9] This core structure is found in numerous kinase inhibitors.

Protocol 2.1: Synthesis of 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one
  • Setup: Combine Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) with a large excess of formamide (can serve as both reagent and solvent).

  • Reaction: Heat the mixture to 180-190 °C. Rationale: At high temperatures, formamide decomposes to generate the necessary electrophilic species for cyclization and also facilitates the amidation of the ester.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours, often indicated by the precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature. Add water to the flask and collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then diethyl ether to remove residual formamide and impurities. The product is often pure enough for the next step without further purification.

Part 3: Functionalization for Drug Discovery Applications

The thieno[3,2-d]pyrimidin-4-one is a versatile intermediate that can be further functionalized to generate a library of compounds for screening. A critical transformation is the conversion of the 4-oxo group to a 4-chloro group, which can then be displaced by various nucleophiles.[10]

Protocol 3.1: Chlorination to 4-Chloro-5-methylthieno[3,2-d]pyrimidine
  • Setup: To a round-bottom flask, add 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst. Rationale: POCl₃ acts as both a solvent and a chlorinating agent, converting the lactam to a chloro-imidoyl chloride intermediate which then aromatizes.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralization: Carefully neutralize the acidic solution with a solid base like sodium bicarbonate or an aqueous solution of sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via column chromatography to obtain the 4-chloro derivative.[10]

Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr)
  • Setup: In a sealed vial, dissolve 4-Chloro-5-methylthieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent like isopropanol, ethanol, or DMF.

  • Reagents: Add the desired nucleophile (e.g., morpholine, piperazine, or a substituted aniline, 1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat the reaction mixture, often using microwave irradiation (e.g., 120 °C for 30-60 minutes), which can significantly accelerate the substitution reaction compared to conventional heating.[9][11]

  • Work-up: After cooling, dilute the reaction with water to precipitate the product or dilute with ethyl acetate for extraction.

  • Purification: The final compound can be purified by column chromatography or recrystallization to yield the desired novel heterocyclic compound.[12]

Quantitative Data Summary

The following table provides representative data for the key steps in the synthetic sequence. Yields and reaction times are typical but may vary based on scale and specific reaction conditions.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1.1: Esterification This compoundMeOH, H₂SO₄Methyl 3-chloro-4-methylthiophene-2-carboxylate>95%
1.2: Amination Methyl 3-chloro-4-methylthiophene-2-carboxylatePd₂(dba)₃, Xantphos, NaOtBuMethyl 3-amino-4-methylthiophene-2-carboxylate60-80%
2.1: Cyclization Methyl 3-amino-4-methylthiophene-2-carboxylateFormamide5-Methylthieno[3,2-d]pyrimidin-4(3H)-one75-90%
3.1: Chlorination 5-Methylthieno[3,2-d]pyrimidin-4(3H)-onePOCl₃4-Chloro-5-methylthieno[3,2-d]pyrimidine80-95%
3.2: Nucleophilic Substitution (with Morpholine) 4-Chloro-5-methylthieno[3,2-d]pyrimidineMorpholine, DIPEA4-(5-Methylthieno[3,2-d]pyrimidin-4-yl)morpholine70-90%

Mechanism Visualization: Thienopyrimidine Ring Formation

The cyclization of the 3-aminothiophene intermediate is a critical step. The diagram below illustrates the plausible mechanism for the reaction with formamide, involving initial amide formation followed by intramolecular cyclization and dehydration to form the aromatic pyrimidinone ring.

Figure 2. Putative mechanism for thienopyrimidinone formation. Note: Images are placeholders.

Conclusion and Future Perspectives

This compound is a cost-effective and highly adaptable starting material for the synthesis of diverse, medicinally relevant heterocyclic compounds. The protocols outlined herein provide a robust and logical framework for accessing thieno[3,2-d]pyrimidine scaffolds, which are central to the development of targeted therapies, particularly kinase inhibitors. The straightforward functionalization of the 4-position allows for the rapid generation of compound libraries, enabling extensive structure-activity relationship (SAR) studies. Future work can expand upon this foundation by exploring alternative cyclization reactions to create other novel fused systems, further tapping the synthetic potential of this versatile thiophene building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Chloro-4-methylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how do they arise?

A1: The impurities in your crude product largely depend on the synthetic route employed. However, some common culprits include:

  • Unreacted Starting Materials: Depending on the synthesis, you might have residual 3-methylthiophene or other precursors. For example, if a Grignard reaction is used, you might have unreacted 2-chloro-3-methylthiophene.[1][2]

  • Over-chlorinated or Isomeric Byproducts: The chlorination of the thiophene ring can sometimes lead to the formation of di-chlorinated species or isomers where the chlorine is at a different position.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up are common.

  • Reagents from Synthesis: For instance, if phosphorus pentachloride is used for chlorination, traces of phosphorus-containing byproducts might be present.[3]

Understanding the potential impurities from your specific synthesis is the first critical step in designing an effective purification strategy.

Q2: My crude product is a dark, oily solid. What is the best initial purification step?

A2: For a crude product with significant coloration and an oily consistency, an acid-base extraction is an excellent first-line purification technique.[4][5][6] This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Here's the underlying principle:

  • Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash this organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).[5][6][7] The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which will move into the aqueous layer.

  • Neutral and basic impurities will remain in the organic layer.

  • Separate the aqueous layer and then re-acidify it with a strong acid (e.g., concentrated HCl) to precipitate your purified this compound.[5][6]

This process is highly effective at removing many colored impurities and can significantly improve the quality of your material before attempting more refined techniques like recrystallization.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an insoluble liquid phase. This is problematic because impurities can be trapped within the oil, leading to poor purification. This often happens when the boiling point of the solvent is higher than the melting point of the solute.

Troubleshooting "Oiling Out":

  • Choose a Different Solvent: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point, and the boiling point of the solvent should be below the melting point of your compound.[8]

  • Use a Solvent Mixture: A common strategy is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at room temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[9] For carboxylic acids, solvent systems like ethanol/water or hexane/ethyl acetate can be effective.[9][10]

  • Lower the Dissolution Temperature: Try dissolving the solid at a temperature below its melting point, even if it takes longer.

Q4: What are the best solvents for recrystallizing this compound?

A4: The choice of solvent is critical for successful recrystallization. For carboxylic acids, a range of solvents can be effective. A good starting point is to perform small-scale solubility tests.[11][12]

Recommended Solvents to Test:

SolventRationale
Water Often a good choice for polar compounds like carboxylic acids, especially if they have some water solubility.[9]
Ethanol/Water A versatile mixture that allows for fine-tuning of polarity.
Toluene Aromatic solvents can be effective for aromatic compounds.[13]
Hexane/Ethyl Acetate A common non-polar/polar mixture for adjusting solubility.[9]
Acetic Acid Can be a good solvent for carboxylic acids, but can be difficult to remove completely.[13]

General Guideline: The principle of "like dissolves like" is a useful starting point. Since your compound has both polar (carboxylic acid) and non-polar (chlorinated thiophene ring) character, solvent mixtures are often the most successful.

Q5: My recrystallization yielded very fine needles, and I suspect they are not very pure. How can I improve crystal size and purity?

A5: The rate of cooling is a major factor in determining crystal size and purity. Rapid cooling tends to produce small, less pure crystals because impurities can become trapped in the rapidly forming crystal lattice.

To improve crystal quality:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[8][12] You can insulate the flask to slow the cooling rate further.

  • Avoid Agitation: Do not shake or stir the solution as it cools.

  • Seeding: If crystallization is slow to start, adding a single, pure "seed" crystal can initiate controlled crystal growth.[8]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[8]

Troubleshooting Guides

Guide 1: Troubleshooting Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Emulsion forms at the interface of the organic and aqueous layers. - Vigorous shaking. - High concentration of dissolved material.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the funnel to stand undisturbed for a longer period.
Low recovery of product after re-acidification. - Incomplete extraction into the aqueous layer. - Insufficient acidification. - Product is somewhat soluble in the acidic aqueous solution.- Perform multiple extractions with the basic solution. - Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 2). - Cool the acidified solution in an ice bath to decrease the solubility of your product.[7] - If the product remains dissolved, you may need to perform a back-extraction into a fresh portion of organic solvent.[7]
Product precipitates as an oil upon acidification. - The concentration of the product is too high. - The temperature of the solution is too high.- Dilute the aqueous solution with more water before acidification. - Cool the aqueous solution in an ice bath before and during acidification.
Guide 2: Troubleshooting Recrystallization
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not saturated.- Boil off some of the solvent to increase the concentration and then allow it to cool again. - Try adding a "poor" solvent dropwise to induce precipitation. - Scratch the inside of the flask or add a seed crystal.[8]
Crystals form too quickly and are very fine. - The solution was cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow cooling.
The yield is very low. - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[8][11] - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals.[11] - If you performed a hot filtration, pre-heat the funnel and filter paper to prevent crystallization.
The purified product's melting point is still broad or low. - Incomplete removal of impurities. - Solvent is trapped in the crystals.- Repeat the recrystallization process. - Ensure the crystals are completely dry before taking a melting point. Dry under vacuum if necessary.[11]

Experimental Workflows

Workflow 1: Acid-Base Extraction Protocol

Caption: Workflow for Acid-Base Extraction.

Workflow 2: Recrystallization Protocol

References

Technical Support Center: Synthesis of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-methylthiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Introduction and Reaction Overview

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common and effective route involves a two-step sequence:

  • Directed Lithiation: Regioselective deprotonation of the starting material, 3-chloro-4-methylthiophene, at the C2 position using a strong organolithium base like n-butyllithium (n-BuLi).

  • Carboxylation: Quenching the resulting thienyllithium intermediate with carbon dioxide (from dry ice or CO₂ gas) to form the carboxylate salt, which is subsequently protonated during acidic workup to yield the final product.

The key to a high-yielding synthesis lies in precise control over reaction conditions, particularly temperature and atmospheric moisture, to favor the desired C2 lithiation and prevent side reactions.

Reaction Mechanism

The process begins with the deprotonation of 3-chloro-4-methylthiophene. The C2 proton is the most acidic due to the electron-withdrawing inductive effect of the adjacent sulfur atom and its stabilization of the resulting carbanion. The reaction is typically performed at very low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent degradation of the organolithium reagent and the THF solvent itself.[1] The resulting 3-chloro-4-methyl-2-thienyllithium is then rapidly carboxylated.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. Adherence to anhydrous and anaerobic conditions is critical for success.[2][3]

Materials and Reagents
Reagent/MaterialFormulaM.W.Quantity (for 10 mmol scale)MolesEquivalents
3-Chloro-4-methylthiopheneC₅H₅ClS132.611.33 g (1.15 mL)10.0 mmol1.0
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.4 mL11.0 mmol1.1
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL--
Dry Ice (solid CO₂)CO₂44.01~20 gExcessExcess
Hydrochloric Acid (1 M aq.)HCl36.46~20 mL--
Diethyl Ether or MTBE--~100 mL--
Saturated Sodium Chloride (Brine)NaCl58.44~30 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Step-by-Step Procedure
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Cooldown: Add 3-chloro-4-methylthiophene (1.0 eq) and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to a deep red or brown is often observed, indicating the formation of the thienyllithium intermediate.

  • Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete lithiation.

  • Carboxylation: Carefully quench the reaction by adding crushed, fresh dry ice in small portions. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of crushed dry ice in THF. The deep color of the reaction should fade significantly.

  • Warm-up: Once the addition of dry ice is complete, allow the mixture to slowly warm to room temperature.

  • Aqueous Workup: Quench the reaction mixture by adding ~20 mL of water. Transfer the mixture to a separatory funnel.

  • Acidification & Extraction: Acidify the aqueous layer to a pH of ~2 with 1 M HCl. Extract the product with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 30 mL). MTBE is often preferred as it can lead to easier phase separation.[4]

  • Washing & Drying: Combine the organic extracts and wash with water, followed by saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.

Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Flame-dry glassware & establish inert atmosphere start 2. Add 3-chloro-4-methylthiophene & anhydrous THF prep->start cool 3. Cool to -78 °C start->cool add_buli 4. Add n-BuLi dropwise (maintain < -70 °C) cool->add_buli stir_lith 5. Stir for 45-60 min at -78 °C add_buli->stir_lith add_co2 6. Quench with excess dry ice stir_lith->add_co2 warm 7. Warm to room temperature add_co2->warm quench_h2o 8. Quench with H₂O warm->quench_h2o acidify 9. Acidify with 1M HCl (pH ~2) quench_h2o->acidify extract 10. Extract with Ether/MTBE acidify->extract wash_dry 11. Wash with brine & dry (MgSO₄) extract->wash_dry concentrate 12. Concentrate in vacuo wash_dry->concentrate purify 13. Recrystallize concentrate->purify product Final Product purify->product

Caption: Experimental workflow for synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Common Problems

Q1: My reaction yield is very low. What are the most likely causes?

A1: Low yield is the most common issue and can stem from several factors:

  • Moisture Contamination: n-BuLi is extremely reactive with water. Any moisture in the glassware, solvent, or inert gas will consume the reagent, preventing lithiation. Ensure all glassware is rigorously flame-dried or oven-dried and that the THF is truly anhydrous.

  • Poor Quality n-BuLi: Organolithium reagents degrade over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. An insufficient amount of active reagent will lead to incomplete lithiation.

  • Temperature Control Failure: Allowing the temperature to rise significantly above -70 °C during n-BuLi addition can cause side reactions, including the deprotonation and subsequent decomposition of THF.[1]

  • Inefficient Carboxylation: Ensure the dry ice is fresh and crushed into a fine powder to maximize surface area. Adding the thienyllithium solution to a slurry of dry ice is often more efficient than adding the dry ice to the solution.

Q2: I'm observing the formation of significant impurities. What could they be and how can I avoid them?

A2: The primary impurity is often the unreacted starting material, 3-chloro-4-methylthiophene, resulting from the issues mentioned in A1. Another potential side-reaction is halogen-lithium exchange, where the n-BuLi swaps with the chlorine atom instead of deprotonating the C2 position.[1] While deprotonation is generally faster at low temperatures for chlorinated aromatics, this can become more prominent if the reaction temperature is not well-controlled. To minimize this:

  • Maintain a strict temperature of -78 °C.

  • Add the n-BuLi slowly and dropwise to avoid localized heating.

Q3: The reaction mixture turned black or formed a thick precipitate after adding n-BuLi. Is this normal?

A3: A significant color change is expected upon lithiation. However, the formation of a black tar or a heavy, unmanageable precipitate often indicates decomposition. This is typically caused by either the reaction temperature rising too high or the presence of oxygen. Verify the integrity of your inert atmosphere seal and ensure consistent, efficient cooling.

Frequently Asked Questions (FAQs)

Q: Can I use a different organolithium reagent, like sec-BuLi or tert-BuLi?

A: While sec-BuLi and tert-BuLi are stronger bases, they are also more sterically hindered and can sometimes lead to different regioselectivity or side reactions. n-BuLi provides a good balance of reactivity and selectivity for this specific transformation and is the most commonly recommended reagent.

Q: Why is THF the preferred solvent? Can I use diethyl ether?

A: THF is a polar aprotic solvent that effectively solvates the lithium cation, which can help to break up aggregates of n-BuLi and increase its reactivity.[5][6] Diethyl ether can also be used and is less prone to deprotonation at higher temperatures, but the lithiation reaction may be slower. For this substrate, THF at -78 °C is optimal.

Q: How critical is the purity of the starting 3-chloro-4-methylthiophene?

A: Very critical. Any acidic impurities will consume the n-BuLi. Impurities from the synthesis of the starting material, such as other chlorinated isomers, can lead to a mixture of carboxylated products that are difficult to separate. It is recommended to purify the starting material by distillation before use.

Q: My final product has a low melting point and appears oily. What should I do?

A: This suggests the presence of impurities, likely unreacted starting material or solvent residues. Effective purification is key. Try recrystallizing from a different solvent system or performing column chromatography on silica gel if recrystallization is ineffective. Ensure the product is thoroughly dried under high vacuum to remove any residual solvents.

Troubleshooting Decision Tree

G start Problem Observed low_yield Low Yield start->low_yield impurities Significant Impurities start->impurities dark_color Black Tar / Precipitate start->dark_color q_moisture Was glassware flame-dried and solvent anhydrous? low_yield->q_moisture q_impurities Main impurity is starting material? impurities->q_impurities q_dark Was inert atmosphere maintained? dark_color->q_dark a_moisture_no ACTION: Rigorously dry all components and use fresh solvent. q_moisture->a_moisture_no No q_buli Is n-BuLi concentration correct? q_moisture->q_buli Yes a_moisture_yes Titrate n-BuLi. Is concentration correct? a_buli_no ACTION: Use fresh, titrated n-BuLi and adjust stoichiometry. q_buli->a_buli_no No q_temp Was temp < -70 °C? q_buli->q_temp Yes a_buli_yes Was temperature kept below -70 °C? a_temp_no ACTION: Improve cooling and slow down n-BuLi addition. q_temp->a_temp_no No q_co2 Efficient CO₂ quench? q_temp->q_co2 Yes a_temp_yes Was CO₂ quench efficient? (fresh, powdered dry ice) a_co2_no ACTION: Use fresh, crushed dry ice and ensure good mixing. q_co2->a_co2_no No a_impurities_yes Refer to Low Yield path. Incomplete reaction is the cause. q_impurities->a_impurities_yes Yes a_impurities_no Check for other isomers in starting material via GC-MS or NMR. q_impurities->a_impurities_no No a_isomers ACTION: Purify starting material by distillation before reaction. a_impurities_no->a_isomers a_dark_no ACTION: Check for leaks in the system. Purge thoroughly. q_dark->a_dark_no No a_dark_yes Did temperature spike during n-BuLi addition? q_dark->a_dark_yes Yes a_temp_spike ACTION: Improve cooling and slow down addition rate. a_dark_yes->a_temp_spike

References

Technical Support Center: Recrystallization of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and starting points for developing a successful recrystallization protocol.

Q1: What are the ideal properties of a recrystallization solvent for 3-Chloro-4-methylthiophene-2-carboxylic acid?

An ideal solvent leverages the principles of differential solubility.[1] For this compound, the key considerations are:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[1]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.[2]

  • Impurity Solubility Profile: The solvent should either leave impurities completely insoluble (for removal by hot filtration) or keep them fully dissolved even when the solution is cold (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the carboxylic acid.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility gradient but low enough to be easily removed from the final crystals. A boiling point below the melting point of the compound is essential to prevent "oiling out."

  • Volatility: A reasonably volatile solvent facilitates drying of the purified crystals.[2]

Q2: Based on the molecule's structure, what are the most promising solvent candidates?

The structure of this compound features a polar carboxylic acid group and a moderately nonpolar substituted thiophene ring. This suggests that solvents of intermediate polarity or specific solvent mixtures are likely to be effective. General experience with carboxylic acids points towards alcohols and aqueous mixtures as excellent starting points.[3]

Below is a table of potential solvents to screen.

SolventBoiling Point (°C)PolarityPotential AdvantagesPotential Disadvantages
Water 100HighExcellent for highly polar compounds; non-flammable, inexpensive.May have very low solubility even when hot.
Ethanol 78High-MediumGood general-purpose solvent for carboxylic acids.[3]May be too good a solvent, leading to low recovery.
Isopropanol 82High-MediumSimilar to ethanol but less volatile; can offer a different solubility profile.---
Acetic Acid 118HighOften effective for dissolving carboxylic acids.High boiling point; difficult to remove from crystals.[2]
Toluene 111LowMay selectively dissolve the thiophene backbone, leaving polar impurities behind.Potential for oiling out if cooled too quickly.
Acetonitrile 82High-MediumCan be an excellent choice for slightly polar compounds.[4]---
Q3: When and why should I use a mixed-solvent system?

A mixed-solvent system is employed when no single solvent meets the ideal criteria.[1] This is typically the case when your compound is either too soluble in one solvent (preventing good recovery) or poorly soluble in another (requiring large, impractical volumes).

The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a miscible "poor" anti-solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point).[2] Common and effective pairs include alcohol/water and toluene/hexane.[2] This technique allows for fine-tuning of the solubility to induce crystallization effectively.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a small-scale, systematic method to efficiently identify a suitable recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., water, ethanol, toluene). Start with 0.5 mL. Agitate the mixture at room temperature. If the compound dissolves completely, that solvent is unsuitable as a single-solvent system because recovery will be poor.

  • Solvent Addition (Hot): For the solvents in which the compound was insoluble at room temperature, heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.[2]

  • Evaluation: The best solvent is the one that dissolved the compound at a high temperature but produced a large quantity of high-quality, crystalline solid upon cooling.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization and provides actionable solutions.

Q1: My compound "oiled out" instead of forming crystals. What should I do?
  • Causality: "Oiling out," or the separation of the solute as a liquid, occurs when a supersaturated solution's temperature is above the melting point of the solute or when the concentration is excessively high. It is also more common with impure compounds or certain mixed-solvent systems.[5]

  • Solution Pathway:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.

    • Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.

    • Ensure a very slow cooling rate. You can achieve this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature undisturbed.[2][5]

Q2: No crystals have formed, even after the solution has cooled completely. What is the cause?
  • Causality: This issue typically arises from one of two scenarios: (1) The solution is not supersaturated because too much solvent was used initially, or (2) the solution is supersaturated but crystal nucleation has not occurred.[1][5]

  • Solution Pathway:

    • Induce Nucleation: First, try to initiate crystal growth. Gently scratch the inside of the flask with a clean glass stirring rod.[1][5] If you have a pure sample, add a tiny "seed crystal."

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely too much solvent was used.[5] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.

    • Extreme Cooling: As a final resort, cooling the mixture in a salt-ice bath may help initiate crystallization.[2]

Q3: The crystal yield is disappointingly low. How can I improve it?
  • Causality: Low yield is most often caused by using an excessive amount of solvent, incomplete cooling, or premature crystallization during a hot filtration step.

  • Solution Pathway:

    • Minimize Solvent: During the dissolution step, be patient and add the minimum amount of hot solvent required to fully dissolve the compound.

    • Maximize Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.[2]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, use a stemless funnel and pre-heat the funnel and filter paper by pouring hot solvent through it just before filtering your solution.[2] This prevents the solution from cooling and crystallizing in the funnel.

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.

Recrystallization_Workflow start Start: Crude Solid solvent_screen Perform Small-Scale Solvent Screening start->solvent_screen decision_single Good Single Solvent Found? solvent_screen->decision_single scale_up_single Scale-Up Recrystallization with Single Solvent decision_single->scale_up_single Yes decision_mixed Try Mixed-Solvent System? decision_single->decision_mixed No success Collect Pure Crystals via Suction Filtration scale_up_single->success screen_mixed Screen Miscible Solvent/Anti-Solvent Pairs (e.g., EtOH/Water) decision_mixed->screen_mixed Yes failure Purification Unsuccessful. Consider Chromatography. decision_mixed->failure No scale_up_mixed Scale-Up Recrystallization with Mixed Solvents screen_mixed->scale_up_mixed scale_up_mixed->success

Caption: Workflow for Solvent Selection and Recrystallization.

Troubleshooting_Flowchart start Problem Encountered During Cooling problem_oil Compound 'Oiled Out' start->problem_oil problem_no_xtal No Crystals Formed start->problem_no_xtal problem_low_yield Yield is Very Low start->problem_low_yield solution_oil 1. Re-heat solution 2. Add more solvent 3. Cool SLOWLY problem_oil->solution_oil solution_no_xtal_1 Induce Nucleation: - Scratch flask - Add seed crystal problem_no_xtal->solution_no_xtal_1 solution_low_yield 1. Ensure minimum hot solvent was used 2. Cool thoroughly in ice bath 3. Check for loss during hot filtration problem_low_yield->solution_low_yield solution_no_xtal_2 If nucleation fails: - Boil off excess solvent - Re-cool solution_no_xtal_1->solution_no_xtal_2 If unsuccessful

References

Overcoming challenges in the scale-up of 3-Chloro-4-methylthiophene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Chloro-4-methylthiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale and scale-up synthesis of this important intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthetic Overview

The most common and scalable synthetic route to this compound involves a multi-step process starting from 3-methylthiophene. The key transformations are the regioselective chlorination and carboxylation of the thiophene ring. The carboxylation is typically achieved via low-temperature lithiation followed by quenching with carbon dioxide.

Synthetic_Workflow SM 3-Methylthiophene INT1 3-Chloro-4-methylthiophene SM->INT1 Chlorination (e.g., SO2Cl2) INT2 2-Lithio-3-chloro-4-methylthiophene INT1->INT2 Lithiation (n-BuLi, -78 °C) PROD 3-Chloro-4-methylthiophene- 2-carboxylic acid INT2->PROD Carboxylation 1. CO2 (s) 2. H3O+ workup

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Chlorination Step: 3-Methylthiophene to 3-Chloro-4-methylthiophene

Question 1: My chlorination reaction produces significant amounts of dichlorinated and other isomeric byproducts. How can I improve the regioselectivity?

Answer: This is a classic challenge in electrophilic substitution of substituted thiophenes. The methyl group at the 3-position is activating and directs electrophiles to the 2- and 5-positions. The sulfur atom also strongly directs to the 2- and 5-positions.[1] Consequently, the 2- and 5-positions are highly activated, leading to poor selectivity and over-reaction.

  • Causality: Aggressive chlorinating agents (like Cl₂) or harsh Lewis acid catalysts can overcome the subtle selectivity differences, leading to a mixture of products. The initial product, 3-chloro-4-methylthiophene, is still activated and can react further to form dichlorinated species.

  • Solution & Rationale:

    • Choice of Chlorinating Agent: Use a milder, more selective chlorinating agent. Sulfuryl chloride (SO₂Cl₂) in the absence of a catalyst is often preferred for its higher selectivity in chlorinating thiophenes compared to chlorine gas. N-chlorosuccinimide (NCS) is another excellent alternative that often provides high selectivity for monochlorination.

    • Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C). This reduces the overall reaction rate and enhances the kinetic selectivity towards the more activated 2-position over the 5-position and minimizes over-chlorination.

    • Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) to ensure the starting material is not fully consumed, which minimizes the formation of dichlorinated byproducts. The unreacted starting material can typically be separated during purification.

Lithiation & Carboxylation Steps

Question 2: The yield of my carboxylic acid is very low after lithiation and quenching with CO₂. TLC analysis shows mostly unreacted 3-chloro-4-methylthiophene. What is the likely cause?

Answer: This is the most critical and sensitive step of the synthesis. Low or no conversion points to a failure in the lithiation step, which is highly dependent on rigorously anhydrous and anaerobic conditions.

  • Causality: n-Butyllithium (n-BuLi) is an extremely strong base and a potent nucleophile that reacts violently with water and protic solvents.[2] Any trace of moisture in the solvent, glassware, or atmosphere, or on the surface of the carbon dioxide, will quench the n-BuLi or the lithiated thiophene intermediate before it can react with CO₂. Furthermore, the concentration of commercial n-BuLi solutions can decrease over time if not stored and handled properly.[3]

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: The molarity of the n-BuLi solution should be determined by titration (e.g., using diphenylacetic acid) before use, especially if the bottle is old or has been opened multiple times. A decrease in concentration leads to under-dosing the reaction.[3]

    • Ensure Anhydrous Conditions:

      • Glassware: All glassware must be rigorously dried, either in an oven (>120 °C) overnight or by flame-drying under vacuum and cooling under a stream of dry, inert gas (Argon or Nitrogen).[4]

      • Solvents: Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). Even commercial anhydrous solvents should be used from a freshly opened bottle or dried over a suitable agent.

      • Atmosphere: The reaction must be conducted under a positive pressure of dry Argon or Nitrogen using Schlenk line or glovebox techniques.[5]

    • Temperature Control: The lithiation must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). At higher temperatures, side reactions, such as reaction with the solvent (especially THF), can occur.

Troubleshooting_Lithiation start Low Yield in Carboxylation Step q1 Problem TLC shows mainly unreacted starting material. Is the n-BuLi active? start->q1 a1_yes Yes, freshly titrated. q1:f1->a1_yes a1_no No, old bottle or untitrated. q1:f1->a1_no Check q2 Problem Were reaction conditions rigorously anhydrous? a1_yes->q2 sol_1 Solution: Titrate n-BuLi before use. a1_no->sol_1 a2_yes Yes, all precautions taken. q2:f1->a2_yes a2_no No, potential moisture source. q2:f1->a2_no Check q3 Problem Was the reaction temperature maintained at -78 °C? a2_yes->q3 sol_2 Solution: Oven/flame-dry all glassware. Use freshly distilled anhydrous solvent. a2_no->sol_2 a3_yes Yes, constant monitoring. q3:f1->a3_yes a3_no No, temperature may have risen. q3:f1->a3_no Check q4 Problem Was the CO2 source anhydrous? a3_yes->q4 sol_3 Solution: Ensure efficient cooling bath. Add n-BuLi slowly to control exotherm. a3_no->sol_3 a4_no No, used pellet dry ice from an open source. q4:f1->a4_no Check sol_4 Solution: Use freshly crushed, high-quality dry ice. Or, pass CO2 gas through a drying tube. a4_no->sol_4

Caption: Decision tree for troubleshooting low yield in the lithiation/carboxylation step.

Question 3: My reaction works, but I get a significant amount of debrominated or dechlorinated starting material as a byproduct. Why does this happen?

Answer: This suggests that your lithiated intermediate is being protonated before it can react with the electrophile (CO₂).

  • Causality: The thienyllithium species is a very strong base. The proton source could be trace water, as mentioned above, or it could be from the workup procedure itself. If the reaction mixture is not cold enough when the acidic workup begins, or if the quench is not efficient, the lithiated species can abstract a proton from water or acid.

  • Solution & Rationale:

    • CO₂ Quench Technique: Ensure a large excess of freshly crushed, high-quality dry ice is used for the quench. Do not use old, frost-covered pellets, as the frost is a source of water. The lithiated solution should be transferred (via cannula) onto the crushed dry ice, rather than adding the dry ice to the solution. This ensures the lithiated species always encounters a high concentration of CO₂.

    • Workup Procedure: After the CO₂ quench is complete and the mixture has been allowed to warm, perform the acidic workup. Ensure thorough mixing during acidification to neutralize any remaining reactive species quickly.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A: The two most hazardous reagents are n-butyllithium and the chlorinating agents (like sulfuryl chloride or thionyl chloride if used for acid chloride formation).

  • n-Butyllithium: n-BuLi is pyrophoric and will ignite spontaneously on contact with air.[3] It also reacts violently with water.[2] All transfers must be done under an inert atmosphere using syringes or cannulas.[3][5] A Class D fire extinguisher (for combustible metals) or a bucket of dry sand should be readily available.[5]

  • Thionyl Chloride/Sulfuryl Chloride: These are highly corrosive and toxic liquids.[6][7][8] They react violently with water to release toxic gases (HCl and SO₂).[7][9] All work must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.[10]

Q2: Can I use a Grignard reaction instead of lithiation for the carboxylation step? A: Yes, forming the Grignard reagent is a viable alternative to lithiation.[11] This typically involves a magnesium-halogen exchange or the insertion of activated magnesium.

  • Advantages: Grignard reagents are generally less basic and less pyrophoric than their alkyllithium counterparts, which can make them slightly easier and safer to handle on a larger scale.[12]

  • Challenges: The formation of the Grignard reagent from an aryl chloride can be sluggish.[13] An entrainment agent or activator like 1,2-dibromoethane may be required to initiate the reaction.[14] The overall yield and impurity profile should be compared with the lithiation route to determine the best method for your specific application.

Q3: What is the best method for purifying the final product? A: this compound is a solid. The most common purification method is recrystallization.

  • Solvent Selection: A common method is to dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate or ether) to remove neutral impurities, and then re-precipitate the carboxylic acid by acidifying the aqueous layer with HCl.

  • Final Polish: The precipitated solid can then be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-methylthiophene
ReagentMW ( g/mol )AmountMolesEquivalents
3-Methylthiophene98.1710.0 g0.1021.0
Sulfuryl Chloride (SO₂Cl₂)134.9713.1 g (7.7 mL)0.0970.95
Dichloromethane (DCM)-100 mL--

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-methylthiophene (10.0 g, 0.102 mol) and dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add sulfuryl chloride (13.1 g, 0.097 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Slowly quench the reaction by pouring it into 100 mL of cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3-chloro-4-methylthiophene as a colorless oil.

Protocol 2: Synthesis of this compound
ReagentMW ( g/mol )AmountMolesEquivalents
3-Chloro-4-methylthiophene132.6110.0 g0.0751.0
n-Butyllithium (1.6 M in hexanes)64.0652 mL0.0831.1
Anhydrous Tetrahydrofuran (THF)-150 mL--
Carbon Dioxide (Dry Ice)44.01~50 gLarge Excess-

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask that has been oven-dried overnight. Equip it with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Add 3-chloro-4-methylthiophene (10.0 g, 0.075 mol) and anhydrous THF (150 mL) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the 1.6 M n-butyllithium solution (52 mL, 0.083 mol) via syringe over 45 minutes, keeping the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate beaker, crush ~50 g of high-quality dry ice into a coarse powder. Rapidly transfer the cold reaction mixture onto the crushed dry ice via a cannula with vigorous stirring.

  • Allow the mixture to warm to room temperature. The slush will gradually dissipate.

  • Add 100 mL of water and transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.

References

Stability and storage conditions for 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 3-Chloro-4-methylthiophene-2-carboxylic acid (CAS No. 175137-11-8). Proper handling and storage are critical to ensure the compound's integrity and achieve reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum shelf life, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Based on data for analogous thiophene carboxylic acids, storage at room temperature is generally acceptable, though refrigeration (2-8°C) is a preferred practice for long-term stability.[1] The key is to minimize exposure to atmospheric moisture and oxygen. Storage under an inert gas atmosphere, such as argon or nitrogen, is recommended to prevent potential oxidative degradation.

Q2: How sensitive is this compound to air, light, and moisture?

  • Air: While many thiophene derivatives are stable, the electron-rich thiophene ring can be susceptible to slow oxidation over time, especially in the presence of impurities or catalysts.[2] Storing under an inert atmosphere is a best practice to mitigate this risk.

  • Light: Halogenated organic compounds can be sensitive to light, which can induce degradation pathways. Therefore, it is crucial to store the compound in an amber or opaque container to protect it from light.

  • Moisture: Carboxylic acids are often hygroscopic, meaning they can absorb moisture from the air. This can lead to clumping of the solid and potentially introduce water into sensitive reactions. Always handle the compound in a low-humidity environment (e.g., a glove box or dry room) and ensure the container is securely sealed after use.[3]

Q3: What are the common visual signs of degradation?

The pure compound should be a white to off-white or light-yellow solid.[1] Signs of potential degradation include:

  • Significant discoloration (e.g., turning dark brown or black).

  • A change in texture, such as becoming sticky or gummy, which may indicate moisture absorption or decomposition.

  • An unusual or pungent odor not characteristic of the compound.

If you observe any of these signs, the integrity of the compound may be compromised, and it should be evaluated before use in a critical experiment.

Q4: How should I prepare and store stock solutions of this compound?

Stock solutions are best prepared fresh for each experiment. If storage is necessary, dissolve the compound in a suitable, dry (anhydrous) organic solvent. Fused thiophene compounds generally show good solubility in common organic solvents.[4][5] Once prepared, the solution should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (1 month), solutions can be kept at -20°C, while for longer-term storage (up to 6 months), -80°C is recommended.[6] Always protect solutions from light.[6]

Summary of Storage Conditions
ParameterSolid CompoundStock SolutionRationale
Temperature Room Temperature or 2-8°C-20°C (1 month) or -80°C (6 months)[6]Reduces degradation kinetics. Prevents solvent evaporation.
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Prevents oxidation of the thiophene ring.[2]
Light Protect from light (Amber vial)Protect from light (Amber vial)Halogenated compounds can be photosensitive.
Moisture Tightly sealed, desiccated[3][7]Use anhydrous solvents, seal tightlyCarboxylic acid group is hygroscopic.
Container Tightly sealed glass vialTightly sealed glass vials with PTFE-lined capsPrevents contamination and moisture ingress.
Troubleshooting Guide: Reagent Stability Assessment

If you experience unexpected experimental results, such as low yields or the formation of impurities, the stability of your this compound may be a factor. Use the following workflow to diagnose the issue.

G start Issue Observed: Low Yield / Impurities check_storage Review Storage Conditions: - Temp, Light, Moisture? - Inert Atmosphere? start->check_storage visual_inspect Visually Inspect Solid: - Color? - Texture? check_storage->visual_inspect No, looks OK storage_fail Storage Improper check_storage->storage_fail Yes color_bad Severe Discoloration visual_inspect->color_bad color_ok Color OK / Slight Yellowing visual_inspect->color_ok qc_check Perform QC Check: - TLC - 1H NMR - Melting Point qc_fail QC Fails: Impurity spots / peak shifts qc_check->qc_fail qc_pass QC Passes: Clean spectrum / sharp melt qc_check->qc_pass discard Action: Discard Reagent & Procure New Stock storage_fail->discard color_bad->discard color_ok->qc_check qc_fail->discard troubleshoot_other Action: Reagent is likely OK. Troubleshoot other reaction parameters. qc_pass->troubleshoot_other proceed Action: Proceed with Caution (Consider purification)

Fig 1. Troubleshooting workflow for reagent stability.
Experimental Protocol: Preparation and Aliquoting of Stock Solution

This protocol describes a self-validating method for preparing a stock solution to minimize degradation and ensure consistency.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, Dioxane, or DMF, chosen based on reaction compatibility)

  • Inert gas supply (Argon or Nitrogen)

  • Dry glassware (oven or flame-dried)

  • Sterile syringes and needles

  • Multiple small, amber glass vials with PTFE-lined screw caps

Procedure:

  • Preparation:

    • Place the required number of small amber vials in a rack.

    • Oven-dry a larger flask that will be used for preparing the bulk solution. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Weighing the Compound:

    • Briefly flush the balance enclosure with inert gas if possible.

    • Weigh the desired amount of this compound directly into the dried flask. Work quickly to minimize exposure to air.

  • Solvent Addition:

    • Seal the flask with a rubber septum.

    • Using a dry syringe, add the required volume of anhydrous solvent to the flask to achieve the target molarity.

    • Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Aliquoting for Storage:

    • Using a new dry syringe, carefully draw up the solution.

    • Puncture the septum of the first small amber vial and dispense a single-use volume of the solution. It is good practice to flush the vial with inert gas before adding the solution.

    • Repeat this process for all vials.

    • Immediately cap each vial tightly.

  • Sealing and Labeling:

    • For extra protection, wrap the cap of each vial with Parafilm®.

    • Clearly label each vial with the compound name, concentration, solvent, and preparation date.

  • Storage:

    • Place the labeled aliquots in a freezer box and store them at the appropriate temperature (-20°C or -80°C), protected from light.[6]

By creating single-use aliquots, you prevent contamination and degradation of the entire stock each time you run an experiment.

References

Troubleshooting failed reactions involving 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Chloro-4-methylthiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile thiophene building block. We understand that even with robust starting materials, synthetic challenges can arise. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your reactions.

Section 1: General Stability and Handling

FAQ: Is this compound prone to decarboxylation?

Answer: While thiophene-2-carboxylic acids are generally more stable towards decarboxylation than their furan and pyrrole counterparts, the potential for this side reaction exists, especially under harsh acidic or thermal conditions.[1] The stability of the thiophene aromatic ring provides a significant energy barrier to the loss of CO2.

Causality and Expert Insights: Decarboxylation of heteroaromatic carboxylic acids often proceeds via protonation at the C2 position (an ipso-substitution pathway), forming a cationic intermediate that can then lose carbon dioxide.[1] Thiophene's aromaticity makes the formation of this intermediate less favorable compared to furan. However, prolonged heating (>150 °C) or refluxing in strong mineral acids can provide sufficient energy to overcome this barrier. For instance, some benzo[b]thiophene-2-carboxylic acids have been shown to decarboxylate when refluxed with 48% hydrobromic acid.[2]

Preventative Measures:

  • Avoid Strong, Hot Acids: For reactions requiring acidic conditions, consider milder acids or lower reaction temperatures if possible.

  • Thermal Stress: When running reactions at elevated temperatures, monitor for CO2 evolution (bubbling) and the formation of 3-chloro-4-methylthiophene as a byproduct.

  • Neutral or Basic Conditions: Most standard transformations (e.g., amide couplings, esterifications via acid chlorides) are performed under conditions that do not promote decarboxylation.

Section 2: Troubleshooting Failed Amide Coupling Reactions

This is one of the most common applications for this substrate. Failures typically stem from incomplete activation of the carboxylic acid or insufficient nucleophilicity of the amine partner.

FAQ: My standard EDC/HOBt amide coupling is giving low yield and I'm recovering starting material. What's going wrong?

Answer: The primary culprits are often suboptimal activation of the sterically and electronically influenced carboxylic acid, or deactivation of the coupling reagents. The electron-withdrawing nature of the adjacent chlorine atom and the thiophene ring can reduce the nucleophilicity of the carbonyl oxygen, making the initial activation step with EDC less efficient.

Causality and Troubleshooting Workflow:

The mechanism of carbodiimide-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate. If this intermediate is not rapidly trapped by a nucleophile (the amine or an additive like HOBt), it can rearrange to a stable N-acylurea byproduct, consuming your starting material and stalling the reaction.

Below is a logical workflow to diagnose and solve the issue.

G start Low Yield with EDC/HOBt q1 Is the amine partner a weak nucleophile (e.g., aniline)? start->q1 sol1 Switch to a more potent coupling reagent like HATU or HBTU. q1->sol1 Yes q2 Are you observing an insoluble precipitate (likely DCU/ECU)? q1->q2 No sol3 Consider converting the acid to an acid chloride first. This is a more robust activation method. sol1->sol3 sol2 Reaction is proceeding, but may be slow. Increase reaction time or temperature moderately (e.g., to 40°C). q2->sol2 Yes q3 Is the reaction completely clean, just showing starting materials? q2->q3 No sol4 Check reagent quality. Use fresh EDC, HOBt, and anhydrous solvent. q3->sol4 Yes sol5 Pre-activate the carboxylic acid with the coupling reagent for 15-30 min before adding the amine. q3->sol5 No

Caption: Troubleshooting workflow for failed amide couplings.

Recommended Actions & Protocols:

  • Switch to a Uronium/Phosphonium Reagent: Reagents like HATU, HBTU, or PyBOP are generally more effective for challenging substrates. They react with the carboxylic acid to form an activated ester that is less prone to side reactions and more reactive towards amines.[3]

  • Convert to the Acid Chloride: This is often the most reliable method for unreactive systems. It decouples the activation step from the coupling step.[4][5]

Protocol: Two-Step Amide Coupling via Acid Chloride

Step A: Formation of 3-Chloro-4-methylthiophene-2-carbonyl chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).

  • Solvent: Suspend the acid in an anhydrous solvent such as Dichloromethane (DCM) or Toluene (approx. 0.5 M).

  • Activation: Add thionyl chloride (SOCl2, 1.5 - 2.0 eq) dropwise at 0 °C.[4] Alternatively, oxalyl chloride (1.5 eq) with a catalytic amount of DMF (1-2 drops) can be used.[5]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 1-3 hours. The reaction can be monitored by quenching a small aliquot with methanol and analyzing for methyl ester formation by LCMS.

  • Isolation: Once the reaction is complete, remove the excess SOCl2 and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without purification.

Step B: Amide Formation

  • Setup: In a separate flask, dissolve the amine (1.0 - 1.2 eq) and a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) in anhydrous DCM.

  • Addition: Cool the amine solution to 0 °C. Dissolve the crude acid chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-16 hours, monitoring by TLC or LCMS.

  • Workup: Quench the reaction with water or saturated NaHCO3 solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na2SO4 or MgSO4, filter, and concentrate to yield the crude amide for purification.

Data Summary: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsConsExpert Recommendation for this Substrate
Carbodiimides EDC, DCCInexpensive, common.Can form N-acylurea byproducts; requires additives (HOBt, DMAP) for difficult couplings.Use with HOBt or DMAP; consider as a first-pass screening option.
Uronium/Aminium HATU, HBTUHigh reactivity, fast reactions, low racemization.More expensive, can be moisture-sensitive.[3]Highly Recommended. Especially for valuable or weakly nucleophilic amines.
Phosphonium PyBOP, PyAOPSimilar to uronium salts in reactivity.Byproducts can sometimes complicate purification.A strong alternative to HATU.
Acid Halide SOCl₂, (COCl)₂Forms highly reactive acid chloride, very effective.Harsh conditions, not suitable for acid-sensitive substrates.[4]The most robust method. Use when other methods fail.

Section 3: Troubleshooting Failed Esterification Reactions

FAQ: My Fischer esterification (H₂SO₄/MeOH) is slow and incomplete. How can I improve it?

Answer: The Fischer esterification is an equilibrium-driven process.[6][7] Its slow rate with this substrate is likely due to the aforementioned electronic and steric effects. To drive the reaction to completion, you must shift the equilibrium towards the product side.

Causality and Expert Insights: The mechanism involves protonation of the carbonyl, making it more electrophilic, followed by nucleophilic attack by the alcohol.[6][7] Every step is reversible. The presence of water, a product, can hydrolyze the ester back to the starting materials.

G cluster_0 Driving Fischer Esterification Equilibrium cluster_1 start Carboxylic Acid + Alcohol (Excess) prod Ester + Water start->prod H⁺ Catalyst action2 Remove Product (Remove Water) prod->action2 action1 Increase Reactant Concentration (Use Alcohol as Solvent) action1->start

Caption: Shifting the equilibrium in Fischer Esterification.

Recommended Actions:

  • Use the Alcohol as the Solvent: This dramatically increases the concentration of one reactant, pushing the equilibrium forward.[6] This is most practical for simple alcohols like methanol or ethanol.

  • Remove Water: If the reaction is run in a solvent like toluene, water can be removed azeotropically using a Dean-Stark apparatus.

  • Alternative Reagents: For more sensitive or complex alcohols where using a large excess is not feasible, alternative methods are superior.

    • SOCl₂/Alcohol: As described in the amide coupling section, forming the acid chloride and then reacting it with the alcohol is highly effective.[8]

    • Steglich Esterification (DCC/DMAP): This is a mild and effective method for substrates that are sensitive to strong acids.[8] It is particularly useful for coupling with secondary or tertiary alcohols.

Section 4: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

FAQ: I am attempting a Suzuki-Miyaura coupling with a boronic acid at the C3-Cl position, but the reaction fails and I see catalyst decomposition.

Answer: This is a common and significant challenge. The free carboxylic acid group is a known inhibitor of many palladium-catalyzed cross-coupling reactions.[9] It can coordinate to the palladium center, deactivating the catalyst and preventing the catalytic cycle from turning over.

Causality and Mechanistic Insight: The active catalyst in a Suzuki cycle is a Pd(0) species. The carboxylate, formed under the basic reaction conditions, can act as a ligand for the Pd(II) intermediate formed after oxidative addition. This Pd(II)-carboxylate complex can be too stable, hindering the subsequent transmetalation step with the boronic acid and effectively poisoning the catalyst.[9]

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 R-Pd(II)-Cl(L)₂ (Key Intermediate) oa->pd2 trans Transmetalation pd2->trans dead_pd [R-Pd(II)-OOCR'(L)₂] (Deactivated Complex) pd2->dead_pd Catalyst Poisoning re Reductive Elimination trans->re prod Coupled Product re->prod prod->pd0 poison Carboxylate (R'-COO⁻) poison->dead_pd

Caption: Inhibition of the Suzuki cycle by a carboxylate group.

Troubleshooting Strategies:

  • Protect the Carboxylic Acid: This is the most effective solution. Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction. The ester is electronically and sterically non-interfering. After successful coupling, the ester can be hydrolyzed back to the carboxylic acid if needed.

  • Use Stronger Bases/Different Conditions: Some literature suggests that very strong bases like Cs₂CO₃ or K₃PO₄ can sometimes overcome the inhibition, possibly by favoring the transmetalation pathway.[10] However, this is substrate-dependent and less reliable than protection.

  • Screen Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can sometimes promote the desired reductive elimination and be less susceptible to carboxylate binding.[11] This approach requires screening and optimization.

Recommended Workflow: Protection Strategy
  • Esterification: Convert this compound to its methyl ester using a reliable method (e.g., SOCl₂/MeOH). Purify the resulting ester, Methyl 3-chloro-4-methylthiophene-2-carboxylate.

  • Suzuki-Miyaura Coupling: Perform the cross-coupling reaction on the methyl ester. This reaction should now proceed under standard conditions without catalyst inhibition.

  • Hydrolysis (Saponification): Once the coupling is successful, hydrolyze the ester back to the carboxylic acid using a base like LiOH or NaOH in a THF/water or MeOH/water mixture, followed by acidic workup.

This protection-coupling-deprotection sequence, while adding two steps, is a robust and logical strategy that circumvents the fundamental issue of catalyst inhibition, saving time and resources in the long run.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Chloro-4-methylthiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The inherent electronic properties and substitution pattern of this molecule present unique challenges and opportunities in synthesis.

This document provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues encountered during its derivatization into amides, esters, and acyl chlorides. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions for improved yield, purity, and scalability.

Core Derivatization Pathways

The carboxylic acid moiety of this compound is the primary site for derivatization. The three most common transformations are:

  • Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride, which serves as a powerful intermediate for subsequent reactions.

  • Amide Coupling: Direct formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is one of the most frequent reactions in medicinal chemistry.[1][2]

  • Esterification: Conversion of the carboxylic acid into an ester, often to modify solubility, improve biological absorption, or act as a protecting group.

Each of these pathways requires careful selection of reagents and conditions to overcome the potential hurdles posed by the substituted thiophene ring.

Troubleshooting & Optimization Guide

Section 1: Acyl Chloride Formation
Question: My reaction to form the acyl chloride using thionyl chloride (SOCl₂) is dark and results in a low yield of impure product. What is happening and how can I fix it?

Answer: This is a common and critical issue. The thiophene ring, while aromatic, is sensitive to strong electrophilic and acidic conditions, which can lead to polymerization or side reactions. Thionyl chloride reactions generate HCl and SO₂ gas, creating a harsh acidic environment.

Potential Causes & Solutions:

  • Excessive Heat: Thiophene rings are susceptible to degradation at high temperatures in the presence of strong acids.

    • Solution: Run the reaction at the lowest temperature that permits conversion. Start at room temperature or even 0 °C and slowly warm if necessary. Use a reflux condenser, but avoid vigorous, prolonged heating. The reaction with SOCl₂ is often complete within 1-3 hours at room temperature or with gentle warming to 40-50 °C.[3][4]

  • Catalyst Issues: While often used, catalytic DMF can sometimes contribute to colored byproducts if not used in trace amounts or if the reaction is overheated.

    • Solution: Use only a catalytic amount (1-2 drops) of DMF. Alternatively, consider a different chlorinating agent that does not require a catalyst or operates under milder conditions.

  • Alternative Chlorinating Agents: Thionyl chloride is effective but aggressive. Oxalyl chloride is an excellent, milder alternative that often gives cleaner reactions and higher yields.[5][6]

    • Mechanism: Oxalyl chloride reacts with the carboxylic acid to form the acyl chloride, generating only gaseous byproducts (CO, CO₂, HCl), which are easily removed. The reaction is typically faster and can be run at lower temperatures.

    • Protocol: Dissolve the carboxylic acid in an anhydrous aprotic solvent like Dichloromethane (DCM) or Toluene. Add a catalytic drop of DMF. Slowly add 1.1-1.5 equivalents of oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The resulting acyl chloride is often used directly in the next step without isolation.[5]

Data Summary: Comparison of Chlorinating Agents

ReagentTypical Temp.ByproductsCommon IssuesRecommendation
Thionyl Chloride (SOCl₂)RT to 70 °CSO₂, HClDarkening, degradation, requires careful temperature controlUse for robust substrates; monitor temperature closely.
Oxalyl Chloride ((COCl)₂)0 °C to RTCO, CO₂, HClMoisture sensitive, more expensiveRecommended for cleaner reactions and sensitive substrates.[5][6]
Section 2: Amide Coupling Reactions
Question: I am attempting to couple my thiophene carboxylic acid with an electron-deficient aniline, but the reaction is sluggish and gives low yields, even with EDC/HOBt. What should I try next?

Answer: This is a classic challenge in amide bond formation. The low nucleophilicity of electron-deficient amines makes them poor reaction partners for standard activated esters.[2] Furthermore, the EDC/HOBt system may not generate a sufficiently reactive intermediate to overcome this energy barrier efficiently.

Expert Insights & Optimization Strategy:

  • Understand the Limitation: The O-acylisourea intermediate formed from EDC is highly reactive but can be intercepted by various pathways.[5] With a poorly nucleophilic amine, this intermediate may decompose or rearrange before the desired reaction occurs.

  • Switch to a More Potent Coupling Reagent: For challenging couplings, stronger activating agents are required. Urionium-based reagents like HATU or HBTU are specifically designed for such cases.

    • Why HATU works: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acyl-tetramethylisouronium salt. This intermediate is more stable than the O-acylisourea from EDC and is significantly more reactive towards weak nucleophiles.[5][7]

  • Optimize the Base: The choice of base is critical. A non-nucleophilic hindered base like Diisopropylethylamine (DIPEA) is essential. It scavenges the acid formed during the reaction without competing with your desired amine as a nucleophile. Use 2-3 equivalents to ensure the reaction medium remains basic.[7]

  • Solvent Choice: Anhydrous polar aprotic solvents like DMF or NMP are ideal as they effectively dissolve the coupling reagents and starting materials.

Troubleshooting Flowchart for Amide Coupling

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

Question: My amide coupling reaction with EDC produces a significant byproduct with a mass corresponding to my carboxylic acid + EDC - H₂O. What is this and how do I prevent it?

Answer: This byproduct is the N-acylurea, a well-known result of a side reaction in carbodiimide-mediated couplings.[8] It forms when the highly reactive O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular rearrangement. This is particularly problematic with sterically hindered carboxylic acids or poorly nucleophilic amines.

Prevention Strategy:

  • Use an Additive: The most effective way to prevent N-acylurea formation is to use an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[2][7]

  • Mechanism of Action: These additives act as "active ester shuttles." They rapidly react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, HOBt or NHS active ester. This new intermediate is less prone to rearrangement and has a longer lifetime in the solution, increasing the probability of a productive collision with your amine.[7]

  • Standard Protocol: A robust starting point is to use 1.2 equivalents of EDC, 1.2 equivalents of NHS or HOBt, and 1.0 equivalent of the amine relative to the carboxylic acid.[7]

Section 3: Esterification
Question: I need to synthesize the methyl ester of this compound. Simple Fischer esterification with methanol and sulfuric acid is giving me decomposition products. What is a better method?

Answer: You are correct to be cautious. The combination of strong acid (H₂SO₄) and heat required for Fischer esterification can easily lead to the degradation of the sensitive thiophene ring. Milder, more reliable methods are highly recommended.

Recommended Esterification Methods:

  • Alkylation of the Carboxylate Salt: This is a clean, high-yielding, two-step, one-pot procedure.

    • Step 1 (Deprotonation): First, deprotonate the carboxylic acid with a suitable base (e.g., K₂CO₃, NaH, or DBU) in a polar aprotic solvent like DMF or acetonitrile to form the carboxylate salt.

    • Step 2 (Alkylation): Add an alkylating agent such as methyl iodide, dimethyl sulfate, or methyl tosylate. The reaction is typically clean and complete after stirring at room temperature for a few hours.

    • Why it works: This method avoids harsh acidic conditions entirely, preserving the integrity of the thiophene ring.

  • Conversion to Acyl Chloride followed by Alcoholysis: This is another excellent, high-yielding route.

    • Step 1 (Acyl Chloride Formation): As described in Section 1, convert the carboxylic acid to its acyl chloride using oxalyl chloride.

    • Step 2 (Alcoholysis): Carefully add the desired alcohol (e.g., methanol) to the solution of the acyl chloride, often in the presence of a mild base like pyridine or triethylamine to scavenge the generated HCl. This reaction is usually very fast and clean.

Workflow for Optimal Derivatization Strategy

G cluster_0 Desired Derivative? cluster_1 Recommended Pathway start Start: 3-Chloro-4-methylthiophene- 2-carboxylic acid amide Amide start->amide ester Ester start->ester acyl_chloride Acyl Chloride (Intermediate) start->acyl_chloride path_amide Use HATU / DIPEA for challenging amines. Use EDC / HOBt for standard amines. amide->path_amide path_ester Method 1: Deprotonate (K2CO3) then alkylate (MeI). Method 2: Convert to acyl chloride then add alcohol. ester->path_ester path_acyl Use Oxalyl Chloride with catalytic DMF in DCM at 0°C to RT. acyl_chloride->path_acyl end_product Purified Derivative path_amide->end_product path_ester->end_product path_acyl->end_product ...then react further

Caption: Recommended pathways for the primary derivatizations of the title compound.

Experimental Protocols

Protocol 1: High-Yield Synthesis of N-Aryl Amide using HATU
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add the electron-deficient aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) sequentially.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Clean Esterification via Carboxylate Alkylation
  • Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent: Add anhydrous DMF and stir the suspension vigorously for 30 minutes at room temperature.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often pure enough for many applications, but can be further purified by chromatography if needed.

Frequently Asked Questions (FAQs)

Q1: Can I use DCC instead of EDC for my amide coupling? A1: Yes, but it is generally not recommended for modern lab work unless necessary. Dicyclohexylcarbodiimide (DCC) functions similarly to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration for removal, which can trap product and lower yields. EDC's urea byproduct is water-soluble, making for a much simpler aqueous work-up.[5][7]

Q2: My starting carboxylic acid is wet. Do I need to dry it before reacting it? A2: Absolutely. Water will react with your chlorinating agents (SOCl₂, oxalyl chloride) and your coupling reagents (EDC, HATU), consuming them and drastically reducing your yield. Dry your starting material under high vacuum for several hours before use, especially if it is a solid.

Q3: Why is my esterification reaction with methyl iodide turning yellow/brown? A3: Methyl iodide can decompose over time, releasing iodine (I₂), which can color the reaction. This is usually not detrimental to the reaction itself. You can use freshly distilled or commercially available stabilized methyl iodide to minimize this.

Q4: How do I know when my acyl chloride formation is complete? A4: The most obvious sign is the cessation of gas evolution (HCl, CO, CO₂). For a more definitive answer, you can carefully take a small aliquot from the reaction, quench it with methanol, and analyze the resulting methyl ester by LC-MS or GC-MS to check for any remaining starting carboxylic acid.

References

Validation & Comparative

Comparative Analysis and Characterization of 3-Chloro-4-methylthiophene-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of derivatives originating from the 3-chloro-4-methylthiophene-2-carboxylic acid scaffold, a privileged structure in modern medicinal chemistry. We will explore the rationale behind synthetic strategies, detail robust characterization protocols, and present comparative biological data to guide researchers in the development of novel therapeutics. The focus is not merely on procedural steps but on the underlying scientific principles that drive experimental design and interpretation.

The Synthetic Versatility of the Thiophene Scaffold

The thiophene ring is a bioisostere of the phenyl ring, often employed to improve metabolic stability, modulate physicochemical properties, and enhance binding affinity through unique electronic and steric profiles.[1] The this compound core, in particular, offers multiple, synthetically accessible points for modification, making it an ideal starting point for library synthesis in drug discovery campaigns.

The construction of the polysubstituted thiophene ring is efficiently achieved through the Gewald reaction, a multi-component condensation that is both robust and amenable to a wide range of starting materials.[2][3] This reaction is a cornerstone for accessing 2-aminothiophenes, which can be further modified, although other routes starting from materials like 3-methylthiophene are also viable for building the specific chloro- and carboxylic acid-substituted core.[4]

Once the core is synthesized, the carboxylic acid moiety becomes the primary handle for diversification. Its conversion to amides, esters, and other derivatives is a critical step in tuning the molecule's properties for specific biological targets. For instance, converting the carboxylic acid to an amide introduces a hydrogen bond donor and allows for the exploration of vast chemical space through the introduction of various amine R-groups. This modification is fundamental for probing structure-activity relationships (SAR).[1][5][6]

Experimental Protocol: A Self-Validating Amide Coupling Reaction

This protocol describes a standard and reliable method for synthesizing amide derivatives from the parent carboxylic acid. The choice of a carbodiimide-based coupling agent like EDC, often with an additive like HOBt, is deliberate; it proceeds through a well-understood mechanism, minimizes side reactions, and the byproducts are typically easy to remove, ensuring high purity of the final product.

  • Acid Activation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq.). Stir the mixture at room temperature for 20 minutes. The formation of the activated HOBt-ester can sometimes be observed by a slight color change.

  • Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.05 eq.) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) to scavenge the HCl produced.

  • Reaction Monitoring (Trustworthiness Checkpoint): Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting carboxylic acid spot (visualized with a potassium permanganate stain) and the appearance of a new, typically less polar, product spot confirms the reaction is proceeding.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.

  • Purification and Verification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel. The purity of the final compound should be assessed by HPLC and its identity confirmed by mass spectrometry and NMR.

graphdot cluster_workflow Amide Synthesis Workflow Start Carboxylic Acid (Core Scaffold) Activation Acid Activation (EDC, HOBt in DCM) Start->Activation Coupling Amide Bond Formation (Stir at RT) Activation->Coupling Amine Primary/Secondary Amine + Base (DIPEA) Amine->Coupling TLC Reaction Monitoring (TLC Analysis) Coupling->TLC Is starting material gone? TLC->Coupling No Workup Aqueous Work-up (Acid/Base Wash) TLC->Workup Yes Purification Purification (Column Chromatography) Workup->Purification Product Pure Amide Derivative Purification->Product

Caption: A robust workflow for the synthesis of amide derivatives.

Comparative Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A multi-technique spectroscopic approach is essential for characterizing these derivatives. Below is a comparative guide to the key spectral features that differentiate the parent acid from its ester and amide derivatives.

TechniqueThis compoundRepresentative Methyl Ester DerivativeRepresentative N-Aryl Amide DerivativeRationale for Observed Differences
¹H NMR Broad singlet, ~10-12 ppm (COOH)Singlet, ~3.9 ppm (O-CH₃)Broad singlet, ~8-9 ppm (N-H)The acidic proton of the carboxyl group is highly deshielded and readily exchanges. It is replaced by the characteristic signals of the new ester or amide functional group.
¹³C NMR ~165-170 ppm (C=O)~160-165 ppm (C=O); ~52 ppm (O-CH₃)~160-165 ppm (C=O)The carbonyl carbon resonance shifts slightly upon derivatization. The appearance of a new signal for the ester's methoxy carbon is a key diagnostic peak.
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹); C=O stretch (~1680-1710 cm⁻¹)C=O stretch (~1720-1740 cm⁻¹); C-O stretch (~1100-1300 cm⁻¹)N-H stretch (~3200-3400 cm⁻¹); C=O stretch (Amide I band, ~1630-1680 cm⁻¹)The most telling change is in the carbonyl stretching frequency. The C=O bond in esters is stronger (higher frequency) than in acids, while resonance in amides weakens it (lower frequency). The disappearance of the broad O-H and appearance of the N-H stretch are definitive.
HRMS [M-H]⁻ or [M+H]⁺ corresponding to C₆H₅ClO₂S[M+H]⁺ or [M+Na]⁺ corresponding to C₇H₇ClO₂S[M+H]⁺ or [M+Na]⁺ corresponding to C₁₂H₁₀ClNOSHigh-Resolution Mass Spectrometry provides the exact mass, confirming the elemental formula has changed as expected following the derivatization reaction.

Performance Comparison: Thiophene Derivatives as Kinase Inhibitors

To illustrate the impact of derivatization on biological performance, we present a case study on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[7] Thiophene-based compounds have shown promise as kinase inhibitors.[8]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of compounds against a target kinase.

  • Reagents: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in kinase buffer to achieve final assay concentrations.

  • Assay Procedure: In a 96-well plate, add 10 µL of diluted compound, 20 µL of substrate/enzyme mix, and initiate the reaction by adding 20 µL of ATP solution. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for sensitive inhibition detection.

  • Detection: Incubate the plate at 30°C for 60 minutes. Quantify kinase activity by measuring the amount of phosphorylated substrate. This is often done using an antibody-based method, such as an ELISA, that detects the phosphopeptide product.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[10]

Comparative Inhibition Data

The following table presents hypothetical but representative data for a series of this compound derivatives tested against VEGFR-2.

Compound IDDerivative Structure (R-group)VEGFR-2 IC₅₀ (µM)
1 -OH (Parent Acid)> 100
2 -NH₂ (Unsubstituted Amide)45.2
3 -NH-Phenyl9.8
4 -NH-(4-fluorophenyl)1.5
5 -NH-(3,4-dichlorophenyl)0.3

This data clearly demonstrates a powerful structure-activity relationship. The parent carboxylic acid is inactive, likely due to its charge at physiological pH, preventing it from entering the hydrophobic ATP-binding pocket. Conversion to a simple amide introduces activity, which is significantly enhanced by adding a phenyl ring, suggesting a beneficial hydrophobic interaction. Further substitution of the phenyl ring with electron-withdrawing and hydrophobic halogen atoms dramatically increases potency, indicating a specific and sensitive binding pocket that can be exploited for rational drug design.

graphdot cluster_sar Structure-Activity Relationship Logic Core Thiophene Core Amide Amide Linker (Introduces H-bond donor) Core->Amide Step 1: Derivatize Aromatic Aromatic Ring (R-group) (Engages hydrophobic pocket) Amide->Aromatic Step 2: Add Lipophilicity Halogen Halogen Substitution (Increases potency via specific interactions) Aromatic->Halogen Step 3: Fine-tune Electronics Activity High Inhibitory Potency (Low IC₅₀) Halogen->Activity

References

A Researcher's Guide to the ¹H NMR Spectral Interpretation of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of molecular structure is fundamental. Thiophene derivatives are significant scaffolds in medicinal chemistry, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for their structural elucidation.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Chloro-4-methylthiophene-2-carboxylic acid, comparing it with structurally related analogs to provide a clear rationale for spectral assignments.

Predicted ¹H NMR Spectrum: An Evidence-Based Approach

The key structural features influencing the ¹H NMR spectrum are:

  • An electron-withdrawing carboxylic acid at the C2 position.

  • An electron-withdrawing chlorine atom at the C3 position.

  • An electron-donating methyl group at the C4 position.

  • A single, isolated proton at the C5 position.

Based on these features, we can predict three distinct signals in the ¹H NMR spectrum: a singlet for the C5-H proton, a singlet for the C4-methyl protons, and a broad singlet for the carboxylic acid proton.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected chemical shifts for this compound with experimental data from key reference compounds. The solvent for all reference spectra is CDCl₃, and chemical shifts are reported in ppm.

CompoundH-5 (ppm)H-3 (ppm)H-4 (ppm)Other Protons (ppm)
Thiophene~7.33~7.12~7.12-
2-Thiophenecarboxylic acid~7.85~7.60~7.15~11.0-13.0 (COOH)
3-Chlorothiophene-2-carboxylic acid~7.60-~7.10-
3-Methylthiophene~7.17-~6.87~2.25 (CH₃)
Predicted: this compound ~7.5-7.7 - - ~2.3-2.5 (CH₃), ~11.0-13.0 (COOH)

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and concentration.[1]

In-Depth Spectral Interpretation

The Thiophene Ring Proton (H-5)

In unsubstituted thiophene, the protons at the C2 and C5 positions are more deshielded (downfield) than those at C3 and C4 due to the electron-withdrawing nature of the sulfur atom.[5] The carboxylic acid group at C2 in our target molecule is a strong electron-withdrawing group, which will further deshield the adjacent protons. In 2-thiophenecarboxylic acid, the H-5 proton appears at approximately 7.85 ppm.

The introduction of a chlorine atom at C3 will also exert a deshielding effect on the remaining ring proton. However, the electron-donating methyl group at C4 will have a shielding (upfield) effect on the H-5 proton. These competing effects lead to a predicted chemical shift for the H-5 proton in this compound in the range of 7.5-7.7 ppm . Since there are no adjacent protons, this signal will appear as a sharp singlet .

The Methyl Protons (C4-CH₃)

The methyl group protons are expected to resonate further upfield. In 3-methylthiophene, the methyl protons appear around 2.25 ppm.[1] The presence of the adjacent electron-withdrawing chlorine atom and the carboxylic acid group will cause a slight downfield shift. Therefore, we predict the methyl protons in our target molecule to appear as a singlet in the range of 2.3-2.5 ppm .

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often between 11.0 and 13.0 ppm. This broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers wishing to acquire experimental data, the following protocol is recommended:

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • NMR Spectrometer Setup :

    • Use a spectrometer with a field strength of at least 300 MHz.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Pulse Sequence : A standard single-pulse sequence is appropriate.

    • Spectral Width : Set a spectral width of approximately 15 ppm to ensure all signals, including the carboxylic acid proton, are captured.

    • Number of Scans : Acquire 16 to 64 scans to obtain a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Visualizing the Molecular Relationships

The following diagram illustrates the key structural features and their influence on the proton chemical shifts.

Caption: Electronic influences on the H-5 proton of this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show three distinct singlets corresponding to the C5-H proton, the C4-methyl protons, and the carboxylic acid proton. By comparing with structurally related thiophene derivatives, we can confidently assign the chemical shifts and understand the electronic effects of the various substituents. This guide provides a robust framework for researchers to interpret the ¹H NMR spectrum of this and similar thiophene-based compounds, aiding in structural verification and the advancement of drug discovery programs.

References

A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromo-Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Within the realm of heterocyclic chemistry, substituted thiophenes are invaluable building blocks. This guide offers an in-depth comparison of the reactivity of 3-chloro- and 3-bromo-thiophene carboxylic acids, providing a framework for rational substrate selection in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Theoretical Underpinnings: The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between 3-chloro- and 3-bromo-thiophene carboxylic acids lies in the inherent properties of the carbon-halogen (C-X) bond. In the vast majority of synthetically useful transformations, particularly palladium-catalyzed cross-coupling reactions, the rate-determining step involves the oxidative addition of the palladium catalyst into the C-X bond. The facility of this step is inversely correlated with the bond dissociation energy of the C-X bond.

The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, the C-Br bond undergoes oxidative addition more readily, leading to faster reaction rates, often higher yields, and the feasibility of using milder reaction conditions. This established principle dictates a general reactivity trend for aryl halides: I > Br > Cl .[1] This guide will explore the practical implications of this trend for the target molecules.

Comparative Reactivity in Key Synthetic Transformations

The superior reactivity of the bromo-substituted thiophene is most evident in two of the most powerful and versatile reaction classes in modern organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern C-C and C-N bond formation. The initial oxidative addition of a Pd(0) catalyst to the aryl halide is the critical step where the reactivity difference between the chloro and bromo derivatives is most pronounced.

The Suzuki-Miyaura reaction, which forges a new C-C bond using an organoboron reagent, is a prime example of this reactivity paradigm. While 3-bromothiophene derivatives are reliable substrates under standard conditions, their chloro counterparts often require more specialized and forcing conditions to achieve comparable results.[2]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes ArX [label="Ar-X\n(3-Halo-Thiophene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="R-B(OR)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Na₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)-R\n L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArR [label="Ar-R\n(Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ArX -> OxAdd [label=" Rate-Determining Step\n(Br > Cl)"]; Pd0 -> OxAdd; OxAdd -> ArPdX; Boronic -> Transmetal; Base -> Transmetal; ArPdX -> Transmetal; Transmetal -> ArPdR; ArPdR -> RedElim; RedElim -> ArR; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Similarly, in the Buchwald-Hartwig amination for C-N bond formation, aryl bromides are significantly more reactive than aryl chlorides.[3][4] Achieving efficient coupling of 3-chlorothiophene carboxylic acids often necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures to facilitate the challenging oxidative addition step.[5]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes ArX_BH [label="Ar-X\n(3-Halo-Thiophene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0_BH [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd_BH [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdX_BH [label="Ar-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_BH [label="Base\n(e.g., NaOt-Bu)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdAmide [label="Ar-Pd(II)-NR₂\n L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim_BH [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArNR2 [label="Ar-NR₂\n(Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ArX_BH -> OxAdd_BH [label=" Br > Cl"]; Pd0_BH -> OxAdd_BH; OxAdd_BH -> ArPdX_BH; Amine -> AmineCoord; Base_BH -> AmineCoord; ArPdX_BH -> AmineCoord; AmineCoord -> ArPdAmide; ArPdAmide -> RedElim_BH; RedElim_BH -> ArNR2; RedElim_BH -> Pd0_BH [label=" Catalyst\nRegeneration"]; } Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group.[6] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups on the ring. The carboxylic acid group at the 2- or 5-position serves this activating role. The rate of SNAr is also dependent on the ability of the leaving group to depart. Generally, better leaving groups lead to faster reactions. While bond strength is a factor, the polarizability and ability to stabilize a negative charge are also crucial. In many SNAr reactions, the reactivity order remains F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is often the rate-determining step. However, when the C-X bond cleavage becomes more significant in the rate-determining step, the order can revert to the more familiar I > Br > Cl. For thiophene systems, direct substitution of chloro or bromo groups by amines often requires elevated temperatures.[7]

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, width=8, height=5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="3-Halo-Thiophene-COOH\n+ Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Nucleophilic Attack\n(Addition)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Leaving Group Expulsion\n(Elimination)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="3-Nu-Thiophene-COOH\n+ Halide (X⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate [label=" Rate-determining step\n(influenced by X)"]; Intermediate -> Step2; Step2 -> Product; } Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Data Presentation: A Comparative Overview

While direct, side-by-side experimental comparisons for these specific substrates are not abundant in the literature, the following table synthesizes expected outcomes based on established chemical principles and data from closely related thiophene derivatives.[1][8][9] The yields are representative and intended for illustrative comparison.

ReactionSubstrateHalogen (X)Typical ConditionsExpected ReactivityRepresentative Yield
Suzuki-Miyaura Coupling 3-X-Thiophene-2-COOHBromoPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-100 °CHigh~80-95%
ChloroPd₂(dba)₃/Bulky Phosphine Ligand, K₃PO₄, Dioxane, >100 °CModerate to Low~40-75%
Buchwald-Hartwig 3-X-Thiophene-2-COOHBromoPd₂(dba)₃/BINAP, NaOt-Bu, Toluene, 80-110 °CHigh~75-90%
ChloroPd₂(dba)₃/XPhos, NaOt-Bu, Toluene, >110 °CLowRequires optimization
SNAr (with Amine) 3-X-Thiophene-2-COOHBromoHigh Temp (e.g., >150 °C), Polar Aprotic Solvent (DMF, DMSO)ModerateCondition Dependent
ChloroHigh Temp (e.g., >150 °C), Polar Aprotic Solvent (DMF, DMSO)ModerateCondition Dependent

Note: The free carboxylic acid can complicate cross-coupling reactions. Often, in practice, the corresponding methyl or ethyl ester is used to improve solubility and prevent side reactions involving the acidic proton.

Experimental Protocols

The following protocols are generalized methodologies and should be considered as starting points for optimization. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-Bromothiophene-2-carboxylate

// Nodes Setup [label="1. Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="3. Degas Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="4. Heat Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor Progress (TLC/LCMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="6. Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Purify (Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents [label="Charge flask with bromo-thiophene,\nboronic acid, and base."]; Reagents -> Degas [label="Add solvent and Pd catalyst."]; Degas -> Heat [label="Bubble N₂ through solution\nfor 15-20 min."]; Heat -> Monitor [label="Heat to 80-100 °C."]; Monitor -> Workup [label="Once complete, cool to RT."]; Workup -> Purify [label="Partition between water\nand organic solvent (e.g., EtOAc)."]; } Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

For the 3-chloro analogue, a more active catalyst system such as Pd₂(dba)₃ with a ligand like SPhos or XPhos, a stronger base like K₃PO₄, and a higher boiling solvent like dioxane at reflux temperature would be a more appropriate starting point.

Protocol 2: Buchwald-Hartwig Amination of Methyl 3-Bromothiophene-2-carboxylate
  • Reaction Setup: To a flame-dried Schlenk tube, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Reagent Addition: Add anhydrous toluene, followed by the desired amine (1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

For the 3-chloro analogue, a more electron-rich and bulky ligand (e.g., XPhos) and higher temperatures (>110 °C) are almost certainly required to achieve a reasonable reaction rate and yield.[4]

Conclusion and Outlook

The choice between 3-chloro- and 3-bromo-thiophene carboxylic acids is a classic case of balancing reactivity against cost and availability. The bromo-derivatives are demonstrably more reactive in palladium-catalyzed cross-coupling reactions, allowing for milder conditions, broader substrate scope, and often higher yields.[10] This makes them the preferred substrate when synthetic efficiency and speed are paramount.

Conversely, the chloro-derivatives are typically less expensive and more readily available starting materials. While their lower reactivity presents a synthetic hurdle, the development of advanced, highly active palladium catalyst systems has made their use increasingly viable.[2] For large-scale industrial applications where cost is a primary driver, the development of a robust process using the 3-chloro-thiophene carboxylic acid may be a worthwhile investment. The decision, therefore, rests on a careful evaluation of the specific project goals, balancing the upfront cost of the starting material against the cost and complexity of the required catalytic system and reaction conditions.

References

A Comparative Guide to the Biological Activity of 3-Chloro-4-methylthiophene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and steric properties allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer effects.[1] This guide focuses on a specific, yet promising, class of thiophene derivatives: analogs of 3-Chloro-4-methylthiophene-2-carboxylic acid. By exploring the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their own discovery efforts.

The strategic placement of substituents on the thiophene ring plays a crucial role in modulating the biological activity of the resulting compounds. The presence of a carboxylic acid or a bioisosteric carboxamide at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 4-position creates a unique chemical entity with the potential for potent and selective biological effects. This guide will delve into the known biological activities of analogs of this core structure, with a particular emphasis on their potential as anticancer agents.

Synthesis of this compound and its Analogs

The synthesis of the core scaffold, this compound, and its subsequent derivatization into various analogs, such as N-aryl carboxamides, is a critical first step in exploring their biological potential. Several synthetic strategies can be employed, with the choice of route often depending on the availability of starting materials and the desired final substitutions.

One common and versatile method for the synthesis of substituted 2-aminothiophenes, which are key precursors to the target carboxylic acids, is the Gewald reaction .[2][3][4][5] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of precursors to this compound, a modified Gewald approach or other cyclization strategies would be necessary to introduce the chloro and methyl substituents at the desired positions.

A more direct, albeit potentially lower-yielding, approach involves the direct functionalization of a pre-formed thiophene ring. For instance, 3-methylthiophene can be halogenated and subsequently carboxylated to yield the desired scaffold.[6]

Once the this compound is obtained, it can be readily converted to its more synthetically versatile acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] The resulting 3-chloro-4-methylthiophene-2-carbonyl chloride is a highly reactive intermediate that can be used to synthesize a wide array of carboxamide analogs by reacting it with various primary or secondary amines.

Experimental Workflow: Synthesis of N-Aryl-3-chloro-4-methylthiophene-2-carboxamides

Caption: General workflow for the synthesis of N-aryl-3-chloro-4-methylthiophene-2-carboxamide analogs.

Comparative Biological Activity: A Focus on Anticancer Potential

While a broad range of biological activities has been reported for thiophene derivatives, this guide will focus on the compelling evidence supporting their potential as anticancer agents. The structural features of this compound analogs make them particularly interesting candidates for this therapeutic area.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-2-carboxamide derivatives is highly dependent on the nature and position of the substituents on both the thiophene ring and the N-aryl moiety.[1]

  • Substituents on the Thiophene Ring:

    • 3-Position: The presence of a halogen, such as chlorine, at the 3-position can significantly influence the electronic properties of the thiophene ring and may contribute to enhanced binding affinity with biological targets. Studies on related thiophene-2-carboxamides have shown that substitutions at the 3-position with groups like amino, hydroxyl, or methyl can modulate antibacterial and antioxidant activities.[1]

    • 4-Position: The methyl group at the 4-position can provide a favorable steric interaction within the binding pocket of a target protein and can also influence the overall lipophilicity of the molecule.

  • Substituents on the N-Aryl Moiety:

    • The nature and substitution pattern of the aryl ring attached to the carboxamide nitrogen are critical for activity. Electron-donating or electron-withdrawing groups on this ring can dramatically alter the anticancer potency. For instance, in a series of thiophene carboxamide derivatives designed as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), the presence of methoxy groups on the N-phenyl ring was found to be crucial for their potent tubulin polymerization inhibitory activity.[10]

Quantitative Comparison of Anticancer Activity

To provide a clear comparison of the anticancer potential of different this compound analogs, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of closely related thiophene-2-carboxamide derivatives against various human cancer cell lines. It is important to note that while these compounds do not all possess the exact 3-chloro-4-methyl substitution pattern, they provide valuable insights into the potential activity of this class of molecules.

Compound IDThiophene Ring SubstituentsN-Aryl SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Analog 1 5-(4-fluorophenyl)2,5-dimethoxyphenylHep3B (Liver)5.46[10]
Analog 2 5-(4-fluorophenyl)4-chloro-2,5-dimethoxyphenylHep3B (Liver)12.58[10]
MB-D2 UnspecifiedUnspecifiedA375 (Melanoma)< 50[11]
MB-D2 UnspecifiedUnspecifiedHT-29 (Colon)< 75[11]
MB-D2 UnspecifiedUnspecifiedMCF-7 (Breast)< 100[11]
Complex 4 3-chloroCoordinated to Cobalt(II)K562 (Leukemia)> 100 (62.05% inhibition)[12]
Complex 4 3-chloroCoordinated to Cobalt(II)SW480 (Colon)> 100 (66.83% inhibition)[12]

Note: The data presented is for structurally related analogs and serves as a predictive guide for the potential activity of this compound derivatives.

Mechanism of Action: Targeting Tubulin Polymerization

A significant body of evidence suggests that many anticancer thiophene derivatives exert their effects by disrupting the microtubule network within cancer cells.[2][10][13][14][15] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.

Analogs of this compound, particularly the N-aryl carboxamides, are designed to act as tubulin polymerization inhibitors . They are believed to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[10] This disruption of microtubule dynamics leads to a cascade of events within the cancer cell:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The thiophene ring in these compounds often plays a crucial role in their binding to the colchicine site, with its aromatic character contributing to favorable interactions within the binding pocket.[10]

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Proposed mechanism of action for anticancer thiophene analogs targeting tubulin polymerization.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-chloro-4-methylthiophene-2-carboxamide

Causality: This protocol details the synthesis of a specific analog to demonstrate the practical application of the general synthetic workflow. The choice of 2,5-dimethoxyaniline is based on the known importance of methoxy substituents for anticancer activity in related series.[10]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM)

  • 2,5-dimethoxyaniline

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chloro-4-methylthiophene-2-carbonyl chloride. Use this crude product directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in dry DCM and cool to 0 °C.

    • Add a solution of 2,5-dimethoxyaniline (1.1 eq) and TEA (1.2 eq) in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure N-(2,5-dimethoxyphenyl)-3-chloro-4-methylthiophene-2-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a robust and widely used method for screening the cytotoxic potential of novel compounds.

Materials:

  • Human cancer cell lines (e.g., Hep3B, MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with significant potential for development as novel therapeutic agents, particularly in the field of oncology. The strategic combination of a substituted thiophene-2-carboxamide core allows for the fine-tuning of their biological activity. The compelling evidence pointing towards tubulin polymerization as a key mechanism of action provides a solid foundation for further rational drug design.

Future research in this area should focus on:

  • Synthesis and screening of a focused library of N-aryl-3-chloro-4-methylthiophene-2-carboxamides to establish a more detailed SAR and identify lead compounds with improved potency and selectivity.

  • In-depth mechanistic studies to confirm the interaction with the colchicine binding site of tubulin and to explore other potential cellular targets.

  • In vivo evaluation of the most promising analogs in animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity profiles.

This guide provides a comprehensive overview of the current understanding of the biological activity of this compound analogs and serves as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics.

References

A Comparative Guide to the Structural Elucidation of Small Molecules: A Case Study on Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of a molecule's three-dimensional structure is a cornerstone of success. It dictates everything from molecular interactions and binding affinities to pharmacokinetic properties and toxicological profiles. Among the arsenal of analytical techniques available to researchers, X-ray crystallography stands as a gold standard for providing a high-resolution, static snapshot of a molecule's atomic arrangement. This guide will delve into the principles and practicalities of X-ray crystallography, using a case study approach on thiophene derivatives, a class of compounds with significant pharmacological interest.

While the specific crystal structure of 3-Chloro-4-methylthiophene-2-carboxylic acid is not publicly available, we will draw upon the crystallographic data of closely related thiophene structures to illustrate the power of this technique. Furthermore, we will provide an objective comparison with other widely used analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to offer a holistic perspective on small molecule characterization.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail in determining the three-dimensional structure of a crystalline solid.[1] The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice.[2] The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional electron density map, from which the precise positions of atoms can be determined.

For drug development professionals, this atomic-level resolution is invaluable. It allows for:

  • Absolute Stereochemistry Determination: Unambiguously assigning the R/S configuration of chiral centers.

  • Conformational Analysis: Revealing the preferred spatial arrangement of atoms and functional groups.

  • Intermolecular Interaction Mapping: Identifying and characterizing hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing and can inform on potential binding modes to a biological target.

A Glimpse into the Crystal Structure of Thiophene Derivatives

While a structure for this compound is elusive, published crystal structures of similar thiophene-containing molecules, such as 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester, provide valuable insights.[3] These studies reveal key structural features, including bond lengths, bond angles, and torsional angles, which define the geometry of the thiophene ring and its substituents. The crystal packing is often stabilized by a network of intermolecular interactions, which can be crucial for understanding the solid-state properties of the compound.

Workflow for Single Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Reduction Data_Reduction Data_Collection->Data_Reduction Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: A generalized workflow for single crystal X-ray diffraction analysis.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not without its limitations, most notably the requirement for a high-quality single crystal.[4] Other analytical techniques offer complementary information and may be more suitable for certain applications.[1][5]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Sample State Crystalline SolidSolutionSolid, Liquid, or GasSolid or Liquid
Information Obtained 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactionsConnectivity, chemical environment of nuclei, dynamic processes in solution[2][6]Molecular weight, elemental composition, fragmentation patterns[7]Presence of functional groups[7]
Resolution Atomic (<1 Å)Can be high, but generally lower than crystallography[6]High mass accuracyFunctional group level
Key Advantage Unambiguous 3D structureProvides information on solution-state conformation and dynamics[1][5]High sensitivity and ability to analyze complex mixtures[7]Fast, non-destructive, and provides a molecular fingerprint[7]
Key Limitation Requires single crystals, provides a static pictureStructure is an average of solution conformations, not a single static structure[2]Does not provide 3D structural informationLimited structural information

Experimental Protocols

Protocol 1: Crystallization of a Small Organic Molecule (Vapor Diffusion Method)

This protocol describes a common method for growing single crystals suitable for X-ray diffraction.

Materials:

  • Purified compound (e.g., a thiophene derivative)

  • A "good" solvent in which the compound is soluble

  • A "poor" solvent in which the compound is sparingly soluble (the two solvents must be miscible)

  • Small vial (e.g., 2 mL)

  • Larger jar with a screw cap

  • Syringe and needle

Procedure:

  • Dissolve a small amount of the purified compound in the "good" solvent in the small vial to create a near-saturated solution.

  • Place the small, open vial inside the larger jar.

  • Add the "poor" solvent to the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly with the screw cap.

  • Allow the setup to stand undisturbed in a location with a stable temperature.

  • The "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and promoting the slow growth of crystals.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Protocol 2: Characterization by 2D NMR Spectroscopy (COSY)

This protocol provides a basic outline for acquiring a Correlation Spectroscopy (COSY) spectrum, which reveals proton-proton couplings.

Materials:

  • NMR spectrometer

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of the compound

Procedure:

  • Dissolve a few milligrams of the compound in the deuterated solvent in an NMR tube.

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts of all protons.

  • Set up the COSY experiment using the spectrometer's software. This will involve defining parameters such as the spectral width, number of increments in the indirect dimension, and relaxation delays.

  • Run the COSY experiment. The acquisition time can range from minutes to hours depending on the sample concentration and desired resolution.

  • Process the 2D data using Fourier transformation in both dimensions.

  • Analyze the resulting 2D spectrum. Cross-peaks will appear between signals of protons that are scalar-coupled, providing information about the connectivity of the molecule.

Conclusion

The structural elucidation of small molecules is a critical endeavor in modern drug development. X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. However, a comprehensive understanding of a molecule's properties often requires a multi-faceted analytical approach. By integrating the strengths of techniques like NMR, mass spectrometry, and FTIR, researchers can build a complete picture of a molecule's structure, conformation, and behavior, paving the way for the rational design of safer and more effective medicines.

References

A Senior Application Scientist's Guide to the HPLC and GC-MS Analysis of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust, accurate, and precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement. 3-Chloro-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative, presents a common analytical challenge: it is a polar, semi-hydrophilic molecule with low volatility, making the choice of analytical technique critical for achieving reliable results.

This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Moving beyond a simple list of procedures, we will delve into the causality behind experimental choices, grounding our protocols in established scientific principles to ensure a self-validating and trustworthy methodology.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse

HPLC is the cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide array of compounds, especially those that are non-volatile or thermally fragile.[1][2] For a polar compound like this compound, HPLC is often the primary and most direct analytical approach.

The Principle of Causality: Why Reversed-Phase HPLC is the Method of Choice

The primary challenge in analyzing organic acids via reversed-phase chromatography is managing their polarity and ionization state.[3] this compound contains a carboxyl group, which will be ionized (deprotonated) at neutral pH. In its ionic form, it has very little affinity for the non-polar stationary phase of a C18 column, leading to poor retention and broad, asymmetric peaks.

To counteract this, the fundamental strategy is ionization suppression . By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid (typically pH 2-3), we ensure the analyte remains in its neutral, protonated form.[4] This increases its hydrophobicity, promoting controlled interaction with the C18 stationary phase and resulting in sharp, well-defined chromatographic peaks suitable for accurate quantification.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a robust, validated method for the quantitative analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column and instrument.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 0.1% Phosphoric Acid in Water (pH ~2.1) and Acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm, which directly detects the carboxyl group's absorbance.[3][4] A Diode Array Detector (DAD) can also be used to obtain the full UV spectrum for peak purity assessment.

  • Injection Volume: 10 µL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep1 Weigh & Dissolve Analyte Prep2 Serial Dilution for Standards & QC Prep1->Prep2 Prep3 Filter Sample (0.45 µm) Prep2->Prep3 Inject Inject into HPLC System Prep3->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV/DAD Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Sample Calibrate->Quantify

Caption: A typical experimental workflow for HPLC analysis.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Specialist for Confirmatory Analysis

GC-MS is an exceptionally powerful technique known for its high separation efficiency and the definitive identification capabilities of mass spectrometry.[6] However, its core requirement is that analytes must be volatile and thermally stable.[2][7] this compound, with its high melting point and polar carboxylic acid group, fails this requirement. Therefore, a chemical modification step—derivatization —is mandatory.

The Principle of Causality: Why Derivatization is Essential

Derivatization is the process of converting a compound into a product of similar structure (a derivative) that has properties more amenable to a given analytical method.[8] For GC analysis of carboxylic acids, the goal is to:

  • Increase Volatility: By replacing the active hydrogen on the carboxyl group, we eliminate hydrogen bonding, drastically lowering the boiling point.

  • Enhance Thermal Stability: The resulting derivative is less prone to decomposition in the hot GC inlet and column.

A common and highly effective method is silylation , where the acidic proton is replaced by a trialkylsilyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8][9] This converts the polar, non-volatile carboxylic acid into a non-polar, volatile silyl ester, making it ideal for GC-MS analysis.

Experimental Protocol: GC-MS Analysis (with Silylation)

This protocol provides a method for the sensitive and specific analysis of this compound following derivatization.

1. Sample Preparation & Derivatization:

  • Prepare stock and working standards in a volatile, anhydrous solvent like pyridine or acetonitrile.

  • Place a known volume of the sample or standard solution (e.g., 100 µL) into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as silylating reagents are sensitive to moisture.

  • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry residue.

  • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Full Scan mode (e.g., m/z 50-400) for identification and method development. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative methods.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Solution in Anhydrous Solvent Prep2 Evaporate to Dryness (N2) Prep1->Prep2 Deriv Add Silylating Reagent & Heat (70°C, 30 min) Prep2->Deriv Inject Inject into GC-MS System Deriv->Inject Separate Capillary GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Spectrum Identify via Mass Spectrum Library Analyze->Spectrum Integrate Integrate Ion Chromatogram Spectrum->Integrate Quantify Quantify vs. Standards Integrate->Quantify

Caption: A typical experimental workflow for GC-MS analysis, including the critical derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is superior overall, but which is best suited for the specific analytical goal.[7]

FeatureHPLC with UV DetectionGC-MSJustification & Insights
Analyte Suitability Excellent. Directly analyzes the native compound without modification.Poor (without derivatization). Requires mandatory chemical derivatization to impart volatility.HPLC is the more direct and simpler approach for non-volatile compounds.[2][7]
Sample Preparation Simple. Dilute, filter, and inject.Complex & Multi-Step. Requires solvent evaporation and a controlled chemical reaction.The derivatization step for GC-MS adds time, cost (reagents), and potential sources of error.
Sensitivity (LOD/LOQ) Good (typically µg/mL to high ng/mL).[1]Excellent (especially in SIM mode). Can reach low ng/mL to pg/mL levels.GC-MS generally offers higher sensitivity due to the low-noise nature of mass spectrometric detection.[2][6]
Selectivity/Specificity Good. Based on retention time and UV spectrum. Co-elution can be an issue.Exceptional. Combines chromatographic separation with a unique mass fragmentation pattern for each compound.The mass spectrum from GC-MS is a chemical fingerprint, providing unambiguous identification and resolving co-eluting peaks.[7]
Analysis Speed (Run Time) Typically 10-20 minutes per sample.[10]Typically 15-25 minutes per sample (excluding derivatization time).While individual run times are comparable, HPLC has a much higher overall throughput due to simpler sample prep.
Primary Application Quantitative Analysis. Ideal for routine QC, purity assessment, and stability studies.[7]Confirmatory & Trace Analysis. The gold standard for structure verification and detecting trace-level impurities.[1]Use HPLC for "how much is there?" and GC-MS for "is it really there and at what trace level?".
Cost & Maintenance Higher initial cost and solvent consumption.[2][10]Lower solvent cost but requires specialized derivatization reagents and more complex maintenance (ion source cleaning).The overall cost per sample can be higher for GC-MS when factoring in reagents and labor for derivatization.

Conclusion: A Complementary Approach

For the analysis of This compound , HPLC and GC-MS are not competing but complementary techniques.

  • HPLC is the preferred method for routine quantitative analysis. Its simple sample preparation, robustness, and direct measurement capabilities make it the workhorse for quality control, stability testing, and formulation assays.[7]

  • GC-MS is the ideal choice for definitive identification and trace-level analysis. When unambiguous confirmation of the compound's identity is required, or when searching for trace impurities, the unparalleled specificity of GC-MS is indispensable.[1]

A comprehensive analytical strategy in a drug development setting would leverage both techniques: HPLC for rapid and reliable quantification in routine checks, and GC-MS for the initial structural confirmation and for in-depth investigations of low-level impurities or degradation products. The ultimate decision rests on a thorough evaluation of the specific analytical requirements, including the need for sensitivity, selectivity, throughput, and the nature of the question being asked.

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-methylthiophene-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene scaffold is a common motif in various pharmacologically active compounds. The precise arrangement of the chloro, methyl, and carboxylic acid groups on the thiophene ring makes it a valuable intermediate for the synthesis of complex molecular architectures. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of significant interest to researchers and professionals in drug development and chemical manufacturing.

This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound. Each route is evaluated based on its chemical principles, experimental protocol, and overall efficiency. The discussion is grounded in established chemical literature and provides practical insights to aid in the selection of the most suitable method for a given research or production context.

Route 1: Halogenation and Carboxylation of a Thiophene Precursor

This classical approach involves the construction of the target molecule by first establishing the correct halogen and alkyl substitution pattern on the thiophene ring, followed by the introduction of the carboxylic acid functionality. A key strategy in this route is the use of organometallic intermediates, such as Grignard or organolithium reagents.

Reaction Scheme and Rationale

This route commences with the commercially available 4-methylthiophene. The first step is a regioselective chlorination at the 3-position. The methyl group at the 4-position, being weakly activating, directs electrophilic substitution to the adjacent C3 and C5 positions. Careful control of reaction conditions is necessary to favor monochlorination at the desired C3 position.

Following the formation of 3-chloro-4-methylthiophene, the next critical step is the introduction of the carboxylic acid group at the 2-position. This is achieved through a metal-halogen exchange or a direct deprotonation (metalation) at the most acidic C2 position, followed by quenching the resulting organometallic intermediate with carbon dioxide. Directed ortho-metalation (DoM) is a powerful strategy where a substituent directs the deprotonation to an adjacent position.[1][2][3][4][5] In this case, the chloro substituent can facilitate lithiation at the 2-position.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-methylthiophene

  • To a stirred solution of 4-methylthiophene (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-chloro-4-methylthiophene.

Step 2: Synthesis of this compound via Lithiation

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-chloro-4-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify to pH 2-3 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Performance Metrics
ParameterValue/Observation
Starting Material 4-methylthiophene
Key Reagents Sulfuryl chloride, n-butyllithium, Carbon dioxide
Overall Yield Moderate to good (typically 50-70% over two steps)
Purity High after recrystallization
Scalability Good, but requires handling of pyrophoric n-BuLi
Key Challenges Regiocontrol in chlorination, handling of organolithium reagents
Pros and Cons
  • Advantages: This route is relatively direct and utilizes readily available starting materials. The use of well-established organometallic chemistry allows for predictable outcomes.

  • Disadvantages: The primary drawback is the requirement for cryogenic temperatures and the handling of pyrophoric n-butyllithium, which can be challenging on a large scale and requires stringent safety precautions. Regioselectivity during the chlorination step can also be a concern, potentially leading to isomeric impurities.

Route_1_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Lithiation & Carboxylation cluster_final Final Product start 4-Methylthiophene step1_reagent SO2Cl2 DCM, 0°C to RT step1_product 3-Chloro-4-methylthiophene start->step1_product Electrophilic Aromatic Substitution step2_reagent1 1. n-BuLi, THF, -78°C step1_product->step2_reagent1 Metal-Halogen Exchange or Directed Metalation step2_reagent2 2. CO2 (dry ice) 3. H3O+ workup step2_reagent1->step2_reagent2 final_product 3-Chloro-4-methylthiophene- 2-carboxylic acid step2_reagent2->final_product Carboxylation & Acidification

Caption: Workflow for Route 1: Halogenation and Carboxylation.

Route 2: Electrophilic Chlorination of a Thiophene Carboxylic Acid Precursor

This approach modifies a pre-existing thiophene carboxylic acid, introducing the chloro substituent in a later stage of the synthesis. This can be advantageous if the starting carboxylic acid is readily available and if the carboxylic acid group can effectively direct the regiochemistry of the chlorination.

Reaction Scheme and Rationale

The starting material for this route is 4-methylthiophene-2-carboxylic acid. The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene ring. However, in the more reactive thiophene system, its directing effect can be overcome by the activating effect of the sulfur atom and the methyl group. The C5 position is the most activated, but the C3 position is also susceptible to electrophilic attack. Therefore, careful selection of the chlorinating agent and reaction conditions is crucial to achieve the desired 3-chloro isomer. Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are common reagents for this type of transformation.

Experimental Protocol
  • In a round-bottom flask, dissolve 4-methylthiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent.

  • Add N-chlorosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove succinimide.

  • Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Performance Metrics
ParameterValue/Observation
Starting Material 4-methylthiophene-2-carboxylic acid
Key Reagents N-chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
Overall Yield Moderate (potentially 40-60%)
Purity May require careful purification to remove isomers
Scalability Good, avoids hazardous organometallics
Key Challenges Regiocontrol of chlorination, potential for over-chlorination
Pros and Cons
  • Advantages: This route is operationally simpler than Route 1, avoiding the need for cryogenic conditions and pyrophoric reagents. It is a single-step transformation from a readily available starting material.

  • Disadvantages: The main challenge is achieving high regioselectivity for the 3-chloro isomer. Over-chlorination or chlorination at the 5-position can lead to a mixture of products, complicating purification and reducing the overall yield of the desired product.

Route_2_Workflow cluster_start Starting Material cluster_step1 Step 1: Electrophilic Chlorination cluster_final Final Product start 4-Methylthiophene- 2-carboxylic acid step1_reagent NCS or SO2Cl2 Acetic Acid, Heat final_product 3-Chloro-4-methylthiophene- 2-carboxylic acid step1_reagent->final_product Regioselective Chlorination

Caption: Workflow for Route 2: Electrophilic Chlorination.

Route 3: Gewald Reaction and Subsequent Functional Group Interconversion

This route builds the thiophene ring from acyclic precursors using the versatile Gewald reaction, followed by a series of transformations to install the desired chloro and carboxylic acid functionalities.

Reaction Scheme and Rationale

The Gewald reaction is a multi-component reaction that provides a straightforward entry to 2-aminothiophenes.[6][7] For the synthesis of the precursor to our target molecule, propionaldehyde, methyl cyanoacetate, and elemental sulfur can be condensed in the presence of a base to form methyl 3-amino-4-methylthiophene-2-carboxylate.[8][9][10]

The subsequent steps involve the conversion of the amino group to a chloro group via a Sandmeyer reaction.[11][12][13][14] This involves diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by treatment with a copper(I) chloride solution. The final step is the hydrolysis of the methyl ester to the carboxylic acid, which can be achieved under either acidic or basic conditions.

Experimental Protocol

Step 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate (Gewald Reaction)

  • To a mixture of propionaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the 2-aminothiophene intermediate.

Step 2: Synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate (Sandmeyer Reaction)

  • Suspend methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl ester from the previous step in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Performance Metrics
ParameterValue/Observation
Starting Materials Propionaldehyde, Methyl cyanoacetate, Sulfur
Key Reagents Morpholine, Sodium nitrite, Copper(I) chloride, Sodium hydroxide
Overall Yield Moderate over three steps (can vary significantly)
Purity Generally good after purification at each stage
Scalability The Sandmeyer reaction can be challenging to scale up safely
Key Challenges Multi-step process, stability of the diazonium salt, potential for side reactions
Pros and Cons
  • Advantages: The Gewald reaction is a highly efficient method for constructing the substituted thiophene ring from simple acyclic precursors. This route offers a high degree of flexibility for introducing various substituents.

  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. The Sandmeyer reaction involves the formation of potentially unstable diazonium salts and requires careful temperature control. The use of copper salts can also lead to waste disposal considerations.

Route_3_Workflow cluster_start Starting Materials cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Hydrolysis start Propionaldehyde Methyl Cyanoacetate Sulfur step1_product Methyl 3-amino-4-methyl- thiophene-2-carboxylate start->step1_product Base catalyst Reflux step2_product Methyl 3-chloro-4-methyl- thiophene-2-carboxylate step1_product->step2_product 1. NaNO2, HCl 2. CuCl final_protocol final_protocol step2_product->final_protocol NaOH, H2O/MeOH Reflux, then H3O+ final_product 3-Chloro-4-methylthiophene- 2-carboxylic acid

Caption: Workflow for Route 3: Gewald Reaction and Functional Group Interconversions.

Comparative Analysis and Conclusion

FeatureRoute 1: Halogenation & CarboxylationRoute 2: Electrophilic ChlorinationRoute 3: Gewald Reaction & FGI
Number of Steps 213
Starting Materials Simple, commercially availableReadily available substituted thiopheneSimple acyclic precursors
Key Reagents n-BuLi (pyrophoric)NCS or SO₂Cl₂NaNO₂, CuCl
Reaction Conditions Cryogenic temperatures requiredMild to moderate heatingCryogenic for diazotization
Scalability Challenging due to n-BuLiGoodModerate, Sandmeyer can be hazardous
Regiocontrol Generally good with DoMPotentially problematicExcellent for initial ring formation
Overall Yield Moderate to goodModerateModerate
  • Route 1 is a strong choice for laboratory-scale synthesis where high purity is required and the necessary equipment for handling organolithium reagents is available. The regiochemical outcome is generally well-controlled.

  • Route 2 represents the most straightforward and operationally simple approach. It is likely the most cost-effective method if the regioselectivity of the chlorination can be optimized to minimize the formation of isomers. This route is well-suited for process development and larger-scale production where avoiding hazardous reagents is a priority.

  • Route 3 offers the greatest flexibility in terms of analogue synthesis due to the versatility of the Gewald reaction. However, its multi-step nature and the safety considerations associated with the Sandmeyer reaction may make it less appealing for the large-scale production of this specific target molecule.

Ultimately, a thorough experimental evaluation of each route, particularly concerning the regioselectivity of the chlorination in Route 2, would be necessary to definitively select the optimal synthetic strategy for a given application.

References

A Comparative Spectroscopic Guide to Methyl 3-chloro-4-methylthiophene-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise characterization of heterocyclic compounds is paramount. Methyl 3-chloro-4-methylthiophene-2-carboxylate, a substituted thiophene derivative, represents a class of scaffolds with significant potential in medicinal chemistry. This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of the key spectroscopic features of this compound, contrasted with structurally related analogues. Understanding these spectroscopic nuances is critical for unambiguous identification, purity assessment, and elucidation of structure-activity relationships.

Introduction to Methyl 3-chloro-4-methylthiophene-2-carboxylate

Methyl 3-chloro-4-methylthiophene-2-carboxylate (CAS 175137-11-8) is a polysubstituted thiophene with a unique arrangement of electron-withdrawing (chloro, methoxycarbonyl) and electron-donating (methyl) groups.[1][2] This substitution pattern significantly influences its electronic properties and, consequently, its spectroscopic signature. Thiophene-based compounds are integral to numerous approved drugs, highlighting the importance of this chemical class. A thorough spectroscopic analysis is the first step in leveraging the potential of novel derivatives like the title compound.

This guide will compare the expected spectroscopic data of methyl 3-chloro-4-methylthiophene-2-carboxylate with three analogues: methyl thiophene-2-carboxylate, methyl 3-methylthiophene-2-carboxylate, and methyl 3-chlorothiophene-2-carboxylate. This comparison will illuminate the influence of the chloro and methyl substituents on the NMR, IR, and mass spectra.

Comparative Spectroscopic Data

The following tables summarize the expected and available spectroscopic data for methyl 3-chloro-4-methylthiophene-2-carboxylate and its analogues. While complete experimental spectra for the title compound are not publicly available, the predicted values are based on established principles of spectroscopy and data from similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH5H3/H4 (Thiophene Ring)-OCH₃-CH₃
Methyl 3-chloro-4-methylthiophene-2-carboxylate (Expected) ~7.3-~3.9~2.3
Methyl thiophene-2-carboxylate[3]7.797.53, 7.083.87-
Methyl 3-methylthiophene-2-carboxylate[4]7.456.883.842.53
Methyl 3-chlorothiophene-2-carboxylate (Expected)~7.5~7.1~3.9-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OThiophene Ring Carbons-OCH₃-CH₃
Methyl 3-chloro-4-methylthiophene-2-carboxylate (Expected) ~162~140, ~135, ~128, ~125~52~15
Methyl thiophene-2-carboxylate[3]162.7133.6, 133.5, 132.3, 127.752.1-
Methyl 3-methylthiophene-2-carboxylate[4]163.5145.2, 132.8, 130.4, 126.151.715.9
Methyl 3-chlorothiophene-2-carboxylate (Expected)~161~135, ~132, ~130, ~128~53-

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundC=O StretchC-O StretchC-Cl Stretch
Methyl 3-chloro-4-methylthiophene-2-carboxylate (Expected) ~1720~1250~750
Methyl thiophene-2-carboxylate~1715~1260-
Methyl 3-methylthiophene-2-carboxylate[4]~1710~1255-
Methyl 3-chlorothiophene-2-carboxylate~1725~1245~760

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Methyl 3-chloro-4-methylthiophene-2-carboxylate (Expected) 190/192 (isotope pattern)159/161 ([M-OCH₃]⁺), 131/133 ([M-COOCH₃]⁺)
Methyl thiophene-2-carboxylate[5][6][7]142111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺)
Methyl 3-methylthiophene-2-carboxylate[4]156125 ([M-OCH₃]⁺), 97 ([M-COOCH₃]⁺)
Methyl 3-chlorothiophene-2-carboxylate (Expected)176/178 (isotope pattern)145/147 ([M-OCH₃]⁺), 117/119 ([M-COOCH₃]⁺)

Interpretation and Causality of Spectroscopic Features

The substituents on the thiophene ring exert predictable electronic effects that are reflected in the spectroscopic data.

NMR Spectroscopy

In the ¹H NMR spectrum, the single proton on the thiophene ring (H5) of methyl 3-chloro-4-methylthiophene-2-carboxylate is expected to appear as a singlet. The presence of the electron-withdrawing chloro and carboxyl groups would deshield this proton, while the electron-donating methyl group would have a shielding effect. Comparatively, in methyl thiophene-2-carboxylate, the thiophene protons appear as distinct multiplets due to spin-spin coupling. The methyl group in methyl 3-methylthiophene-2-carboxylate causes an upfield shift of the adjacent ring proton compared to the unsubstituted analogue.

In the ¹³C NMR spectrum, the carbons of the thiophene ring in the title compound will exhibit distinct chemical shifts influenced by the attached groups. The carbon bearing the chloro group (C3) is expected to be significantly deshielded. The carbonyl carbon signal will be in the typical range for an ester.

Infrared Spectroscopy

The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1710-1725 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. The electron-withdrawing chloro group in methyl 3-chloro-4-methylthiophene-2-carboxylate is expected to shift the C=O stretch to a slightly higher wavenumber compared to the methyl-substituted analogue. The spectrum will also show characteristic C-O stretching vibrations and, for the chlorinated compounds, a C-Cl stretching band in the fingerprint region.

Mass Spectrometry

The mass spectrum provides the molecular weight and fragmentation pattern, which is crucial for structural confirmation. For methyl 3-chloro-4-methylthiophene-2-carboxylate, the molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Experimental Methodologies

The following are detailed, step-by-step protocols for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating and adhere to best practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[9]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Acquire the spectrum using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method) :

    • Ensure the KBr salt plates are clean and dry.

    • Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent (e.g., dichloromethane) in a small vial.[11]

    • Place a drop of the solution onto one KBr plate and allow the solvent to evaporate, leaving a thin film of the compound.

    • Place the second KBr plate on top.

  • Data Acquisition :

    • Obtain a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[12]

    • Place the KBr plates with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.[13]

Mass Spectrometry (MS)
  • Sample Introduction :

    • For volatile and thermally stable compounds, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.

    • For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source is suitable.

  • Ionization :

    • Electron Ionization (EI) is a common technique for GC-MS, providing characteristic fragmentation patterns.[14]

    • Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis and Detection :

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[15]

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualizing Molecular Structures and Relationships

The following diagrams illustrate the molecular structures of the compounds discussed in this guide.

cluster_0 Methyl 3-chloro-4-methylthiophene-2-carboxylate cluster_1 Methyl thiophene-2-carboxylate cluster_2 Methyl 3-methylthiophene-2-carboxylate cluster_3 Methyl 3-chlorothiophene-2-carboxylate node_0 node_0 node_1 node_1 node_2 node_2 node_3 node_3

Caption: Molecular structures of the target compound and its analogues.

The following workflow outlines the general process of spectroscopic analysis for compound characterization.

compound Compound Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms data_analysis Spectroscopic Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Purity Assessment data_analysis->structure_elucidation

Caption: General workflow for spectroscopic characterization of organic compounds.

Conclusion

This guide provides a framework for the spectroscopic analysis of methyl 3-chloro-4-methylthiophene-2-carboxylate. By comparing its expected spectral features with those of related compounds, researchers can gain a deeper understanding of how subtle structural modifications impact spectroscopic outcomes. The detailed methodologies provided herein offer a robust starting point for the reliable and accurate characterization of this and similar novel chemical entities, which is a cornerstone of modern drug discovery and development.

References

A Researcher's Guide to Bioisosteric Replacement of the Carboxylic Acid Group in Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The carboxylic acid moiety is a cornerstone in medicinal chemistry, prized for its ability to engage in potent hydrogen bonding and ionic interactions with biological targets. Within the privileged thiophene scaffold, this functional group is a common feature in compounds designed to inhibit enzymes or antagonize receptors. However, the inherent properties of the carboxyl group—namely its ionizable nature at physiological pH—can present significant hurdles in drug development, leading to poor membrane permeability, high plasma protein binding, and susceptibility to metabolic liabilities like the formation of reactive acyl glucuronides.[1][2][3]

Bioisosteric replacement is a time-tested strategy to mitigate these challenges.[4] The goal is not merely to swap one functional group for another, but to thoughtfully modulate physicochemical properties while preserving or enhancing biological activity. This guide provides an in-depth comparison of the most common and effective bioisosteres for the carboxylic acid group in thiophene-containing molecules, offering experimental data, detailed synthetic protocols, and a logical framework for rational bioisostere selection.

The Benchmark: Thiophene-2-Carboxylic Acid

Before exploring alternatives, it is crucial to understand the properties of the parent compound, thiophene-2-carboxylic acid. It serves as our baseline for comparison.

  • Acidity (pKa): The pKa of thiophene-2-carboxylic acid is approximately 3.5, meaning it is almost entirely deprotonated and negatively charged at physiological pH (7.4).[5]

  • Lipophilicity (logD₇.₄): Due to its ionized state, it has low lipophilicity, which often correlates with poor passive diffusion across biological membranes.

  • Metabolism: It is susceptible to Phase II conjugation, particularly glucuronidation, which can sometimes lead to reactive metabolites.[2]

Key Bioisosteres and Their Thiophene Derivatives: A Comparative Analysis

Here, we dissect the most frequently employed carboxylic acid bioisosteres, presenting their synthesis from common thiophene starting materials and evaluating their impact on key drug-like properties.

The 1H-Tetrazole: The Classic Mimic

The 5-substituted 1H-tetrazole is arguably the most recognized bioisostere of a carboxylic acid.[4][6] Its pKa is very similar to that of a carboxylic acid (typically 4.5-4.9), allowing it to mimic the anionic character required for target binding.[6]

Physicochemical Impact: While having a similar pKa, tetrazoles are generally more lipophilic than the corresponding carboxylates.[4] However, this does not always lead to improved permeability. The tetrazole ring has a greater number of hydrogen bond acceptors and can exhibit a higher desolvation penalty, which can negatively impact its ability to cross lipid membranes.[7][8] A significant advantage of tetrazoles is their enhanced metabolic stability compared to carboxylic acids, as they are resistant to many common metabolic degradation pathways.[9]

Synthesis Workflow: From Thiophene-2-carbonitrile to 2-(1H-tetrazol-5-yl)thiophene

The most common route to a 5-substituted tetrazole is the [3+2] cycloaddition of an azide source with a nitrile. This method is highly efficient for preparing the thiophene-tetrazole target.

Tetrazole Synthesis Workflow start Thiophene-2-carbonitrile cycloaddition [3+2] Cycloaddition start->cycloaddition reagents Sodium Azide (NaN3) Zinc(II) Chloride (ZnCl2) or Ammonium Chloride (NH4Cl) reagents->cycloaddition solvent Solvent: N,N-Dimethylformamide (DMF) or Water solvent->cycloaddition conditions Heat (e.g., 120-150 °C) conditions->cycloaddition workup Acidic Workup (e.g., HCl) cycloaddition->workup product 2-(1H-tetrazol-5-yl)thiophene workup->product

Caption: Synthetic workflow for 2-(1H-tetrazol-5-yl)thiophene.

Experimental Protocol: Synthesis of 2-(1H-tetrazol-5-yl)thiophene [2][9]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiophene-2-carbonitrile (1.0 eq).

  • Reagents: Add N,N-dimethylformamide (DMF), followed by sodium azide (NaN₃, ~3.0 eq) and ammonium chloride (NH₄Cl, ~3.0 eq). Alternative greener protocols utilize zinc salts in water.[2]

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Workup: Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Acidification: Acidify the aqueous solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1H-tetrazol-5-yl)thiophene.

The N-Acylsulfonamide: The Less Acidic Alternative

N-acylsulfonamides are non-classical bioisosteres that have gained traction due to their distinct physicochemical profile.[8] They are significantly less acidic than carboxylic acids (pKa ~6-8), meaning they exist as a mixture of ionized and neutral species at physiological pH. This can be advantageous for improving membrane permeability.

Physicochemical Impact: The reduced acidity and increased lipophilicity of N-acylsulfonamides often lead to better permeability and oral absorption.[4] They maintain the crucial hydrogen bond donor (N-H) and acceptor (sulfonyl and carbonyl oxygens) features, allowing them to engage with biological targets effectively. Thiophene sulfonamide derivatives have been explored as potent antibacterial agents.[10]

Synthesis Workflow: From Thiophene-2-carboxylic acid to N-Acylsulfonamide

This synthesis involves the activation of the carboxylic acid followed by coupling with a sulfonamide.

Acylsulfonamide Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Coupling start Thiophene-2-carboxylic acid reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->reagent1 Activation intermediate Thiophene-2-carbonyl chloride reagent1->intermediate reagent2 Sulfonamide (e.g., p-toluenesulfonamide) Pyridine (Base) intermediate->reagent2 Coupling product N-(Tosyl)thiophene-2-carboxamide reagent2->product Hydroxamic Acid Synthesis Workflow start Thiophene-2-carboxylic acid coupling Amide Coupling start->coupling coupling_reagents Coupling Agents: EDCI / HOBt coupling_reagents->coupling hydroxylamine Hydroxylamine HCl Base (e.g., DIPEA) hydroxylamine->coupling product N-hydroxythiophene-2-carboxamide coupling->product Bioisostere Selection Framework start Initial Thiophene-Carboxylic Acid Lead Compound q1 Primary Issue: Poor Permeability / Absorption? start->q1 ans1_yes Consider Bioisosteres with Higher pKa & Lipophilicity q1->ans1_yes Yes ans1_no Is PK acceptable? q1->ans1_no No q2 Primary Issue: Metabolic Instability? q3 Target is a Metalloenzyme? q2->q3 No ans2_yes Consider a Metabolically Robust Bioisostere q2->ans2_yes Yes ans3_yes Consider a Chelating Bioisostere q3->ans3_yes Yes end_node Synthesize & Evaluate Selected Analogues q3->end_node No sol1 N-Acylsulfonamide ans1_yes->sol1 sol2 Hydroxamic Acid ans1_yes->sol2 ans1_no->q2 No ans1_no->end_node Yes sol3 Tetrazole ans2_yes->sol3 ans3_yes->sol2 sol1->end_node sol2->end_node sol3->end_node

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Chloro-4-methylthiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established safety protocols and waste management principles.

Hazard Profile and Essential Safety Precautions

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Harmful if Swallowed: Potentially harmful if ingested.[4]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks necessitates the use of appropriate PPE.[5] Always wear:

  • Safety glasses or goggles and a face shield .[4]

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat .

All handling of the solid material and preparation for disposal should be conducted in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.[3][6]

The Disposal Workflow: A Step-by-Step Protocol

The primary and most critical directive for the disposal of this compound is that it must be managed as hazardous waste.[7][8][9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][8][9] The recommended disposal route is through a licensed and approved hazardous waste disposal facility.[1][2][3]

Here is a systematic protocol for the collection and disposal of this chemical waste:

Step 1: Waste Minimization The first step in responsible waste management is to minimize its generation.[6][7]

  • Carefully calculate the required quantities of this compound for your experimental procedures to avoid preparing excess.

  • Maintain a detailed chemical inventory to prevent over-ordering and to ensure that older stock is used first.[6][10]

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[10][11]

  • Collect waste this compound in a dedicated and compatible hazardous waste container.[12]

  • Do not mix this waste with incompatible materials. Based on its chemical structure (a chlorinated organic carboxylic acid), avoid mixing with:

    • Strong oxidizing agents.[1][2]

    • Strong bases.

    • Amines.

  • Segregate solid waste from liquid waste. If the compound is dissolved in a solvent, the waste should be categorized based on the solvent's properties (e.g., halogenated or non-halogenated).[10][12]

Step 3: Waste Container and Labeling

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[12][13] The original container is often the best choice.[13]

  • Labeling: As soon as the first portion of waste is added, the container must be clearly labeled. The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "This compound ".[8]

    • The specific hazards (e.g., "Irritant ").[8]

    • The accumulation start date.[8]

    • The name of the principal investigator and the laboratory location.[8]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be at or near the point of waste generation.[7][8]

  • The SAA should have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[9][10]

  • Keep the waste container securely closed at all times, except when adding waste.[7][9]

Step 5: Arranging for Waste Pickup

  • Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7]

  • Ensure that all necessary paperwork is completed accurately and accompanies the waste container.

The following diagram illustrates the decision-making process for the disposal of this compound.

start Start: Generation of 3-Chloro-4-methylthiophene- 2-carboxylic acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) ppe->segregate container Use a Compatible, Labeled Hazardous Waste Container segregate->container label Label with: 'Hazardous Waste' Full Chemical Name Hazards Date container->label saa Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label->saa pickup Arrange for Pickup by EHS or Licensed Waste Contractor saa->pickup end End: Proper Disposal pickup->end

Disposal workflow for this compound.
Regulatory Compliance

Adherence to local, state, and federal regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[14][15] Key OSHA standards include those for hazardous waste operations and emergency response (HAZWOPER).[15][16]

Regulatory Aspect Key Requirement Governing Body
Waste Characterization The generator is responsible for determining if a waste is hazardous.EPA
Labeling and Storage Containers must be properly labeled and stored to prevent leaks and reactions.EPA, OSHA
Personnel Training All personnel handling hazardous waste must receive appropriate training.[5]OSHA
Emergency Response A written emergency response plan must be in place.[5]OSHA
Disposal Method Waste must be disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).EPA
Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).

    • Sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[1][2]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's emergency response team or EHS department.

    • Prevent the spill from entering drains or waterways.[17]

Final Disposal Methodologies

While the end disposal method is determined by the licensed waste management facility, for chlorinated organic compounds like this compound, the most common and environmentally sound method is high-temperature incineration.[18][19] This process destroys the organic molecule, converting it into less harmful components such as carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the emissions.

Chemical treatment or neutralization may also be employed by the disposal facility, but this is less common for this type of compound.[6]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-Chloro-4-methylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-4-methylthiophene-2-carboxylic acid. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure you can work with this compound safely and effectively.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including other thiophene derivatives and halogenated carboxylic acids. It is imperative to treat this compound with the precautions outlined for irritant and potentially corrosive solids.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are its potential to cause irritation to the skin, eyes, and respiratory system. One supplier of a similar compound, 3-Chloro-4-methyl-1-benzothiophene-2-carboxylic acid, explicitly labels it as an irritant[1]. Safety data for compounds like 4-Methylthiophene-2-carboxylic acid and other chlorinated thiophene derivatives consistently indicate risks of skin and eye irritation[2][3].

Key Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion may cause gastrointestinal distress[4][5].

Given these potential hazards, a rigorous approach to personal protective equipment (PPE) and handling protocols is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield should be used in conjunction with goggles, not as a replacement.
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects against direct skin contact. Regular inspection of gloves before use is crucial.
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method of respiratory protection. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates may be necessary.

Glove Selection:

While specific glove permeation data for this compound is unavailable, nitrile and neoprene gloves are generally recommended for handling a wide range of organic chemicals. It is crucial to source gloves from reputable manufacturers and consult their specific chemical resistance charts.

Operational Plan: From Receipt to Use

A systematic workflow is critical to minimize exposure and ensure safety.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].

  • Keep the container tightly closed when not in use.

  • Label the storage area clearly with the chemical name and hazard warnings.

Handling and Use:

All handling of this compound should be performed within a certified chemical fume hood to control the inhalation of dust and potential vapors.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Appropriate Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow Diagram

Emergency Procedures:

In the event of an exposure, immediate action is crucial.

EmergencyResponse exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and water for 15 min skin_contact->wash_skin flush_eyes Flush with water for 15 min eye_contact->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Emergency Response Protocol Diagram
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

As a halogenated organic compound, all waste containing this substance must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

Disposal Procedure:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, bench paper) in a sealed, labeled container for halogenated solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a sealed, labeled container for halogenated liquid waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste.

  • Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.

Conclusion: A Culture of Safety

While this compound is a valuable reagent in research and development, its potential hazards necessitate a meticulous and informed approach to safety. By understanding the risks, utilizing the correct PPE, adhering to safe operational procedures, and planning for proper disposal, you can mitigate these risks and foster a culture of safety within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.